Alisertib

Catalog No.
S548303
CAS No.
1028486-01-2
M.F
C27H20ClFN4O4
M. Wt
518.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alisertib

CAS Number

1028486-01-2

Product Name

Alisertib

IUPAC Name

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid

Molecular Formula

C27H20ClFN4O4

Molecular Weight

518.9 g/mol

InChI

InChI=1S/C27H20ClFN4O4/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33)

InChI Key

ZLHFILGSQDJULK-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC

solubility

Soluble in DMSO, not in water

Synonyms

alisertib, MLN 8237, MLN-8237, MLN8237

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC

The exact mass of the compound Alisertib is 518.11571 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. It belongs to the ontological category of benzazepine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Alisertib (MLN8237) Mechanism of Action and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Overview

Alisertib (MLN8237) is an orally available, investigational, small-molecule inhibitor that acts as a reversible and selective antagonist of Aurora A kinase (AURKA). As an ATP-competitive inhibitor, it specifically binds to the catalytic domain of Aurora A, disrupting its kinase activity and leading to profound mitotic defects and cell death in proliferating cancer cells [1] [2]. The compound, with the chemical formula C₂₇H₂₀ClFN₄O₄ and a molecular weight of 518.93 g/mol, belongs to the benzazepine class and has been evaluated in numerous clinical trials across various cancer indications, though it has not yet received regulatory approval for any specific use [2] [3].

The development of this compound stemmed from the observation that the Aurora A gene, located on chromosome 20q13.2, is frequently amplified and overexpressed across diverse cancer types [1] [4]. This amplification and overexpression are correlated with worsened patient prognosis, establishing Aurora A as an attractive target for cancer therapy [1]. Early efforts to identify Aurora kinase inhibitors led to the discovery of the pyrimidobenzazepine scaffold, which was subsequently optimized to enhance potency and selectivity, resulting first in MLN8054 and later in the improved compound this compound [5].

Molecular and Structural Basis of Action

Aurora A Kinase Structure and Function

Aurora A is a serine/threonine kinase weighing 45.8 kDa, consisting of 403 amino acids with a central 251-amino acid catalytic domain flanked by non-catalytic N-terminal and C-terminal segments [6]. Its activity is tightly regulated throughout the cell cycle, peaking during G2/M phases. A critical event for Aurora A activation is the autophosphorylation of Threonine 288 (T288) within its activation loop, which induces a conformational change necessary for full kinase activity [4] [6]. Aurora A localization and function are further regulated by binding partners, most notably TPX2 (Targeting Protein for Xklp2), which protects the T288 phosphorylation from phosphatases and localizes Aurora A to spindle microtubules [4] [6].

Aurora A plays multiple essential roles in mitosis, including centrosome maturation and separation, bipolar spindle assembly, chromosome alignment, and cytokinesis [4] [7] [8]. By orchestrating these processes, Aurora A ensures the faithful segregation of chromosomes during cell division. Dysregulation of Aurora A, through overexpression or amplification, leads to genomic instability, a hallmark of cancer, by causing mitotic errors, centrosome amplification, and aneuploidy [1] [4].

This compound Binding and Selectivity

This compound demonstrates high binding affinity and notable selectivity for Aurora A. In enzymatic assays, this compound inhibits Aurora A with an IC₅₀ of 1 nM, while its potency against Aurora B is significantly lower (IC₅₀ of 396.5 nM), resulting in approximately 200-fold selectivity for Aurora A over Aurora B in cellular contexts [1] [7]. This selectivity profile is crucial because Aurora A and Aurora B have distinct, non-overlapping functions in mitosis, and inhibiting each kinase leads to different cellular phenotypes and consequences [7].

Structural studies have revealed that this compound binds to the ATP-binding pocket of Aurora A's kinase domain, stabilizing an unusual conformation of the activation loop [5]. This binding mode not only inhibits the catalytic activity of Aurora A but, significantly, also induces an allosteric shift in the protein that disrupts its interaction with the oncoprotein N-Myc [1]. This kinase-independent function is particularly relevant in certain cancers like neuroblastoma, where Aurora A physically stabilizes N-Myc, protecting it from proteasomal degradation [1].

Table 1: Key Selectivity and Potency Parameters of this compound

Parameter Value Experimental Context
Aurora A IC₅₀ 1 nM Recombinant enzyme assay [5]
Aurora B IC₅₀ 396.5 nM Recombinant enzyme assay [7]
Cellular AurA pT288 IC₅₀ 7 nM HCT116 cells [5]
Cellular AurB pHisH3 IC₅₀ 1.5 μM HCT116 cells [5]
Selectivity (AurA vs. AurB) ~200-fold Cellular assays [1]
Proliferation GI₅₀ 0.03 μM HCT116 BrdU assay [5]

Cellular Consequences and Antitumor Mechanisms

Primary Mitotic Effects

Inhibition of Aurora A by this compound initiates a cascade of mitotic disruptions. The most immediate effect is the failure of centrosomes to mature and separate properly, leading to the formation of monopolar spindles [1] [7]. As exposure continues, cells may progress into mitosis with dysfunctional spindles, resulting in bipolar and multipolar spindles with widespread chromosome misalignment [1]. The diagram below illustrates the primary cellular consequences of Aurora A inhibition by this compound.

G Start This compound Inhibits Aurora A MC1 Disrupted Centrosome Maturation/Separation Start->MC1 MC2 Abnormal Mitotic Spindle Formation MC1->MC2 MC3 Chromosome Misalignment MC2->MC3 MC4 Mitotic Arrest (Spindle Checkpoint) MC3->MC4 Fate1 Cell Death via Apoptosis MC4->Fate1 Primary Fate2 Mitotic Slippage MC4->Fate2 Fate3 Aneuploidy & Multinucleation Fate2->Fate3 Fate4 Senescence Fate3->Fate4 Delayed

Cells typically experience a transient mitotic arrest due to activation of the spindle assembly checkpoint. However, this arrest is not maintained, and cells eventually undergo one of several fates: they may die directly from mitosis via apoptosis, or they may undergo "mitotic slippage," exiting mitosis without proper chromosome segregation or cytokinesis [1] [7]. This slippage results in the formation of tetraploid (4N) cells with gross nuclear abnormalities, including micronucleation and multinucleation [1]. These aberrant cells may then undergo delayed apoptosis, enter a state of senescence, or, in some cases, re-enter the cell cycle, perpetuating genomic instability [1].

Non-Mitotic Mechanisms and Signaling Pathways

Beyond its core mitotic functions, this compound influences several key signaling pathways that contribute to its antitumor activity. In breast cancer cells, this compound has been shown to induce G2/M cell cycle arrest, apoptosis, and autophagy through modulation of the p38 MAPK and Akt/mTOR signaling pathways [9]. Specifically, this compound treatment decreases phosphorylation of Akt and mTOR while increasing markers of autophagy such as LC3-II and beclin-1 [9].

A particularly important non-mitotic mechanism involves this compound's effect on the N-Myc oncoprotein. In neuroblastoma models, Aurora A binds to and stabilizes N-Myc. This compound disrupts this protein-protein interaction, leading to increased ubiquitination and proteasomal degradation of N-Myc [1]. This reduction in N-Myc protein levels and subsequent downregulation of N-Myc target genes represents a key mechanism of this compound's efficacy in MYCN-amplified neuroblastoma [1]. The diagram below illustrates this specific protein interaction pathway.

G A1 MYCN-Amplified Neuroblastoma Cell A2 Aurora A binds to and stabilizes N-Myc A1->A2 A3 This compound binds Aurora A catalytic domain A2->A3 A4 Allosteric disruption of Aurora A/N-Myc interaction A3->A4 A5 N-Myc ubiquitination by FBXW7 E3 ligase A4->A5 A6 Proteasomal degradation of N-Myc A5->A6 A7 Decreased expression of N-Myc target genes A6->A7 A8 Tumor regression in neuroblastoma models A7->A8

Preclinical and Clinical Development

Pharmacokinetics and Tissue Distribution

This compound has been formulated for oral administration as both an enteric-coated tablet and a liquid solution for pediatric use [1]. Population-based pharmacokinetic-pharmacodynamic modeling indicates that steady-state exposures achieved with the adult maximum tolerated dose (50 mg twice daily for 7 days) are associated with target engagement in tumors and a low probability for dose-limiting toxicities [1].

A critical consideration in this compound's development, particularly for central nervous system (CNS) tumors, is its limited penetration across the blood-brain barrier. In wild-type mice, this compound exposure in the brain was less than 1% of plasma exposure, a limitation attributed to active efflux mediated by P-glycoprotein (P-gp) [10]. This distribution challenge is compounded by the fact that this compound rapidly distributes to the bone marrow (a site of dose-limiting toxicity) at concentrations significantly higher than those achieved in the CNS [10]. These findings suggest that localized delivery strategies may be necessary to effectively treat brain tumors with this compound while minimizing systemic toxicity [10].

Table 2: Clinical Dose Determination and Key Toxicities

Parameter Adult Patients Pediatric Patients (Solid Tumors)
Recommended Phase 2 Dose 50 mg twice daily for 7 days, every 21 days [1] 80 mg/m² once daily for 7 days, every 21 days [1]
Dose-Limiting Toxicities (DLTs) Neutropenia, stomatitis, fatigue, nausea [1] Neutropenia, mucositis/stomatitis, mood alteration [1]
Common Adverse Events Alopecia, anorexia, leukopenia, anemia, thrombocytopenia, asthenia, vomiting, diarrhea, somnolence [1] Hand-foot-skin reactions, mood alterations (depression, impaired memory, agitation) [1]
Relative Exposure Reference ~1.5-fold greater than adult exposure [1]
Rationale for Specific Cancer Indications

This compound development has been strategically directed toward certain cancer types based on strong biological rationale and empirical data:

  • Neuroblastoma: Preclinical testing revealed remarkable activity, with this compound producing maintained complete responses in three of seven neuroblastoma xenograft models [1]. The mechanistic link between Aurora A and N-Myc stabilization provides a compelling biomarker-driven approach for MYCN-amplified disease [1].

  • Small Cell Lung Cancer (SCLC) and Neuroendocrine Prostate Cancer: These aggressive malignancies often exhibit high levels of Aurora A expression and genomic instability, making them theoretically susceptible to Aurora A inhibition [1].

  • Atypical Teratoid/Rhabdoid Tumors (AT/RT): Preclinical data shows that this compound affects Aurora kinase-related gene expression in H3K27M-mutant cell lines and provides therapeutic benefit in animal models, leading to ongoing clinical trials [10].

  • Breast Cancer: this compound demonstrates potent growth-inhibitory, pro-apoptotic, and pro-autophagic effects in both MCF7 and MDA-MB-231 cell lines, supporting its evaluation in various breast cancer subtypes [9].

Combination Therapy Strategies

The development of this compound includes rational combination strategies based on synergistic mechanisms:

  • Microtubule-Targeting Agents: Combining this compound with taxanes or other microtubule perturbing agents can enhance mitotic disruption [1].

  • Targeted Therapies: Combinations with EGFR inhibitors, hormonal therapies, and HDAC inhibitors are being explored to overcome resistance mechanisms and enhance efficacy [1].

  • Chemotherapy Agents: Platinum-based chemotherapeutics are logical partners given their DNA-damaging effects and potential synergy with cell cycle arrest induced by this compound [1].

Experimental Protocols and Methodologies

Key Preclinical Assays

In Vitro Kinase Selectivity Profiling: this compound's selectivity was established through comprehensive screening against panels of up to 205 kinases. The compound demonstrated greater than 200-fold selectivity for Aurora A over Aurora B in cellular assays [1] [5]. Standard protocols involve measuring inhibition of recombinant kinase activity using ATP-concentration near the Km value and relevant peptide substrates.

Cellular Phenotypic Analysis: To confirm mechanism of action, cancer cell lines (e.g., HCT116, various leukemia lines) are treated with cytotoxic concentrations of this compound and analyzed for:

  • Mitotic index and spindle morphology via immunofluorescence staining for α-tubulin and centrosomal markers
  • DNA content and cell cycle distribution by propidium iodide staining and flow cytometry
  • Apoptosis measurement using Annexin V staining and caspase activation assays
  • Specific phosphorylation status (Aurora A autophosphorylation at T288, histone H3 phosphorylation at S10) by Western blotting [1] [5] [7]

In Vivo Xenograft Studies: Immunocompromised mice bearing human tumor xenografts are administered this compound orally at doses ranging from 15-50 mg/kg. Studies typically include:

  • Tumor volume measurements 2-3 times weekly
  • Pharmacodynamic assessment of tumor biopsies pre- and post-dose
  • Immunohistochemical analysis of mitotic markers (phospho-histone H3) and cleaved caspase-3 for apoptosis [1] [5]
Clinical Pharmacodynamic Assessment

Clinical validation of this compound's mechanism of action employs several key methodologies:

Tumor Biopsy Analysis: Paired tumor biopsies obtained pre-treatment and after several days of this compound dosing are analyzed for:

  • Mitotic cells with aligned chromosomes and bipolar spindles (expected to decrease post-dose)
  • Incidence of cells with serine 10 phosphorylated Histone H3 (expected to remain stable, confirming Aurora B sparing) [1]

Skin Biopsy Monitoring: Alternatively, skin biopsies provide a more accessible tissue for pharmacodynamic assessment, showing increased mitotic cells with phosphorylated Histone H3 in post-treatment samples, again confirming functional selectivity for Aurora A over Aurora B at the maximum tolerated dose [1].

Conclusion and Future Directions

This compound represents a scientifically rational approach to targeting Aurora A kinase in cancer. Its well-characterized mechanism of action, starting from specific inhibition of the kinase and culminating in diverse cellular consequences including mitotic disruption, apoptosis, and effects on key oncogenic signaling pathways, provides a strong foundation for its continued clinical development. The challenges related to its tissue distribution, particularly limited CNS penetration, have informed creative delivery strategies and combination approaches.

References

Alisertib MLN8237 discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Medicinal Chemistry and Discovery

The discovery of Alisertib began with a high-throughput screen that identified the pyrimidobenzazepine scaffold, exemplified by the initial lead compound BBL22 (1), which showed Aurora A inhibition in the micromolar range (IC₅₀ = 1700 nM) [1].

  • Lead Optimization: Introducing a p-benzoic acid group on the pyrimidine amine resulted in compound 7, which achieved low nanomolar potency (Aurora A IC₅₀ = 33 nM) [1]. An additional fluorine atom on the 7-phenyl ring led to the first clinical candidate, MLN8054 [1].
  • Addressing Clinical Limitations: In Phase I trials, MLN8054 caused dose-limiting reversible somnolence, attributed to its binding to the GABAA receptor [1].
  • Final Optimization: Replacing one fluorine in MLN8054 with a methoxy group yielded compound 9. Introducing a second methoxy group ortho to the carboxylic acid finally produced This compound (10). This modification successfully reduced brain partitioning and minimized CNS side effects in rat models while retaining excellent Aurora A inhibition [1].

Mechanism of Action and Signaling Pathways

This compound is a reversible, ATP-competitive inhibitor that selectively binds to Aurora A kinase, inducing mitotic defects and cell death [1]. In human breast cancer cells, it has been shown to induce cell cycle arrest, apoptosis, and autophagy.

G This compound This compound Aurora A Inhibition Aurora A Inhibition This compound->Aurora A Inhibition G2_M_Arrest G2_M_Arrest ↓CDK1/CDC2, ↓Cyclin B1 ↓CDK1/CDC2, ↓Cyclin B1 G2_M_Arrest->↓CDK1/CDC2, ↓Cyclin B1 Modulates ↑p21, ↑p27 ↑p21, ↑p27 G2_M_Arrest->↑p21, ↑p27 Modulates Apoptosis Apoptosis ↑Bax, ↑PUMA ↑Bax, ↑PUMA Apoptosis->↑Bax, ↑PUMA Modulates ↓Bcl-2 ↓Bcl-2 Apoptosis->↓Bcl-2 Modulates Cleaved Caspase-3/9 Cleaved Caspase-3/9 Apoptosis->Cleaved Caspase-3/9 Activates Autophagy Autophagy ↑LC3-II, ↑Beclin-1 ↑LC3-II, ↑Beclin-1 Autophagy->↑LC3-II, ↑Beclin-1 Modulates Mitotic Defects Mitotic Defects Aurora A Inhibition->Mitotic Defects p38 MAPK Phosphorylation p38 MAPK Phosphorylation Aurora A Inhibition->p38 MAPK Phosphorylation Induces Mitotic Defects->G2_M_Arrest Mitotic Defects->Apoptosis Inhibits Akt/mTOR Inhibits Akt/mTOR p38 MAPK Phosphorylation->Inhibits Akt/mTOR Leads to Inhibits Akt/mTOR->Autophagy

This compound's multi-faceted mechanism triggers cell death via three key pathways.

Experimental Data and Protocols

The following table consolidates key experimental findings for this compound from various cellular models:

Cell Line/Model Assay Type Concentration Incubation Time Key Findings/Outcome Reference (PMID)
HCT116 (Colorectal) Growth Inhibition 0.5 µM 72 h IC₅₀ = 0.04 µM [2] 26136684 [2]
MCF7 & MDA-MB-231 (Breast) Cell Cycle (G2/M Arrest) 5 µM 24 h Downregulation of CDK1/CDC2, CDK2, Cyclin B1; Upregulation of p21, p27, p53 [3] 25834401 [3]
MCF7 & MDA-MB-231 (Breast) Apoptosis 5 µM 24 h Decreased Bcl-2; Increased Bax, PUMA, Cleaved Caspases 3 & 9 [3] 25834401 [3]
MCF7 & MDA-MB-231 (Breast) Autophagy 1-5 µM 24-72 h Increased LC3-II & Beclin-1; Inhibition of p38 MAPK and Akt/mTOR pathways [3] 25834401 [3]
OCI-Ly10 & SU-DHL2 (Lymphoma) Cytotoxicity N/A 72 h IC₅₀ = 0.058 µM & 0.01 µM [2] 25878331 [2]
Detailed Experimental Protocols

1. Cell Viability (Proliferation) Assay

  • Method: MTT Assay [4].
  • Procedure: Seed cells (e.g., 8x10³/well in a 96-well plate). The following day, treat with a concentration gradient of this compound (e.g., 0.01-50 µM) for a set duration (e.g., 24-72 hours). Add MTT reagent (e.g., 10 µL of 5 g/L) and incubate for 4 hours. Remove supernatant, dissolve formed crystals in DMSO, and measure absorbance at 490 nm [4].
  • Data Analysis: Calculate half-maximal inhibitory concentration (IC₅₀) from the relative viability curve [4].

2. Cell Cycle Analysis by Flow Cytometry

  • Procedure: After treatment, harvest and fix cells (e.g., with ethanol). Treat cells with RNase to degrade RNA, then stain cellular DNA with Propidium Iodide (PI). Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on DNA content [4].

3. Apoptosis Detection

  • Method: Annexin V/Propidium Iodide (PI) Staining [4].
  • Procedure: Harvest treated cells and stain with Annexin V conjugated to a fluorochrome (e.g., PE) and PI. Analyze by flow cytometry. Early apoptotic cells are Annexin V-positive/PI-negative, while late apoptotic/necrotic cells are positive for both [4].

4. Autophagy Analysis

  • Western Blotting: Detect conversion of LC3-I to the lipidated form LC3-II and increased Beclin-1 expression [3] [4].
  • Fluorescent Staining: Use a green fluorescent dye (e.g., Cyto-ID) to stain and visualize autophagic vacuoles under a microscope [4].

Preclinical and Clinical Pharmacokinetics

A human absorption, metabolism, and excretion study after a single oral 35 mg dose of [¹⁴C]this compound provided the following insights [5]:

  • Excretion: The mean total recovery of the radioactive dose was ~90%, with feces (~74%) as the primary route, and urine (~16%) as the secondary route [5].
  • Metabolism: this compound is metabolized via acyl glucuronidation and oxidation. Unchanged this compound was the predominant component in plasma, representing ~77% of the drug-related material [5].
  • Clinical Dosing: The recommended phase II dose is 50 mg twice daily for 7 days in 21-day cycles [5] [6].

Conclusion and Research Implications

This compound represents a successful case of rational drug design, transitioning from a screening hit to a clinical candidate by optimizing a unique scaffold for potency, selectivity, and drug-like properties. Its well-characterized mechanism and defined metabolic profile support its continued investigation.

References

Molecular Mechanisms and Oncogenic Signaling

Author: Smolecule Technical Support Team. Date: February 2026

AURKA's role in cancer extends far beyond its core mitotic functions. Its amplification and overexpression lead to the dysregulation of several key oncogenic signaling pathways.

aurka_pathway AURKA AURKA Substrate AURKA Substrates & Interactors AURKA->Substrate Wnt Wnt/β-catenin Pathway Substrate->Wnt Stabilizes β-catenin RasMAPK Ras-MAPK Pathway Substrate->RasMAPK Positive Feedback AR Androgen Receptor Pathway Substrate->AR Compensatory Pathway p53Pathway p53 Tumor Suppressor Substrate->p53Pathway Promotes Degradation CellCycle Cell Cycle Progression Substrate->CellCycle Activates PLK1/CDC25 Outcomes Oncogenic Outcomes • Proliferation ↑ • Genomic Instability • Therapy Resistance • Metastasis Wnt->Outcomes RasMAPK->Outcomes AR->Outcomes p53Pathway->Outcomes CellCycle->Outcomes

AURKA integrates multiple oncogenic pathways. It stabilizes β-catenin for Wnt signaling, forms positive feedback with Ras-MAPK, degrades p53, activates cell cycle drivers, and acts as a compensatory pathway in prostate cancer [1] [2] [3].

Key Experimental Approaches for AURKA Research

For researchers investigating AURKA, several methodologies are critical for functional and translational studies.

Method Category Specific Techniques Key Application & Workflow

| Gene Manipulation | siRNA/shRNA knockdown [3] | 1. Transfect cells with AURKA-targeting siRNA. 2. Confirm knockdown via qPCR/Western Blot. 3. Perform functional assays (proliferation, colony formation). | | Computational Drug Discovery | Pharmacophore Modeling, Molecular Dynamics [4] | 1. Build a model from known inhibitor structures. 2. Screen virtual compound libraries (e.g., ZINC). 3. Evaluate binding via docking and dynamics simulations. | | Functional Analysis | Differential Expression & Network Analysis [3] | 1. Perform RNA-seq after AURKA perturbation. 2. Integrate DE data with PPI networks (e.g., STRING). 3. Identify significantly deregulated functional modules. | | Pathway Validation | Western Blot, Immunofluorescence, IHC [1] [2] | 1. Measure phosphorylation/levels of pathway components (e.g., p-ERK, β-catenin, PLK1). 2. Assess localization (e.g., centrosomal AURKA). |

Therapeutic Landscape and Clinical Development

The pursuit of AURKA inhibitors (AKIs) is a rapidly evolving area, with several strategies being employed to overcome clinical challenges.

  • Current Inhibitor Landscape: While dozens of inhibitors have been developed, a major focus is on achieving high selectivity over Aurora B (AURKB) to improve the therapeutic window. For example, a recently developed quinazolin-4-amine derivative, compound 5h, showed 362-fold selectivity for AURKA over AURKB, which is crucial for reducing toxicity [5]. The most clinically advanced AKI is Alisertib, which has been evaluated in over 50 clinical trials, including Phase III studies [6].
  • Mechanisms of Resistance: A significant barrier to the success of AKIs is acquired resistance. Key mechanisms include:
    • Kinase domain mutations that reduce inhibitor binding [4].
    • Activation of compensatory survival pathways, such as the PI3K/AKT/mTOR and Ras-MAPK pathways, which sustain cell survival despite AURKA inhibition [4] [2].
    • Suppression of cell death pathways, including resistance to apoptosis and necroptosis [2].
  • Novel Therapeutic Strategies:
    • Combination Therapies: Co-targeting AURKA and compensatory pathways is a promising approach. Preclinical evidence supports combinations with MEK, mTOR, or MDM2 inhibitors, as well as with PD-L1 antibodies to enhance anti-tumor immunity [2].
    • Synthetic Lethality: AURKA inhibition shows synthetic lethality in tumors with specific genetic vulnerabilities, such as loss-of-function mutations in RB1 or ARID1A [2].
    • PROTAC Degraders: Emerging proteolysis-targeting chimera (PROTAC) technology offers a promising strategy to degrade AURKA protein rather than just inhibit its kinase activity, potentially overcoming some forms of resistance [7] [2].

Future Directions and Precision Medicine

Future efforts will focus on translating biological understanding into clinical success. A critical goal is the development of validated biomarkers to identify patient populations most likely to benefit from AURKA-targeted therapy [7] [8]. This includes patients with tumors harboring AURKA amplifications, specific genetic co-alterations (e.g., RB1 loss), or those defined by AURKA-high transcriptional signatures [2] [8]. Furthermore, as single-cell analyses reveal, AURKA expression is heterogeneous within tumors, with distinct cell subpopulations driving proliferation or drug resistance, underscoring the need for precise patient stratification for combination therapies [8].

References

Aurora A kinase role in mitosis and spindle assembly

Author: Smolecule Technical Support Team. Date: February 2026

Aurora A Kinase Overview and Significance

Aurora A kinase (AURKA) is a serine/threonine kinase that functions as a critical regulator of mitotic progression, primarily governing events from G2 phase through cytokinesis [1] [2]. As a member of the Aurora kinase family, which includes Aurora A, B, and C in mammals, Aurora A displays distinct subcellular localization and functions compared to its paralogs [2] [3]. The kinase was originally identified in Drosophila mutants exhibiting abnormal spindle pole morphology, reminiscent of the aurora borealis, from which it derived its name [3]. Aurora A is predominantly localized to the centrosomes and spindle microtubules during mitosis, where it regulates centrosome maturation, separation, and bipolar spindle assembly [2] [3].

From a translational perspective, Aurora A represents a promising oncotherapeutic target due to its frequent amplification and overexpression across diverse human malignancies, including breast, lung, colorectal, ovarian, and pancreatic cancers [4] [5]. This dysregulation contributes to genomic instability and tumor progression, positioning Aurora A as both a biomarker and therapeutic target [4]. The development of Aurora kinase inhibitors has become an active area of cancer drug discovery, with several small molecules currently in clinical trials [1] [5]. However, challenges regarding selectivity, toxicity, and resistance mechanisms highlight the need for continued research into Aurora A biology and inhibitor development [4] [5].

Molecular Structure and Domains

Aurora A possesses a conserved molecular architecture that facilitates its regulation and function. The kinase is composed of 403 amino acids with a predicted molecular mass of 45.8 kDa, organized into several functional domains [4]:

  • An N-terminal domain (132 amino acids) that varies in length and sequence among Aurora kinase family members
  • A central catalytic kinase domain (251 amino acids) responsible for enzymatic activity
  • A short C-terminal tail (20 amino acids) that contributes to regulatory functions

The kinase domain contains several critical structural elements, including an activation loop (T-loop) whose phosphorylation status regulates catalytic activity. Phosphorylation of Thr288/Thr287 within this activation loop induces a conformational change that enhances kinase activity [4]. This phosphorylation is often stimulated by interaction with the regulatory protein TPX2 (Targeting Protein for Xklp2), which promotes Aurora A autophosphorylation and protects the activated kinase from phosphatases [2] [3].

Table 1: Key Structural Domains and Regulatory Elements in Aurora A Kinase

Domain/Element Position/Length Function Regulatory Mechanism
N-terminal Domain 1-132 aa Protein-protein interactions; determines subcellular localization Interaction with binding partners (e.g., TPX2)
Catalytic Kinase Domain 133-383 aa Serine/threonine kinase activity Phosphorylation of Thr288 in activation loop
C-terminal Domain 384-403 aa Regulatory functions Contributes to protein stability and degradation
KEN Degron Position 5 Recognition site for APC/C Phosphorylation by PLK1 targets Aurora A for degradation
DAD/A Box Degron Position 45 Controls stability and activity Phosphorylation by GSK-3β regulates proteasomal degradation

Aurora A also contains short linear motifs (SLiMs) known as degrons that regulate its protein stability throughout the cell cycle [4]. These include:

  • The KEN box at position 5, which serves as a recognition site for the anaphase-promoting complex/cyclosome (APC/C)
  • The DAD/A box at position 45, which governs stability and activity during cell cycle progression

These structural features collectively enable precise spatiotemporal regulation of Aurora A activity, ensuring proper mitotic progression and fidelity.

Mitotic Functions of Aurora A Kinase

Centrosome Maturation and Integrity

Aurora A plays an indispensable role in centrosome maturation, a process that occurs during late G2/early prophase and involves the recruitment of pericentriolar material (PCM) to dramatically increase the microtubule-nucleating capacity of centrosomes [2] [3]. This process is essential for establishing bipolar mitotic spindles and ensuring accurate chromosome segregation. Aurora A regulates centrosome maturation through several key mechanisms:

  • γ-TuRC Recruitment: Aurora A facilitates the recruitment of the γ-tubulin ring complex (γTuRC), the primary nucleator of microtubule assembly, through its interaction with centrosomin (CNN/CDK5RAP2/Cep215) [2] [3]. The C-terminal domain of CNN binds Aurora A, while the N-terminal domain interacts with γTuRC, thereby bridging Aurora A activity to microtubule nucleation capacity.

  • Microtubule Polymerization: Aurora A phosphorylates Transforming Acidic Coiled-Coil (TACC) proteins, enabling their recruitment to centrosomes where they complex with the microtubule polymerase CH-TOG (Colonic and hepatic Tumor Overexpressed Gene protein) [2]. This TACC/CH-TOG complex stabilizes newly nucleated microtubules and promotes their polymerization from centrosomal regions.

  • PCM Maintenance: Aurora A phosphorylates Centrosomal P4.1-associated Protein (CPAP) to prevent PCM dispersion during M phase, thereby maintaining structural integrity of the centrosome throughout mitosis [2].

The recruitment and activation of Aurora A at centrosomes is initiated by Spindle-defective protein 2 (Spd-2)/Cep192, which localizes to centrioles and provides a docking site for both Aurora A and Polo-like kinase 1 (Plk1) [2]. This creates a phosphorylation cascade that amplifies PCM recruitment and centrosome maturation.

Spindle Assembly and Morphogenesis

Aurora A is essential for the establishment and maintenance of bipolar spindle assembly through multiple complementary mechanisms [2] [3]:

  • Motor Protein Coordination: Aurora A regulates the balance of forces generated by plus-end and minus-end directed motor proteins to establish spindle bipolarity. It has been shown to phosphorylate the plus-end directed motor Eg5 (kinesin-5), which promotes centrosome separation and establishment of anti-parallel microtubule interactions [3].

  • RanGTP Pathway Integration: Aurora A functions downstream of the RanGTPase signaling pathway, which regulates spindle assembly in a chromosome-mediated manner [3]. GTP-bound Ran stimulates Aurora A kinase activity by displacing TPX2 from importin α/β, allowing TPX2 to bind and activate Aurora A. This RanGTP-TPX2-Aurora A pathway is particularly important for microtubule nucleation and organization in the vicinity of chromosomes.

  • Microtubule Stabilization: Through phosphorylation of TACC proteins and subsequent recruitment of CH-TOG, Aurora A stabilizes spindle microtubules against depolymerization, ensuring proper spindle morphology and function [2].

Inhibition of Aurora A kinase activity leads to profound spindle defects, including monopolar spindles (due to failure of centrosome separation), shorter bipolar spindles, and multipolar spindles (resulting from disorganized microtubule nucleation) [2] [3]. These morphological abnormalities highlight the essential nature of Aurora A in establishing and maintaining proper spindle architecture.

Expanding Roles Beyond Centrosomes and Spindle

Recent research has revealed that Aurora A functions beyond its traditional centrosomal and spindle locales, particularly during late G2 phase when it accumulates in the nucleus [6]. These expanding roles include:

  • Spindle Assembly Checkpoint (SAC) Establishment: Nuclear Aurora A promotes the initial recruitment of SAC proteins to kinetochores before nuclear envelope breakdown (NEBD) by phosphorylating Haspin kinase, which triggers a Haspin-H3T3-ph-Aurora B positive feedback loop [6]. This ensures timely establishment of the chromosomal passenger complex (CPC) and mitotic checkpoint before spindle assembly.

  • Centromeric Regulation: Aurora A localizes to centromeres during mitosis where it facilitates the association of Aurora B with common substrates including Haspin and Plk1 [6]. This coordination between Aurora A and B kinases enhances the robustness of mitotic regulation.

  • Mitotic Entry: Aurora A promotes G2/M transition and mitotic entry through activation of Cyclin B/Cdk1 complexes, ensuring proper timing of cell division [7].

These expanding functions demonstrate that Aurora A operates as a central coordinator of multiple aspects of mitotic progression, integrating centrosome function, spindle assembly, and checkpoint signaling.

Regulatory Mechanisms and Signaling Pathways

Aurora A activity is precisely regulated through a complex network of activating partners, post-translational modifications, and feedback loops:

Table 2: Key Regulatory Proteins and Mechanisms Controlling Aurora A Activity

Regulator Interaction Mechanism Functional Consequence Experimental Evidence
TPX2 Binds kinase domain; protects from phosphatases Activation and spindle localization Co-crystallization; kinase assays [2] [3]
Spd-2/Cep192 Provides docking site at centrosomes Centrosomal recruitment and activation RNAi studies; co-immunoprecipitation [2]
Ajuba Positive regulator Enhances kinase activity Binding assays; functional studies [2]
PP1 (Protein Phosphatase 1) Dephosphorylates Thr288 Kinase inactivation Phosphatase assays [3]
Haspin Phosphorylated by Aurora A Creates feedback loop with Aurora B Knockout studies; phosphorylation assays [6]

The Aurora A/TPX2 interaction represents a particularly critical regulatory mechanism [2] [3]. During interphase, TPX2 is sequestered in the nucleus bound to importins. Upon nuclear envelope breakdown, a RanGTP gradient promotes TPX2 release, allowing it to bind and activate Aurora A. This mechanism ensures spatial control of Aurora A activation in the vicinity of chromosomes, promoting localized spindle assembly.

Additionally, Aurora A is regulated through protein degradation pathways mediated by its degron motifs [4]. The KEN box targets Aurora A for APC/C-mediated degradation as cells exit mitosis, while the DAD/A box regulates stability through phosphorylation by kinases such as GSK-3β. These degradation mechanisms prevent persistent Aurora A activity that could lead to genomic instability.

Experimental Approaches for Aurora A Research

High-Content Screening (HCS) Assays

The development of robust phenotypic screening assays has been instrumental in characterizing Aurora A function and identifying selective inhibitors [1]. A representative HCS assay for detecting Aurora A selective inhibitors involves:

  • Cell Line Selection: Choose sensitive cell lines based on internal/external sensitivity panels and published data. Consider genetic background to establish connection with target inhibition for patient-tailoring strategies [1].

  • Cell Seeding and Treatment: Plate cells in 96-well or 384-well clear-bottom plates optimized for growth conditions and seeding density. For poorly adherent cells, use wells coated with extracellular matrix components (e.g., poly-D-lysine, collagen) [1].

  • Fixation and Staining: Fix cells with appropriate fixatives (formaldehyde, methanol), permeabilize with detergent-containing buffers (Triton X-100, Tween-20), and block with protein solutions (BSA, milk, FBS). Perform immunostaining with primary antibodies against mitotic markers (e.g., phospho-histone H3 Ser10) and fluorescently-labeled secondary antibodies [1].

  • Image Acquisition and Analysis: Acquire images using high-content imagers (wide field, confocal, or laser scanning). Analyze parameters including mitotic index, spindle morphology, centrosome number, and DNA content [1].

This approach allows discrimination of Aurora-A specific inhibition (characterized by G2/M arrest and delayed mitotic progression) from Aurora-B inhibition (which causes failure of cytokinesis and multinucleation) [1].

Computational Drug Discovery

Computational approaches have emerged as powerful tools for identifying novel Aurora kinase inhibitors [5]. A typical workflow includes:

G Start Start: Enamine Database (1.83M compounds) VS1 Shape-based Virtual Screening (ROCS) Start->VS1 VS2 Docking Studies (GOLD, Glide) VS1->VS2 VS3 Molecular Dynamics Simulations VS2->VS3 Filter Structural & Physicochemical Filtering VS3->Filter Exp Experimental Validation Filter->Exp 6 initial hits

Diagram 1: Computational screening workflow for Aurora A inhibitors

This hierarchical virtual screening approach successfully identified MC-688 as a novel Aurora kinase inhibitor that binds the ATP-binding pocket and induces mitotic defects and apoptotic cell death [5].

Visualization of Aurora A Signaling Network

The complex regulatory network centered on Aurora A kinase can be visualized through the following comprehensive signaling pathway:

G RanGTP RanGTP Gradient TPX2 TPX2 RanGTP->TPX2 Releases from importins AURKA_p Aurora A (Active) TPX2->AURKA_p Activates AURKA Aurora A (Inactive) PCM PCM Recruitment AURKA_p->PCM Promotes TACC TACC Phosphorylation AURKA_p->TACC Phosphorylates GTuRC γ-TuRC Recruitment AURKA_p->GTuRC Indirectly recruits via CNN Haspin Haspin Activation AURKA_p->Haspin Phosphorylates multiple sites Cep192 Cep192/Spd-2 Cep192->AURKA_p Recruits to centrosomes H3T3ph H3T3 Phosphorylation Haspin->H3T3ph Catalyzes CPC CPC Recruitment H3T3ph->CPC Recruits SAC SAC Establishment CPC->SAC Establishes

Diagram 2: Aurora A signaling network in spindle assembly and SAC establishment

Therapeutic Targeting and Clinical Perspectives

The development of Aurora kinase inhibitors represents an active frontier in cancer therapeutics, with several compounds in various stages of clinical investigation [4] [5] [7]. These inhibitors can be broadly categorized based on their selectivity profiles:

  • Aurora A-Selective Inhibitors: Alisertib (MLN8237), ENMD-2076, and MLN8054 demonstrate preferential inhibition of Aurora A over Aurora B [5]. This compound exhibits 200-fold selectivity for Aurora A with an IC50 of 1 nmol/L, and has shown activity against various tumor cells in vitro [7].

  • Aurora B-Selective Inhibitors: Barasertib (AZD1152), Hesperadin, and ZM447439 primarily target Aurora B [5]. ZM447439 was among the first Aurora kinase inhibitors identified, with IC50 values of approximately 100 nmol/L against both Aurora A and B, though it functions mainly as an Aurora B inhibitor in cellular contexts [7].

  • Pan-Aurora Inhibitors: VX-680, AT-9283, PHA-739358, and CCT137690 inhibit both Aurora A and B with similar potency [5].

Despite promising preclinical activity, clinical translation of Aurora kinase inhibitors has faced challenges including toxicity (neutropenia, mucositis), limited efficacy as monotherapies, and development of resistance mechanisms [4] [5]. Future directions include developing more selective inhibitors, exploring combination therapies with conventional chemotherapy and targeted agents, and employing biomarker strategies to identify patient populations most likely to benefit from Aurora kinase-targeted therapies [4].

Conclusion

References

Preclinical Efficacy of Alisertib in Neuroblastoma Models

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line / Model Experimental Context Key Findings (IC₅₀ / Effect) Proposed Mechanism Source
Panel of NB cell lines (e.g., UKF-NB-2, UKF-NB-3, UKF-NB-6) & drug-resistant sub-lines Alisertib monotherapy IC₅₀: 7.6 - 26.8 nM; Retained efficacy in most drug-resistant sub-lines [1]. G2/M cell cycle arrest, inhibition of Histone H3 phosphorylation, induction of apoptosis [1]. [1]
SK-N-BE(2), Kelly, NB1691 This compound + External Beam Radiation Combination increased DNA damage (γH2AX foci) and apoptosis; decreased MYCN protein levels [2]. AURKA inhibition impairs DNA damage repair, synergizing with radiation [2]. [2]
NB1691-LUC/NET Xenograft (MYCN-amplified, MIBG-avid) This compound + 131I-MIBG (Targeted Radiotherapy) Marked combinatorial effect on tumor growth inhibition compared to either agent alone [2]. Radio-sensitization; increased DNA damage and apoptosis [2]. [2]
Four High-Risk NB Models (In vitro & In vivo) This compound + BRD4 Inhibitor (I-BET151) Synergistic reduction in cell viability (in vitro); prolonged survival (in vivo) [3]. I-BET151 mitigates reflexive upregulation of AURKA, MYC, and MYCN post this compound treatment [3]. [3]
p53 Wild-Type NB Cell Lines This compound + MDM2 Inhibitor (Nutlin-3) Enhanced anti-neuroblastoma activity and apoptosis [1]. Combination potently activates the p53 tumor suppressor pathway [1]. [1]

Detailed Experimental Protocols

The methodologies from the key studies providing the data above are summarized below for replication.

Cell Viability and IC₅₀ Determination (MTT Assay) [1]
  • Cell Seeding: Plate cells in 96-well plates.
  • Drug Treatment: Incubate with a concentration gradient of this compound for 120 hours.
  • Viability Measurement: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent. The metabolically active cells reduce MTT to purple formazan crystals.
  • Analysis: Dissolve crystals and measure absorbance. The IC₅₀ value is calculated as the drug concentration that reduces absorbance by 50% compared to untreated controls.
Analysis of DNA Damage and Apoptosis [2]
  • DNA Damage (Immunofluorescence):
    • Seed cells on glass coverslips.
    • Treat with this compound (e.g., 4 hours) followed by external beam radiation (e.g., 4 Gy).
    • Fix, permeabilize, and stain with an antibody against γH2AX (a marker for DNA double-strand breaks) and a fluorescent secondary antibody. Counterstain nuclei with DAPI.
    • Image using fluorescence microscopy and quantify γH2AX foci per nucleus.
  • Apoptosis (Flow Cytometry):
    • Harvest cells 48-72 hours post-treatment.
    • Stain with Annexin V (binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells) and Propidium Iodide (PI) (stains dead cells).
    • Analyze using flow cytometry. Early apoptotic cells are Annexin V positive / PI negative.
In Vivo Tumor Growth Inhibition Study [2]
  • Model Generation: Implant MYCN-amplified, MIBG-avid neuroblastoma cells (e.g., NB1691-LUC/NET) into NOD SCID gamma (NSG) mice.
  • Treatment Groups: Mice are randomized into groups receiving vehicle, this compound alone, 131I-MIBG alone, or the combination.
  • Dosing Regimen:
    • This compound: Administered via intraperitoneal injection (e.g., 30 mg/kg) daily for 7 days.
    • 131I-MIBG: A single dose (e.g., 37 MBq) is given 24 hours after the first this compound dose.
  • Tumor Monitoring: Measure tumor dimensions twice weekly with calipers. Tumor volume is calculated as (length × width²) × 0.52.
  • Statistical Analysis: Tumor growth curves are compared using a linear mixed-effects model.

Mechanism of Action and Synergistic Pathways

The following diagram illustrates the key mechanisms by which this compound exerts its effects and synergizes with other agents in neuroblastoma models.

G This compound This compound AURKA Inhibition AURKA Inhibition This compound->AURKA Inhibition MYCN MYCN Apoptosis Apoptosis MYCN->Apoptosis  De-stabilization BRD4 Inhibitor BRD4 Inhibitor BRD4 Inhibitor->MYCN Suppresses transcription Radiation Radiation DNA Damage DNA Damage Radiation->DNA Damage MYCN Degradation MYCN Degradation MYCN Degradation->MYCN Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Arrest->Apoptosis DNA Damage->Apoptosis p53 Pathway p53 Pathway DNA Damage->p53 Pathway Activates p53 Pathway->Apoptosis AURKA Inhibition->MYCN Degradation Disrupts complex AURKA Inhibition->Cell Cycle Arrest  Induces G2/M AURKA Inhibition->DNA Damage  Impairs repair

This conceptual map integrates findings from multiple studies [2] [1] [3]. The synergistic effects of combinations like this compound with BRD4 inhibition or radiation are mediated through enhanced disruption of oncogenic signaling and cell fate pathways.

Key Research Implications

  • Overcoming Drug Resistance: this compound retains nanomolar potency even in neuroblastoma cell lines with acquired resistance to conventional chemotherapies, with its activity unaffected by ABCB1/MDR1 expression in most cases [1].
  • Synergy is Key: The limited efficacy of this compound as a single agent in early clinical trials underscores the importance of rational combinations, as shown in the strong preclinical synergy with DNA-damaging agents and targeted drugs [2] [3].
  • Informed Clinical Translation: These preclinical results have directly supported the launch of clinical trials combining AURKA inhibitors with other therapies, such as a phase I study of this compound with Irinotecan and Temozolomide [4].

References

AURKA signaling pathways in cell cycle progression

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure and Core Functions in Mitosis

AURKA is a serine/threonine kinase of 403 amino acids with a molecular mass of approximately 45.8 kDa. Its structure includes a central catalytic kinase domain, flanked by non-catalytic N-terminal and C-terminal domains. A critical step for its full activation is the autophosphorylation of Thr288 (or Thr287 in some references) within the activation loop, a process often stimulated by its binding partner, TPX2 [1] [2].

The primary and most characterized role of AURKA is to ensure accurate cell division by regulating key events at the G2/M transition and during mitosis [3]. The diagram below summarizes its core mitotic functions.

aurka_mitosis AURKA Core Mitotic Functions G2_Phase Late G2 Phase M_Entry Mitotic Entry G2_Phase->M_Entry Activates Cyclin-B/CDK1 Centrosome_Maturation Centrosome Maturation G2_Phase->Centrosome_Maturation Recruits PCM (γ-tubulin, etc.) Spindle_Assembly Bipolar Spindle Assembly M_Entry->Spindle_Assembly TPX2 Binding Localizes AURKA Centrosome_Maturation->Spindle_Assembly Ensures Proper Spindle Pole Formation

AURKA orchestrates mitotic progression by controlling entry into mitosis, preparing the centrosomes, and ensuring the assembly of a proper spindle apparatus [1] [3].

  • Regulation of Mitotic Entry: AURKA promotes the transition from G2 to M phase by activating the cyclin-B/CDK1 complex, the master regulator of mitosis. It does this both directly, by phosphorylating CDC25 phosphatases, and indirectly, by activating PLK1, which in turn degrades the CDK1 inhibitor WEE1 [3].
  • Centrosome Maturation and Separation: After centrosome duplication, AURKA is essential for recruiting pericentriolar material (PCM) proteins like γ-tubulin to the centrosomes. This process, known as centrosome maturation, is critical for the centrosomes' ability to nucleate and anchor microtubules and form a robust mitotic spindle [3].
  • Spindle Assembly: The interaction with TPX2 is crucial for this function. TPX2 binds to and activates AURKA, localizing it to microtubules near the spindle poles. AURKA then participates in a large multi-protein complex to regulate the assembly of a bipolar mitotic spindle, which is necessary for the correct segregation of chromosomes [1] [3].

Key Experimental Models and Protocols

Studying AURKA's function and inhibition relies on established in vitro and in vivo models. Below is a workflow for a typical functional study.

protocol AURKA Functional Study Workflow Model_Selection Model Selection (Cancer Cell Lines) Perturbation AURKA Perturbation Model_Selection->Perturbation Functional_Assays Functional Phenotyping Perturbation->Functional_Assays Analysis Mechanistic Analysis Functional_Assays->Analysis

A standard experimental approach involves selecting a model system, perturbing AURKA, and analyzing the resulting phenotypic and molecular changes [4].

1. Model Selection Research frequently utilizes cancer cell lines with high endogenous AURKA expression. Common models include:

  • ESCC (Esophageal Squamous Cell Carcinoma) cell lines: KYSE30, KYSE150, KYSE410, etc. [4].
  • Breast cancer cell lines: MCF7 (epithelial adenocarcinoma) and others with varying metabolic propensities [5].
  • Colorectal cancer (CRC) cell lines: SW480 and Caco2 (both with 20q gain and AURKA overexpression) [6].

2. AURKA Perturbation

  • Gene Knockdown: Using specific short hairpin RNAs (shRNAs). For example, target sequences like TGGCTCTTAAAGTGTTATTTA (shAURKA-1) and GCAGAGAACTGCTACTTATAT (shAURKA-3) can be cloned into pLKO.1 vectors. Lentiviral particles are produced in 293T cells and used to infect target cells, followed by selection with puromycin to generate stable knockdown lines [4].
  • Pharmacological Inhibition: Using small-molecule inhibitors like Alisertib, a selective AURKA inhibitor often used in pre-clinical studies and clinical trials [7] [4].

3. Functional Assays

  • Proliferation Assays:
    • MTT Assay: Seed 1-2×10³ cells per well in a 96-well plate. At various time points, add MTT solution (e.g., 10% of 5 mg/ml stock) for 4 hours. Dissolve formazan crystals and measure absorbance at 490nm [4].
    • Colony Formation Assay: Seed 200 viable cells per well in a 6-well plate and culture for 1-2 weeks until colonies form. Stain and count to assess clonogenic survival [4].
  • Protein Interaction Studies:
    • Co-Immunoprecipitation (Co-IP): Lyse cells in a buffer (e.g., 50 mM Tris-HCl pH 7.4, 1% Triton X-100, 150 mM NaCl). Incubate 500 µg of lysate with 2 µg of target antibody (e.g., anti-AURKA) overnight at 4°C. Add Protein A/G agarose beads for 3 hours, wash, elute with loading buffer, and analyze by western blotting [4].
  • Cell Cycle Analysis: Use flow cytometry on cells stained with nuclear dyes like Hoechst 33342 to determine the DNA content and distribution of cells in different cell cycle phases (G0/G1, S, G2/M) [5].

4. Mechanistic Analysis

  • Western Blotting: Analyze key signaling pathways downstream of AURKA, such as the PI3K/Akt pathway (using antibodies against p-AKT Ser473, total AKT, etc.) or assess the expression of cell cycle regulators like p21 and p27 [4].
  • Pathway Analysis: Bioinformatics tools can be applied to differential expression data from AURKA-knockdown cells to identify affected pathways and protein-protein interaction networks, as demonstrated in studies integrating data from STRING and KEGG [6].

AURKA as a Signaling Nexus in Cancer

Beyond mitosis, AURKA functions as a central node in oncogenic signaling networks, influencing critical cancer-associated pathways. Its overexpression is linked to poorer survival in multiple cancer types, including ACC, LGG, KIRC, LIHC, and LUAD [7] [2].

Key Upstream Regulators and Downstream Pathways The following table summarizes some of the key molecules that regulate AURKA and the pathways it influences.

Category Key Molecule/Pathway Mechanism of Interaction with AURKA
Upstream Regulators FOXM1 [7] [2] Binds AURKA promoter; forms positive feedback loop.
EGFR/STAT5 [7] [2] EGF induces nuclear EGFR/STAT5 recruitment to AURKA promoter.
β-catenin/TCF4 [7] [2] Binds AURKA promoter to enhance transcription.
TPX2 [1] [7] [2] Interacts with and stabilizes AURKA; stimulates Thr288 phosphorylation.
NEDD9 [7] [2] Protects AURKA from CDH1-mediated degradation.
Downstream Pathways PI3K/Akt Pathway [4] AURKA/TPX2 axis activates this pathway to promote cell proliferation.
Wnt/β-catenin Signaling [6] AURKA can stabilize β-catenin, enhancing Wnt pathway activity.
Ras-MAPK Signaling [6] AURKA interacts with and upregulates the Ras-MAPK signaling cascade.
p53 Signaling [8] AURKA phosphorylates and inhibits the tumor suppressor p53.
Mitochondrial Metabolism Complex V (ATP synthase) [5] AURKA interacts with ATP5F1A/ATP5F1B subunits to regulate energy metabolism.

Therapeutic Targeting and Clinical Perspectives

The compelling evidence of AURKA's role in cancer makes it a prominent target for therapy.

  • AURKA Inhibitors (AKIs): Small molecules like This compound have been developed to target the ATP-binding pocket of AURKA, disrupting its kinase activity. Several AKIs have progressed to Phase I-III clinical trials, both as monotherapies and in combination with other agents [1] [7].
  • Synthetic Lethality: AURKA has emerged as a promising synthetic lethal partner for several deficient tumor suppressors. This approach is particularly valuable for targeting cancers with loss-of-function mutations in genes like p53, BRCA1, PTEN, and RB1, where inhibiting AURKA selectively kills the cancer cells while sparing normal cells [3].
  • Overcoming Resistance and Future Directions: A major challenge is the development of resistance to AKIs. Future strategies focus on developing more selective inhibitors, using combination therapies (e.g., with chemotherapy, immunotherapy, or other targeted agents), and exploring novel modalities like PROTAC degraders to eliminate AURKA protein entirely [1] [8]. Biomarker discovery is also key to identifying patient populations most likely to benefit from AURKA-targeted therapies [1].

This guide covers the fundamental aspects of AURKA biology and its translational relevance. The field continues to evolve rapidly, with ongoing research deepening our understanding of its non-mitotic functions and optimizing its therapeutic potential.

References

Non-Mitotic Functions of Aurora A Kinase in Epithelial-Mesenchymal Transition: Molecular Mechanisms and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aurora A Kinase in EMT

Aurora A kinase (AURKA), a serine/threonine kinase originally characterized for its crucial roles in centrosome maturation and mitotic spindle assembly, has emerged as a significant regulator of cancer progression through functions that extend far beyond its mitotic activities. While AURKA's amplification and overexpression in numerous cancers including breast, colorectal, ovarian, and prostate cancers have long been associated with chromosomal instability and aneuploidy, recent evidence has illuminated its critical involvement in the epithelial-mesenchymal transition (EMT) program, a key driver of cancer metastasis and therapeutic resistance. This non-canonical, non-mitotic function of AURKA enables cancer cells to acquire migratory and invasive capabilities, stem cell-like properties, and enhanced survival mechanisms that collectively promote tumor progression and distant metastasis.

The transition from epithelial to mesenchymal states represents a fundamental cellular reprogramming event during which cells lose their epithelial characteristics—including cell-cell adhesion and polarity—and gain mesenchymal features such as enhanced motility and invasive capacity. This process involves extensive molecular rewiring, with AURKA positioned as a central node in the regulatory network. Importantly, AURKA's role in EMT often occurs during interphase and involves unique subcellular localizations, particularly nuclear accumulation, and can function through both kinase-dependent and kinase-independent mechanisms. Understanding these non-mitotic functions provides critical insights into cancer biology and reveals new therapeutic opportunities for targeting metastatic disease.

Molecular Mechanisms of Aurora A in EMT Regulation

Transcriptional Regulation and Stemness Pathways

Aurora A exerts profound effects on gene expression programs that drive EMT and stemness acquisition, functioning as a transcriptional regulator through both direct and indirect mechanisms. In breast cancer stem cells (BCSCs), nuclear-localized Aurora A activates expression of key transcription factors including MYC and FOXM1, which in turn regulate downstream EMT effectors and stemness markers such as SOX2 and NANOG [1]. This transcriptional activation occurs through a conserved nine-amino-acid transactivation domain (9aa TAD) within the Aurora A kinase domain (residues 238-246), enabling direct transcriptional functions independent of catalytic activity [1]. The resulting transcriptional reprogramming promotes acquisition of the CD24low/CD44high BCSC phenotype characterized by enhanced self-renewal capacity, tumor initiation potential, and resistance to conventional therapies.

The nuclear functions of Aurora A appear particularly critical for its oncogenic role in EMT and stemness maintenance. Experimental evidence demonstrates that forced nuclear localization of Aurora A through fusion with nuclear localization signals (NLS) enhances mammosphere formation and BCSC population expansion, whereas cytoplasmic sequestration through nuclear export signals (NES) abrogates these effects [1]. Importantly, these nuclear functions can operate independently of kinase activity, as kinase-dead mutants (D274N) retain the ability to induce MYC and FOXM1 expression [1]. This kinase-independent transcriptional function represents a paradigm shift in understanding Aurora A oncogenicity and may explain the limited efficacy of catalytic inhibitors in certain contexts, highlighting the need for therapeutic strategies that target both enzymatic and scaffolding functions.

Signaling Pathway Integration

Aurora A integrates with multiple oncogenic signaling pathways to drive EMT, serving as a signaling hub that coordinates cellular responses to extracellular cues. In colon cancer cells, Aurora A mediates protein kinase C (PKC)-induced EMT by regulating the expression and activity of key transcription factors NF-κB and AP-1, which control EMT-associated genes including matrix metalloproteinase-9 (MMP-9) [2]. PKC activation via TPA (12-O-tetradecanoylphorbol-13-acetate) treatment upregulates Aurora A expression and induces characteristic EMT markers—increased vimentin, α-SMA, and MMP-9 alongside decreased E-cadherin—in a manner dependent on Aurora A activity [2]. Genetic or pharmacological inhibition of Aurora A using siRNAs or specific inhibitors (reversine and VX-680) blocks TPA-induced morphological changes, invasion, migration, and NF-κB/AP-1 activation, positioning Aurora A as an essential mediator of PKC-driven metastatic progression.

The interplay between Aurora A and transforming growth factor beta (TGF-β) signaling further illustrates its role as a signaling integrator. In breast cancer models, constitutive Raf-1 activation induces Aurora A stabilization and accumulation, driving EMT through phosphorylation and nuclear translocation of SMAD5, a key effector in TGF-β signaling [3]. This novel cross-talk between mitogenic Raf-1 signaling and developmental TGF-β pathways through Aurora A creates a feed-forward loop that reinforces mesenchymal commitment. Additionally, HER2/Neu signaling stabilizes Aurora A protein through post-translational mechanisms rather than increased transcription, creating another layer of regulation that links growth factor signaling with EMT progression [3]. These multifaceted interactions position Aurora A as a central coordinator of EMT signaling networks across cancer types.

Structural Basis of Kinase-Independent Functions

The structural features that enable Aurora A's kinase-independent functions in EMT represent an active area of investigation. As a serine/threonine kinase, Aurora A contains an N-terminal domain (39-139 amino acids), a central kinase domain (250-300 amino acids), and a C-terminal domain (15-20 amino acids) [4]. The kinase domain features a conserved activation loop containing Thr288, whose phosphorylation triggers conformational changes associated with kinase activation [5] [4]. However, emerging evidence suggests that regions outside the catalytic domain mediate protein-protein interactions essential for Aurora A's non-mitotic functions, particularly in transcriptional regulation and scaffolding.

The 9aa TAD transactivation domain (residues 238-246) represents one such structural element that facilitates Aurora A's transcriptional functions independently of kinase activity [1]. This domain falls within the kinase domain but appears structurally distinct from the catalytic machinery, enabling recruitment of transcriptional coactivators or direct interaction with transcriptional complexes. Additionally, Aurora A contains several short linear motifs (SLiMs) including KEN boxes, D-boxes, and DAD/A boxes that regulate protein stability through proteasomal degradation but may also participate in non-proteolytic protein interactions relevant to EMT regulation [6] [4]. The structural basis for Aurora A's kinase-independent functions warrants further investigation but likely involves moonlighting functions of regions traditionally associated with kinase regulation or degradation.

Quantitative Data Summary of Aurora A in EMT

Table 1: Experimental Evidence for Aurora A's Role in EMT Across Cancer Types

Cancer Type Experimental System Key EMT Markers Regulated Functional Outcomes Molecular Mechanisms
Breast Cancer vMCF-7ΔRaf-1 cells; in vivo xenografts ↓ E-cadherin, ↑ Vimentin, ↑ N-cadherin Lung metastases, Mammosphere formation, CD24⁻/CD44⁺ phenotype SMAD5 phosphorylation/nuclear translocation, HER2 stabilization of AURKA
Colon Cancer SW480 cells + TPA (PKC activator) ↓ E-cadherin, ↑ Vimentin, ↑ α-SMA, ↑ MMP-9 Enhanced invasion and migration NF-κB/AP-1 activation, MMP-9 upregulation
Breast Cancer Stem Cells MDA-MB-231, SUM149, BT549 TNBC cells ↑ MYC, ↑ FOXM1, ↑ SOX2, ↑ NANOG Mammosphere formation, Tumor self-renewal Nuclear AURKA transactivation (9aa TAD domain)

Table 2: Effects of Aurora A Inhibition on EMT Parameters

Inhibitor/Approach Cancer Model Impact on EMT Markers Functional Consequences Reference
siRNA knockdown SW480 colon cancer Restoration of E-cadherin, Reduction in vimentin and MMP-9 Suppressed TPA-induced invasion and migration [2]
Reversine & VX-680 SW480 colon cancer Blocked TPA-induced EMT marker changes Inhibited cell invasion and NF-κB/AP-1 activation [2]
Molecular inhibition (kinase dead) Breast cancer stem cells Reduced MYC, FOXM1, SOX2 expression Impaired mammosphere formation, Reduced CD24⁻/CD44⁺ population [1]
Nuclear export (AURKA-NES) Breast cancer cells Suppressed EMT and stemness markers Abrogated transformation potential [1]

Experimental Protocols for Investigating Aurora A in EMT

In Vitro EMT and Invasion Assays

Matrigel Invasion Assay: To evaluate Aurora A's role in cancer cell invasion, perform Matrigel-coated Transwell chamber assays. Seed serum-starved cancer cells (e.g., SW480 colon cancer cells) in the upper chamber at 5×10⁴ cells/well in serum-free medium, with or without Aurora A inhibitors (e.g., 1 μM reversine or VX-680). Add complete medium with 10% FBS and TPA (100 nM) to the lower chamber as a chemoattractant. After 24-hour incubation, fix cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count invaded cells in five random fields per membrane using light microscopy at 200× magnification [2].

Scratch/Wound Healing Migration Assay: Plate cancer cells in 6-well plates until 90-95% confluent. Create a linear scratch using a 200 μL pipette tip and wash away detached cells. Treat cells with Aurora A inhibitors or appropriate vehicles. Capture images at 0, 12, and 24 hours at the same location. Quantify migration distance using ImageJ software by measuring the reduction in scratch width over time compared to initial measurements [2].

Three-Dimensional Morphogenesis Assay: For mammosphere formation assays indicative of stemness properties, plate single-cell suspensions of breast cancer cells (5,000 cells/mL) in ultralow attachment plates with serum-free MammoCult Medium (StemCell Technologies). Add Aurora A inhibitors or vehicles and incubate for 7-10 days. Count mammospheres >50 μm in diameter and calculate mammosphere forming efficiency [(number of mammospheres/number of cells seeded) × 100] [3].

Molecular Analysis of EMT Markers

Western Blot Analysis of EMT Markers: Harvest cells after experimental treatments using RIPA lysis buffer. Separate 30-50 μg protein extracts by SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against epithelial markers (E-cadherin, 1:1000), mesenchymal markers (vimentin, 1:1000; N-cadherin, 1:1000; α-SMA, 1:1000), and Aurora A (1:1000) overnight at 4°C. Use GAPDH or β-actin as loading controls. After incubation with appropriate HRP-conjugated secondary antibodies, develop blots using enhanced chemiluminescence and quantify band intensities using densitometry software [2] [3].

Immunofluorescence Staining: Culture cells on glass coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. Block with 5% BSA and incubate with primary antibodies against E-cadherin (1:200), vimentin (1:200), or Aurora A (1:200) overnight at 4°C. After washing, incubate with fluorophore-conjugated secondary antibodies (1:500) and counterstain nuclei with DAPI. Visualize using confocal microscopy and analyze subcellular localization and expression patterns [3].

Nuclear-Cytoplasmic Fractionation: To assess Aurora A nuclear localization, prepare separate cytoplasmic and nuclear fractions using the NE-PER Extraction Reagents (Thermo Scientific). Confirm fraction purity using GAPDH (cytoplasmic marker) and Lamin B1 (nuclear marker). Analyze Aurora A distribution in both fractions by Western blotting [1].

Transcriptional Regulation Studies

Luciferase Reporter Assays: To evaluate Aurora A's transactivation potential, transfert cells with a plasmid expressing Aurora A fused to the GAL4 DNA-binding domain along with a luciferase reporter construct containing GAL4-binding sites. For NF-κB and AP-1 activity measurements, transfert with luciferase reporters containing NF-κB or AP-1 response elements. After 48 hours, measure luciferase activity using a dual-luciferase reporter assay system and normalize to Renilla luciferase control [2].

Chromatin Immunoprecipitation (ChIP): To investigate direct binding of Aurora A to gene promoters, cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature. Quench with 125 mM glycine, sonicate chromatin to 200-500 bp fragments, and immunoprecipitate with Aurora A antibody or control IgG overnight at 4°C. Reverse cross-links, purify DNA, and analyze target gene promoters by quantitative PCR using primers specific to regions of interest [1].

Quantitative RT-PCR Analysis: Isolate total RNA using TRIzol reagent and synthesize cDNA using reverse transcriptase. Perform quantitative PCR with SYBR Green Master Mix and gene-specific primers for EMT markers (SNAI1, TWIST1, ZEB1), stemness factors (SOX2, NANOG), and Aurora A target genes (MYC, FOXM1). Calculate relative expression using the 2^(-ΔΔCt) method with GAPDH or 18S rRNA as reference genes [3].

Aurora A-EMT Signaling Pathway Visualization

The following diagram illustrates the molecular network through which Aurora A kinase regulates epithelial-mesenchymal transition, integrating multiple signaling pathways and cellular compartments:

aurora_emt_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC AURKA_active AURKA (Active) PKC->AURKA_active Activation HER2 HER2 HER2->AURKA_active Stabilization Raf1 Raf1 Raf1->AURKA_active Stabilization AURKA_cyto AURKA (Inactive) AURKA_cyto->AURKA_active T288 Phosphorylation SMAD5 SMAD5 AURKA_active->SMAD5 Phosphorylation NFKB_inactive NF-κB (Inactive) AURKA_active->NFKB_inactive Activation AP1_inactive AP-1 (Inactive) AURKA_active->AP1_inactive Activation AURKA_nuclear AURKA (Nuclear) AURKA_active->AURKA_nuclear Nuclear Import SMAD5_phos SMAD5 (Phosphorylated) SMAD5->SMAD5_phos Phosphorylation SNAI1 SNAI1 SMAD5_phos->SNAI1 Repression TWIST1 TWIST1 SMAD5_phos->TWIST1 Repression ZEB1 ZEB1 SMAD5_phos->ZEB1 Repression NFKB_active NF-κB (Active) NFKB_inactive->NFKB_active Activation NFKB_active->SNAI1 AP1_active AP-1 (Active) AP1_inactive->AP1_active Activation MMP9 MMP9 AP1_active->MMP9 MYC MYC AURKA_nuclear->MYC Transactivation (9aa TAD) FOXM1 FOXM1 AURKA_nuclear->FOXM1 Transactivation (9aa TAD) SOX2 SOX2 MYC->SOX2 NANOG NANOG SOX2->NANOG Ecadherin E-cadherin SNAI1->Ecadherin Repression TWIST1->Ecadherin Repression Vimentin Vimentin TWIST1->Vimentin Induction ZEB1->Ecadherin Repression ZEB1->Vimentin Induction

Diagram 1: Aurora A kinase regulates EMT through multiple interconnected signaling pathways. Membrane receptors (PKC, HER2, Raf1) activate and stabilize Aurora A, which then functions in both cytoplasmic (SMAD5, NF-κB, AP-1 activation) and nuclear compartments (MYC, FOXM1 transactivation). These pathways converge to regulate EMT transcription factors (SNAI1, TWIST1, ZEB1) and effectors, ultimately driving mesenchymal transition.

Therapeutic Implications and Future Perspectives

The involvement of Aurora A kinase in EMT and cancer stemness has significant therapeutic implications, particularly for addressing metastatic disease and therapeutic resistance. While several Aurora A inhibitors have entered clinical trials (including alisertib, ENMD-2076, and MK-5108), their efficacy has been limited, potentially due to kinase-independent functions of Aurora A that persist despite catalytic inhibition [7] [1]. This challenge highlights the need for novel therapeutic strategies that target both enzymatic and scaffolding functions of Aurora A, potentially through protein degradation approaches such as PROTACs (Proteolysis-Targeting Chimeras) that eliminate the entire protein rather than just inhibiting kinase activity.

Combination therapies represent another promising avenue for targeting Aurora A-driven EMT. Since Aurora A operates within interconnected signaling networks, simultaneous inhibition of parallel pathways may yield synergistic effects. For instance, combining Aurora A inhibitors with HER2-targeted therapies in HER2-positive cancers might prevent Aurora A stabilization and enhance treatment efficacy [3]. Similarly, in cancers with activated PKC signaling, pairing Aurora A inhibition with PKC pathway modulators could more effectively block EMT and invasion [2]. The development of predictive biomarkers—such as nuclear Aurora A localization or specific EMT signatures—will be essential for identifying patient populations most likely to benefit from these targeted approaches.

Future research directions should focus on elucidating the structural basis of Aurora A's kinase-independent functions, particularly the molecular mechanisms underlying its nuclear translocation and transcriptional activities. Understanding how Aurora A interacts with chromatin-modifying complexes and transcriptional machinery could reveal new vulnerabilities for therapeutic exploitation. Additionally, exploring the tumor microenvironmental cues that promote Aurora A-mediated EMT may identify opportunities for intervention at the ecosystem level rather than targeting cancer cells alone. As our understanding of Aurora A's non-mitotic functions continues to evolve, so too will opportunities for innovative therapeutic strategies against metastatic cancer.

Conclusion

Aurora A kinase plays multifaceted roles in regulating epithelial-mesenchymal transition through both kinase-dependent and kinase-independent mechanisms that extend well beyond its classical mitotic functions. Through transcriptional regulation, signaling pathway integration, and subcellular localization dynamics, Aurora A promotes the acquisition of mesenchymal characteristics, stemness properties, and invasive capabilities that drive cancer progression and metastasis. The experimental approaches outlined in this review provide robust methodologies for investigating Aurora A's contributions to EMT, while the quantitative data summaries offer reference points for evaluating results across different cancer models.

References

Alisertib binding mode Aurora A kinase domain

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Binding Mode and Key Interactions

Alisertib acts as a reversible, ATP-competitive inhibitor that binds to the catalytic kinase domain of Aurora A [1] [2]. Its binding induces a unique conformational change in the kinase's activation loop, which is a key factor for its selectivity over the closely related Aurora B kinase [2].

The specific molecular interactions that stabilize the this compound-Aurora A complex are summarized in the table below.

Interaction Type Residues / Structural Elements Involved Functional Significance
Hydrogen Bonds [3] Not specified in detail Contributes to binding affinity and positioning of the inhibitor within the pocket.
Charge Interactions [3] Not specified in detail Enhances binding stability.
π-π Stacking [3] Aromatic rings of this compound with hydrophobic residues Provides strong, selective binding via aromatic ring interactions.
Conformational Change [2] Activation loop of Aurora A Induces an unusual activation loop conformation, a basis for selectivity over Aurora B.

The following diagram illustrates the primary consequence of this compound binding to the Aurora A kinase domain.

G AuroraA Aurora A Kinase (AURKA) Phosphorylation Phosphorylation of Downstream Targets AuroraA->Phosphorylation Catalyzes Inhibition Inhibition of AURKA Activity AuroraA->Inhibition Results in ATP ATP ATP->AuroraA Binds Substrate Protein Substrate Substrate->Phosphorylation Leads to NormalFunction Normal Mitotic Progression Phosphorylation->NormalFunction This compound This compound This compound->AuroraA Competes with ATP MitoticDefects Mitotic Defects & G2/M Arrest Inhibition->MitoticDefects

This compound competes with ATP to bind Aurora A, inhibiting its kinase activity and causing cell cycle arrest.

Experimental Protocols for Binding Analysis

The binding mode of this compound has been elucidated primarily through computational molecular docking and supported by cellular phenotypic assays. The general workflow for the docking studies is outlined below [3].

G Start Start: Molecular Docking Step1 1. Protein Preparation - Obtain crystal structure (e.g., PDB: 2DWB) - Clean, modify, and define binding site Start->Step1 Step2 2. Ligand Preparation - Generate 3D structure of this compound - Assign charges and generate tautomers/isomers Step1->Step2 Step3 3. Docking Simulation - Dock ligand into protein's active site - Calculate electrostatic and van der Waals forces Step2->Step3 Step4 4. Interaction Analysis - Identify hydrogen bonds, charge interactions, and π-π stacking Step3->Step4 End Output: Binding Mode Prediction Step4->End

Workflow for computational molecular docking used to determine this compound's binding mode to Aurora A.

In parallel, cellular and in vivo assays are used to validate the functional consequences of AURKA inhibition, confirming that the predicted binding translates to the expected biological effect [2].

Structural & Functional Consequences of Inhibition

The binding of this compound has several critical downstream effects, stemming from the inhibition of Aurora A's kinase activity.

Consequence Description Biological Outcome
Disrupted Spindle Assembly Prevents Aurora A-mediated centrosome maturation and bipolar spindle formation [4]. Formation of monopolar or multipolar spindles and misalignment of chromosomes [1].
G2/M Phase Arrest Inhibition of the kinase halts cell cycle progression at the G2/M transition [3]. Cells accumulate with a 4N DNA content (tetraploidy) and cannot complete mitosis [1].
Induction of Apoptosis Cells with sustained mitotic defects and severe DNA damage initiate programmed cell death [3]. Tumor cell death and inhibition of proliferation [3] [2].
N-Myc Destabilization This compound binding causes an allosteric shift in Aurora A, disrupting its complex with the N-Myc oncoprotein [1]. Increased proteasomal degradation of N-Myc, particularly relevant in MYCN-amplified cancers like neuroblastoma [1].

Key Insights for Research and Development

  • Selectivity is Driven by Conformation: The unusual conformation of the activation loop induced by this compound is a critical aspect of its >200-fold selectivity for Aurora A over Aurora B in cellular assays [1] [2]. This minimizes off-target effects and differentiates it from pan-Aurora inhibitors.
  • Dual Mechanisms of Action: Beyond inhibiting catalytic activity, this compound can allosterically disrupt protein-protein interactions, such as the Aurora A/N-Myc complex [1]. This provides an additional, kinase-independent mechanism to target oncogenic proteins.
  • A Template for Further Optimization: The pyrimidobenzazepine scaffold of this compound has been extensively studied through SAR, leading to improved analogs with better potency and reduced off-target binding (e.g., to the GABAA receptor) [2].

References

Application Note: Alisertib and Paclitaxel in Relapsed/Refractory SCLC

Author: Smolecule Technical Support Team. Date: February 2026

This application note summarizes the therapeutic rationale, key clinical findings, and predictive biomarkers for the combination of alisertib and paclitaxel in the treatment of relapsed or refractory SCLC.

Therapeutic Rationale and Mechanism of Action

This compound is a selective, small-molecule inhibitor of Aurora A kinase (AKA), a serine/threonine kinase that is highly expressed during the G2/M transition in the cell cycle and is essential for centrosome maturation and spindle assembly [1]. The overexpression of AKA is observed in many solid tumors and can lead to chromosomal instability [1]. By inhibiting AKA, this compound disrupts mitotic progression, leading to mitotic catastrophe and apoptosis in cancer cells [1].

Paclitaxel, a taxane, stabilizes microtubules to disrupt normal mitotic function [1]. The combination with this compound is hypothesized to create synergistic lethality by concurrently targeting different phases of mitosis, potentially overcoming resistance to single-agent chemotherapy [2] [1].

Summary of Clinical Efficacy

A randomized, double-blind Phase II study (NCT02038647) investigated paclitaxel plus this compound versus paclitaxel plus placebo as second-line therapy for SCLC [2].

Table 1: Primary Efficacy Outcomes from the Phase II Study (NCT02038647) [2]

Outcome Measure This compound/Paclitaxel (n=89) Placebo/Paclitaxel (n=89) Hazard Ratio (HR) P-value
Median PFS (ITT) 3.32 months 2.17 months HR = 0.77 p = 0.113
Median PFS (Corrected) Not Reported Not Reported HR = 0.71 p = 0.038
Grade ≥3 Adverse Events 67% (58 patients) 22% (25 patients) - -

While the primary analysis of Progression-Free Survival (PFS) in the intent-to-treat (ITT) population showed a trend but was not statistically significant, a pre-specified corrected analysis revealed a significant improvement with the this compound combination [2]. Overall survival (OS) signals were also observed in biomarker-defined subgroups [2].

Predictive Biomarkers for Patient Stratification

Research indicates that specific genetic alterations can identify patients who derive significant benefit from this compound therapy.

Table 2: Efficacy in Biomarker-Defined Subgroups [2]

Patient Subgroup Median PFS: this compound/Paclitaxel Median PFS: Placebo/Paclitaxel Hazard Ratio (HR) P-value
Cell Cycle Regulator Mutations* 3.68 months 1.80 months HR = 0.395 p = 0.0003
Overall Survival in above subgroup 7.20 months 4.47 months HR = 0.427 p = 0.00085

*Mutations in cell cycle regulator genes: CDK6, RBL1, RBL2, RB1 [2].

Additionally, high c-Myc protein expression and MYC/MYCN signaling activation have been identified as potential positive predictors of response to this compound and other mitotic inhibitors like BI-2536 (a PLK1 inhibitor) [2] [3].

Experimental Protocols

Protocol 1: Clinical Administration for Phase II Studies

This protocol is derived from the design of the NCT02038647 trial [2] [4].

  • 1. Patient Population: Adults with histologically/cytologically confirmed SCLC who have progressed after one prior platinum-based chemotherapy regimen. Patients should have an ECOG performance status of 0 or 1.
  • 2. Stratification Factors: Patients are stratified by:
    • Relapse type (Sensitive vs. Resistant/Refractory).
    • Presence of brain metastases.
  • 3. Dosing Schedule (28-day cycles):
    • This compound: 50 mg orally, twice daily on Days 1-3, 8-10, and 15-17 [1].
    • Paclitaxel: 80 mg/m² intravenously on Days 1, 8, and 15 [2].
  • 4. Premedication for Paclitaxel: Standard premedication (e.g., dexamethasone, diphenhydramine, and an H2 antagonist) should be administered to prevent hypersensitivity reactions.
  • 5. Dose Modifications: Dose reductions or delays are required for toxicity management, particularly for hematologic toxicities like neutropenia and thrombocytopenia [2].
Protocol 2: Assessment of Predictive Biomarkers

This protocol outlines methods for evaluating biomarkers correlated with treatment response in the Phase II study [2] [3].

  • 1. Circulating Tumor DNA (ctDNA) Analysis:
    • Sample Collection: Collect plasma samples from patients at baseline.
    • Genetic Analysis: Use next-generation sequencing (NGS) panels to profile mutations in key cell cycle regulator genes (RB1, RBL1, RBL2, CDK6).
  • 2. Tumor Tissue Immunohistochemistry (IHC):
    • Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
    • Staining and Scoring: Perform IHC staining for c-Myc protein. Expression levels are scored by pathologists, with a pre-defined cutoff for high expression.
  • 3. Functional Validation of MYC/MYCN Signaling:
    • Gene Set Enrichment Analysis (GSEA): Analyze RNA-seq data from patient-derived samples or cell lines to identify enrichment of MYC/MYCN target gene sets [3].
    • In Vitro Sensitivity Assays: Use loss-of-function (siRNA) and gain-of-function (ectopic expression) experiments in SCLC cell lines to correlate MYC/MYCN and RAD51 expression levels with the half-maximal inhibitory concentration (IC50) of this compound and related inhibitors [3].

Signaling Pathway and Rationale for Combination

The following diagram illustrates the synergistic mechanism of targeting AURKA with this compound alongside paclitaxel, and how biomarkers influence the treatment response.

Mechanism of this compound and Predictive Biomarkers cluster_legend Color Legend AURKA Inhibition AURKA Inhibition Microtubule Target Microtubule Target DNA Damage/Repair DNA Damage/Repair Predictive Biomarker Predictive Biomarker Cellular Outcome Cellular Outcome This compound This compound Aurora A Kinase (AURKA) Aurora A Kinase (AURKA) This compound->Aurora A Kinase (AURKA)  Inhibits Paclitaxel Paclitaxel Microtubule Dynamics Microtubule Dynamics Paclitaxel->Microtubule Dynamics  Stabilizes Mitotic Spindle Assembly Mitotic Spindle Assembly Aurora A Kinase (AURKA)->Mitotic Spindle Assembly  Disrupts Microtubule Dynamics->Mitotic Spindle Assembly  Disrupts G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Assembly->G2/M Cell Cycle Arrest Mitotic Catastrophe & Apoptosis Mitotic Catastrophe & Apoptosis G2/M Cell Cycle Arrest->Mitotic Catastrophe & Apoptosis Synergistic Cell Death Synergistic Cell Death Mitotic Catastrophe & Apoptosis->Synergistic Cell Death Cell Cycle Mutations\n(e.g., RB1, CDK6) Cell Cycle Mutations (e.g., RB1, CDK6) Cell Cycle Mutations\n(e.g., RB1, CDK6)->Mitotic Catastrophe & Apoptosis  Enhances c-Myc/MYCN Expression c-Myc/MYCN Expression BRCA1/RAD51\nAccumulation BRCA1/RAD51 Accumulation c-Myc/MYCN Expression->BRCA1/RAD51\nAccumulation  Promotes Impaired DNA Repair Impaired DNA Repair BRCA1/RAD51\nAccumulation->Impaired DNA Repair  this compound Suppresses Impaired DNA Repair->Synergistic Cell Death

Safety and Tolerability Profile

The combination of this compound and paclitaxel is associated with a significant toxicity burden that requires careful management [2].

  • Hematologic Toxicity: Neutropenia was the most common Grade ≥3 adverse event. Routine blood monitoring and dose modifications are essential.
  • Non-Hematologic Toxicity: Common side effects include fatigue, nausea, and diarrhea.
  • Serious Adverse Events: The Phase II study reported four treatment-related deaths in the this compound/paclitaxel arm compared to zero in the control arm, highlighting the need for vigilant patient monitoring [2].

Conclusion and Future Directions

The combination of this compound and paclitaxel represents a mechanistically rational strategy for second-line SCLC treatment. The clinical efficacy is particularly pronounced in a molecularly defined subset of patients characterized by mutations in cell cycle regulators and high c-Myc/MYCN expression. Future efforts should focus on:

  • Prospective validation of these biomarkers in clinical trials.
  • Exploring strategies to manage hematologic toxicity, such as growth factor support.
  • Investigating this compound in combinations with other novel targeted agents.

References

Alisertib dosing schedule 7 days on 14 days off

Author: Smolecule Technical Support Team. Date: February 2026

Alisertib Dosing Schedule in Clinical Trials

Trial Phase / Type Patient Population Recommended Dose & Schedule Formulation Primary Evidence
Phase I/II Single-Agent [1] Advanced non-hematologic malignancies 50 mg BID, 7 days on/14 days off Enteric-Coated Tablet (ECT) RP2D; MTD defined
Phase III Single-Agent [2] Relapsed/Refractory Peripheral T-Cell Lymphoma 50 mg BID, 7 days on/14 days off Not Specified Used as the experimental arm dose
Phase II Single-Agent [3] Breast cancer, SCLC, NSCLC, HNSCC, GE adenocarcinoma 50 mg BID, 7 days on/14 days off Not Specified RP2D from prior studies
Phase I Single-Agent [4] Advanced solid tumors & hematologic malignancies 50 mg BID, 7 days on/14 days off Powder-in-Capsule (PIC) & ECT RP2D for ECT formulation

Detailed Experimental Protocol

For researchers aiming to implement this regimen in preclinical or clinical settings, the following protocol outlines the key procedures.

Drug Information and Formulation
  • Drug Name: this compound (MLN8237)
  • Mechanism of Action: Selective, small-molecule inhibitor of Aurora A Kinase (AAK). It binds to the ATP-binding site of AAK, leading to mitotic spindle defects, mitotic delay, and apoptosis in proliferating cells [5] [4].
  • Formulation: The enteric-coated tablet (ECT) is the preferred formulation for clinical development, designed to bypass dissolution in stomach acid. An earlier powder-in-capsule (PIC) formulation was also used [1].
Dosing and Administration
  • Dose: 50 mg
  • Frequency: Twice daily (approximately every 12 hours)
  • Schedule: Administer orally for 7 consecutive days, followed by a 14-day rest period. This forms one 21-day cycle [2] [1].
  • Administration with Food: Should be taken on an empty stomach. Patients should fast for at least 2 hours before and 1 hour after each dose, consuming only water during this time [6].
Safety Monitoring and Dose Modification

The most common dose-limiting toxicities (DLTs) are related to the gastrointestinal system and bone marrow suppression [4].

Key Monitoring Parameters (per NCI CTCAE criteria):

  • Hematologic: Weekly complete blood count (CBC) to monitor for neutropenia, leukopenia, thrombocytopenia, and anemia [3] [5] [1].
  • Non-Hematologic: Stomatitis, diarrhea, fatigue, and somnolence [4].

Dose Modification Guidelines:

  • Management of toxicities typically involves treatment delays until recovery to grade ≤1 or baseline, and/or dose reduction [7] [1].
  • The dose can be reduced in pre-specified decrements (e.g., from 50 mg to 40 mg or 30 mg BID) while maintaining the same schedule [2] [4].

Pharmacokinetic and Pharmacodynamic Rationale

The 7-days-on/14-days-off schedule was optimized based on early clinical studies to maximize efficacy and manage toxicity [4].

  • Pharmacokinetics (PK): After oral administration of the ECT formulation, this compound is rapidly absorbed with a median time to peak plasma concentration of 2-3 hours. The mean terminal half-life is approximately 19-21 hours. Twice-daily dosing helps maintain systemic exposure above the therapeutic threshold [5] [1].
  • Pharmacodynamics (PD): This schedule achieves sustained drug exposure necessary for target inhibition in tumors, as evidenced by increased mitotic defects in post-treatment biopsies, while allowing a recovery period for proliferative tissues like bone marrow and oral mucosa [4].

The following diagram illustrates the workflow from dose administration to its cellular effects and subsequent clinical monitoring:

G Start This compound 50 mg BID 7 days on / 14 days off PK Pharmacokinetics (PK) • Tmax: 2-3 h • Half-life: ~21 h Start->PK Oral Administration PD Pharmacodynamics (PD) Aurora A Kinase Inhibition PK->PD Mitosis Cellular Effects in Tumor • Mitotic spindle defects • Chromosome misalignment • Mitotic delay & cell death PD->Mitosis Clinical Clinical Outcomes • Tumor growth inhibition • Manageable toxicity profile Mitosis->Clinical Monitor Safety Monitoring • Hematologic (CBC) • GI (diarrhea, stomatitis) • Fatigue Clinical->Monitor Informs

Key Considerations for Clinical Development

  • Patient Selection: The schedule has been evaluated in adults with various solid tumors and hematologic malignancies. Patients with significant cardiac history, active infection, or symptomatic brain metastases are typically excluded [6] [7] [1].
  • Defined Maximum Tolerated Dose (MTD): The 50 mg BID dose was established as the MTD and RP2D in phase I studies, with DLTs including neutropenia, stomatitis, and fatigue [4] [1].
  • Combination Therapy: This schedule serves as a backbone for combination regimens, though doses often require reduction when combined with other cytotoxic agents due to overlapping toxicities [6] [7].

References

Population Pharmacokinetics of Alisertib: Application Notes for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Alisertib (MLN8237) is an investigational, oral, selective inhibitor of Aurora A kinase (AAK), a key regulator of mitosis. It is being developed for the treatment of hematological and non-hematological malignancies. The characterization of its population pharmacokinetics (PopPK) is essential for understanding the sources of inter-individual variability in drug exposure, which in turn informs dosing recommendations across different patient populations. These application notes summarize the developed PopPK models, their clinical applications, and key methodologies based on available scientific literature, to support researchers and drug development professionals in their work.

Model Structures and Parameters

Population pharmacokinetic analyses for this compound have been conducted using non-linear mixed-effects modeling, primarily with software such as NONMEM. The models were developed using data from adult and pediatric patients with cancer across multiple clinical trials.

Structural Model

The pharmacokinetics of this compound are consistently described by a two-compartment model with an absorption phase characterized by transit compartments [1] [2].

  • Adult Model: A two-compartment model with a four-transit compartment absorption and linear elimination was developed from data of 671 adult patients [2].
  • Pediatric Model: A two-compartment model with oral absorption described by three transit compartments was developed using data from 146 pediatric patients [1].

The following table summarizes the structural model parameters and the key covariates identified in the final models.

Table 1: this compound Population Pharmacokinetic Model Structures and Key Covariates

Model Feature Adult PopPK Model [2] Pediatric PopPK Model [1]
Base Structural Model Two-compartment with 4-transit absorption Two-compartment with 3-transit absorption
Key Covariates Region (East Asia): 52% higher relative bioavailability compared to Western patients. Body Surface Area (BSA): Apparent oral clearance (CL/F) and central volume of distribution (Vc/F) correlated with BSA.
Impact on Dosing Supported a 40% lower dose (30 mg b.i.d.) in East Asian patients to achieve exposures comparable to 50 mg b.i.d. in Western patients. Supported BSA-based dosing (e.g., 80 mg/m²) for the pediatric population (ages 2-21 years).
Other Covariates Mild hepatic or renal impairment did not have clinically relevant effects. Not specified in the available excerpt.
Quantitative Exposure-Safety Relationships

PopPK models have been leveraged to establish critical exposure-safety relationships for this compound, informing its therapeutic window.

Table 2: Exposure-Safety Relationships for this compound

Population Safety Endpoint Finding Significance
Global Adult & East Asian Patients [2] Grade ≥3 Neutropenia, Grade ≥2 Stomatitis, Grade ≥2 Diarrhea Statistically significant exposure-response relationships were established via logistic regression. Supported the rationale for a lower dosage in Asia during global drug development.
Pediatric Patients [1] Grade ≥2 Stomatitis, Febrile Neutropenia Statistically significant relationships (P < .01) were observed with this compound exposure. Toxicities were consistent with the drug's known antiproliferative mechanism.

Workflow for PopPK Model Development and Application

The following diagram illustrates the general workflow for developing and applying a population pharmacokinetic model, integrating steps confirmed in the this compound analyses and general PopPK guidance [1] [3] [4].

Start Data Collection & Assembly M1 Structural Model Development Start->M1 M2 Statistical Model Development M1->M2 M3 Covariate Model Development M2->M3 M4 Model Validation M3->M4 App1 Dosing Strategy & Rationale M4->App1 App2 Exposure-Safety Analysis M4->App2 App3 Simulate New Regimens M4->App3 Subgraph1 Model Development Phase Subgraph2 Model Application Phase

Diagram 1: PopPK Model Development and Application Workflow

Experimental Protocols and Methodologies

This section outlines key methodological details from the cited this compound studies.

Clinical Study Designs for PopPK Data Collection

The PopPK models for this compound were built using data from several clinical trials. The following provides specifics from a pivotal pediatric study.

  • Study Identification: ADVL0812 (NCT02444884) and ADVL0921 (NCT01154816) [1].
  • Patient Population: Children and adolescents (aged >12 months to ≤21 years) with relapsed/refractory solid tumors or leukemias [1] [5].
  • Dosing: this compound was administered orally at doses ranging from 45-100 mg/m² as a powder-in-capsule or at a fixed dose of 80 mg/m² as enteric-coated tablets, on days 1-7 of a 21-day cycle [1].
  • PK Sampling:
    • Serial Sampling (ADVL0812): Blood samples were collected pre-dose and at multiple time points up to 24 hours after dosing on Cycle 1, Day 1 [1].
    • Sparse Sampling (ADVL0921): Three additional samples were collected on Cycle 1, Day 1 (e.g., at 1-2, 3-4, and 6-8 hours) [1] [5].
  • Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) assay with a lower limit of quantification (LLOQ) of 10 nmol/L [1].
Model Evaluation Methods

During PopPK model development, different models are compared and evaluated using statistical criteria.

  • Objective Function Value (OFV): A value provided by NONMEM, where a lower OFV indicates a better model fit. A decrease in OFV of >3.84 points (χ², p<0.05) for one additional parameter is considered statistically significant when comparing nested models [3].
  • Goodness-of-Fit Plots: Standard diagnostic plots include observed vs. population-predicted concentrations, observed vs. individual-predicted concentrations, and conditional weighted residuals vs. time or predictions [3].
  • Visual Predictive Check (VPC): A graphical tool used to evaluate the model's ability to simulate data that matches the central trend and variability of the observed data [3].

Clinical Applications and Dosing Rationale

The developed PopPK models have been directly applied to support critical dosing decisions in clinical development.

Regional Dosing Adjustment

A key application of the global PopPK model was to quantitatively justify regional dosing differences [2].

  • Finding: East Asian patients had a 52% higher relative bioavailability and ~40% lower apparent oral clearance (CL/F) compared to Western patients.
  • Application: Model-based simulations demonstrated that a dose of 30 mg twice daily in East Asian patients produced systemic exposures comparable to 50 mg twice daily in Western patients.
  • Outcome: This provided a scientific basis for the 40% lower recommended dose in East Asia, enabling optimized global drug development.
Pediatric Dosing Justification

In pediatric patients, the PopPK analysis confirmed that body size is a major covariate [1].

  • Finding: Apparent oral clearance (CL/F) and central volume of distribution (Vc/F) were correlated with Body Surface Area (BSA) across the age range of 2 to 21 years.
  • Application: This supported the use of BSA-based dosing (80 mg/m²) in the pediatric population, ensuring similar drug exposures across different age groups and comparability to adult exposures at the recommended dose.

References

Comprehensive Application Notes and Protocols: Alisertib and Carboplatin Synergistic Combination for Glioblastoma Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Glioblastoma (GBM) remains the most common and aggressive primary malignant brain tumor in adults, with a median survival of only 10-15 months from diagnosis despite multimodal therapeutic approaches. The current standard of care, known as the Stupp regimen, combines surgical resection, radiotherapy, and temozolomide (TMZ) chemotherapy, but offers limited survival benefit, particularly for the over 50% of GBM patients with MGMT promoter hypomethylation. These patients exhibit high expression of the O6-methylguanine DNA methyltransferase (MGMT) DNA repair enzyme, which confers resistance to alkylating agents like TMZ by reversing guanine methylation damage, making their tumors notoriously difficult to treat effectively. This pressing clinical challenge has motivated the investigation of novel therapeutic combinations that can overcome TMZ resistance in this patient population [1].

The aurora kinase A (AURKA) inhibitor alisertib (MLN8237) has emerged as a promising candidate for combination therapy due to its potent inhibition of glioblastoma cell growth, including against glioblastoma tumor stem-like cells, which are thought to drive tumor recurrence and therapeutic resistance. AURKA is a serine-threonine kinase critical for cell cycle progression, mitotic spindle formation, and regulation of multiple pro-proliferative pathways, and its overexpression in gliomas is associated with poor patient survival. Building upon previous findings that this compound potentiates the cytotoxicity of first-line glioblastoma therapies, researchers have systematically investigated its combination with DNA-damaging agents, discovering that This compound synergistically enhances carboplatin efficacy specifically in high-MGMT expressing glioblastoma models through a mechanism distinct from TMZ resistance [2] [3] [4].

The synergistic relationship between this compound and carboplatin exhibits a fascinating inverse dependency on MGMT expression levels compared to the this compound-irinotecan combination. While this compound synergizes with carboplatin preferentially in high-MGMT expressing glioblastoma cells, it shows stronger synergy with irinotecan in low-MGMT expressing cells. This pattern was consistently observed across multiple experimental endpoints, including colony formation capacity and apoptosis induction. Molecular manipulation of MGMT expression through knockout and overexpression studies has confirmed the causal role of MGMT in mediating this differential sensitivity, providing a predictive biomarker strategy for patient selection in clinical trial design [2] [1].

Table 1: Clinical Evidence Supporting this compound and Carboplatin Combination in Glioblastoma

Evidence Type Key Finding Clinical Implication Reference
Preclinical In Vitro Synergistic growth inhibition (Chou-Talalay CI<1) in high-MGMT GBM cells Supports biomarker-driven patient selection [2] [4]
Preclinical In Vivo Extended survival in orthotopic GBM models with high MGMT Demonstrates therapeutic efficacy in relevant disease model [1]
Mechanistic Studies MGMT knockout abolishes synergy while overexpression enhances it Confirms causal role of MGMT in response mechanism [2] [1]
Clinical Experience Established safety profiles of individual agents Facilitates clinical translation and trial design [2] [3]

MGMT Expression Analysis Protocols

MGMT Promoter Methylation Analysis

Principle: MGMT promoter methylation status serves as an indirect predictor of MGMT protein expression and clinical response to alkylating agents. The methylation-specific polymerase chain reaction (MSP) after bisulfite conversion is the gold standard method for this analysis, which can be performed on routine formalin-fixed, paraffin-embedded (FFPE) glioma specimens.

Protocol Steps:

  • DNA Extraction: Isolate genomic DNA from FFPE tissue sections (5-10 μm thick) using the QIAamp DNA FFPE Tissue Kit according to manufacturer's protocol. Quantify DNA using a spectrophotometer and assess quality via A260/A280 ratio (acceptable range: 1.8-2.0)
  • Bisulfite Conversion: Treat 500 ng of extracted DNA with sodium bisulfite using the EZ DNA Methylation-Gold Kit with the following thermal cycling conditions: 98°C for 10 minutes, 64°C for 2.5 hours, 4°C hold. Purify converted DNA and elute in 20 μL elution buffer
  • Methylation-Specific PCR: Prepare separate reaction mixtures for methylated and unmethylated primers using the following components:
    • 2× PCR Master Mix: 12.5 μL
    • Forward primer (10 μM): 1.0 μL
    • Reverse primer (10 μM): 1.0 μL
    • Bisulfite-converted DNA: 2.0 μL (≈50 ng)
    • Nuclease-free water: 8.5 μL
  • Perform PCR amplification with the following conditions:
    • Initial denaturation: 95°C for 10 minutes
    • 40 cycles of: 95°C for 30 seconds, 60°C for 30 seconds, 72°C for 30 seconds
    • Final extension: 72°C for 7 minutes
  • Analysis: Separate PCR products on 2.5% agarose gels, visualize with ethidium bromide, and classify samples as methylated (only methylated band present), unmethylated (only unmethylated band present), or partially methylated (both bands present)
MGMT Protein Expression Analysis by Western Blotting

Principle: Direct measurement of MGMT protein levels provides functional assessment of DNA repair capacity and complements promoter methylation analysis.

Protocol Steps:

  • Cell Lysis: Harvest cells at approximately 80% confluence. Wash with cold PBS and lyse in RIPA buffer supplemented with 1 mM sodium orthovanadate, 5 mM sodium fluoride, and complete protease inhibitor cocktail. Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 × g for 15 minutes at 4°C
  • Protein Quantification: Determine protein concentration in supernatants using BCA assay according to manufacturer's protocol. Prepare bovine serum albumin standards in the range of 0-2,000 μg/mL
  • Gel Electrophoresis: Load 10 μg of protein per lane onto 12% Bis-Tris gels and separate proteins at 120 V for 90 minutes in 1× MOPS running buffer alongside pre-stained protein molecular weight markers
  • Membrane Transfer: Transfer proteins to PVDF membranes using wet transfer system at 100 V for 60 minutes in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
  • Immunoblotting:
    • Block membranes with 5% non-fat dry milk in TBST for 60 minutes at room temperature
    • Incubate with primary antibodies: anti-MGMT (1:500 dilution) and anti-β-actin (1:10,000 dilution) in TBST with 5% BSA for 90 minutes at 25°C
    • Wash membranes 3× with TBST for 5 minutes each
    • Incubate with HRP-conjugated secondary antibodies (1:2000 dilution) in TBST with 5% milk for 60 minutes at 25°C
    • Wash membranes 3× with TBST for 5 minutes each
    • Develop using enhanced chemiluminescence substrate and image with digital imaging system

Table 2: Key Reagents for MGMT Expression Analysis

Reagent/Equipment Specification Purpose Supplier/Model
DNA Extraction Kit QIAamp DNA FFPE Tissue Kit DNA isolation from archival tissue QIAGEN
Bisulfite Conversion Kit EZ DNA Methylation-Gold Kit DNA bisulfite conversion Zymo Research
MGMT Antibody Mouse monoclonal, clone MT3.1 MGMT protein detection Invitrogen (35-7000)
β-actin Antibody Mouse monoclonal, clone AC-15 Loading control Sigma (A2228)
HRP-conjugated Secondary Anti-mouse IgG Signal detection Cell Signaling (7076)
PVDF Membrane 0.45 μm pore size Protein immobilization Millipore
Gel Electrophoresis System Mini-PROTEAN Tetra Protein separation Bio-Rad

In Vitro Combination Screening Protocols

Colony Formation Assay Protocol

Principle: The colony formation assay evaluates the long-term proliferative capacity of glioblastoma cells after drug treatment, providing a sensitive measure of cytotoxic and cytostatic effects that may not be apparent in short-term viability assays.

Protocol Steps:

  • Cell Seeding: Harvest exponentially growing glioblastoma cells (U87, U251, T98, LN18, or patient-derived neurosphere cultures) using standard trypsinization. Count cells using automated cell counter or hemocytometer and seed at low density (600 cells per 60 mm dish) in complete growth medium (DMEM with 10% fetal calf serum and 1% penicillin/streptomycin). Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂)
  • Drug Treatment Preparation:
    • Prepare stock solutions of this compound in DMSO (e.g., 10 mM), carboplatin in sterile water (e.g., 10 mM), and irinotecan in DMSO (e.g., 10 mM). Store aliquots at -20°C
    • Determine IC₅₀ values for each cell line through preliminary dose-response experiments (see Table 3 for representative values)
    • Prepare treatment media containing vehicle control, individual drugs, or combinations at concentrations based on percentages of predetermined IC₅₀ values. Include a range of concentrations for synergy analysis (e.g., 0.25×, 0.5×, 1×, 2× IC₅₀)
  • Treatment and Incubation: Aspirate seeding medium and add 3 mL of treatment medium to each dish in triplicate. Incubate cells for 72 hours, then carefully aspirate drug-containing media, wash dishes with Dulbecco's phosphate buffered saline (DPBS), and add 3 mL of fresh drug-free complete medium. Return dishes to incubator for an additional 3-4 days to allow colony formation
  • Colony Staining and Counting: Aspirate medium, wash dishes with DPBS, fix colonies with methanol for 10 minutes, then stain with Giemsa solution for 20 minutes. Rinse dishes thoroughly with deionized water and air dry. Count colonies containing ≥20 cells using a dissecting microscope or automated colony counter. Calculate percent survival as (average colonies in treated dishes / average colonies in untreated control dishes) × 100
Annexin V Apoptosis Assay Protocol

Principle: This assay quantifies early-stage apoptosis by measuring the translocation of phosphatidylserine to the outer leaflet of the plasma membrane, which binds to fluorescently labeled annexin V.

Protocol Steps:

  • Cell Treatment: Seed cells in 6-well plates at 2×10⁵ cells/well and allow to adhere overnight. Treat cells with vehicle, this compound alone, carboplatin alone, or the combination for 24-48 hours at concentrations based on colony formation assay results (typically near IC₅₀ values)
  • Cell Harvesting and Staining:
    • Harvest both adherent and floating cells using mild trypsinization without EDTA
    • Wash cells twice with cold PBS and resuspend in 1× binding buffer at 1×10⁶ cells/mL
    • Transfer 100 μL of cell suspension (1×10⁵ cells) to a flow cytometry tube
    • Add 5 μL of Alexa Fluor 594 annexin V conjugate and incubate for 15 minutes at room temperature in the dark
    • Add 400 μL of 1× binding buffer and keep samples on ice
  • Analysis: Analyze samples within 1 hour using a flow cytometer or automated cell counter equipped with appropriate fluorescence detection (Texas Red filter cube for Alexa Fluor 594). Collect a minimum of 10,000 events per sample. Use unstained cells and single-stained controls to establish fluorescence compensation and gating. Calculate the percentage of apoptotic cells as annexin V-positive population

Table 3: Representative In Vitro Synergy Data for this compound Combinations in Glioblastoma Models

Cell Line MGMT Status Combination Chou-Talalay CI Bliss CI Apoptosis Induction Experimental Model
T98 High This compound + Carboplatin 0.45 (Synergy) 0.52 (Synergy) 42.3% ± 5.1% Monolayer
U87 Low This compound + Irinotecan 0.38 (Synergy) 0.41 (Synergy) 38.7% ± 4.2% Monolayer
GB30 High This compound + Carboplatin 0.52 (Synergy) 0.58 (Synergy) 45.1% ± 6.2% Neurosphere
U1242 WT High This compound + Carboplatin 0.48 (Synergy) 0.55 (Synergy) 48.5% ± 5.7% Monolayer
U1242 KO MGMT Null This compound + Carboplatin 1.25 (Antagonism) 1.32 (Antagonism) 12.3% ± 2.1% Monolayer

In Vivo Therapeutic Evaluation Protocol

Orthotopic Glioblastoma Mouse Model

Principle: This protocol establishes patient-derived xenografts or cell line-derived orthotopic glioblastoma models in immunocompromised mice to evaluate the efficacy of this compound and carboplatin combination therapy in a biologically relevant context that accounts for blood-brain barrier penetration and tumor microenvironment interactions.

Protocol Steps:

  • Cell Preparation:
    • Use wild-type U1242 glioblastoma cells or other appropriate high-MGMT expressing lines
    • Harvest exponentially growing cells using trypsin-EDTA, wash twice with serum-free medium, and resuspend in cold serum-free DMEM/F12 at a concentration of 1×10⁵ cells/μL
    • Keep cells on ice until implantation (use within 30 minutes of preparation)
  • Stereotactic Intracranial Implantation:
    • Anesthetize 6-8 week old athymic nude mice using ketamine/xylazine mixture (100/10 mg/kg, i.p.)
    • Secure mouse in stereotactic frame and expose skull through midline incision
    • Identify bregma and drill burr hole at coordinates: 2 mm anterior, 2 mm lateral to bregma
    • Slowly inject 5 μL cell suspension (5×10⁵ cells) at 2 mm depth from dura using a Hamilton syringe with 26-gauge needle at rate of 1 μL/minute
    • Leave needle in place for 2 minutes post-injection before slow withdrawal
    • Close incision with surgical staples and administer analgesic (buprenorphine, 0.1 mg/kg, s.c.)
  • Treatment Protocol:
    • Randomize mice into treatment groups (n=8-10) 7 days post-implantation based on body weight
    • Administer treatments on 21-day cycles:
      • This compound: 30 mg/kg orally twice daily, days 1-7 in 10% (2-hydroxypropyl)-β-cyclodextrin, 1% sodium bicarbonate
      • Carboplatin: 50 mg/kg intraperitoneally, day 1 only in 43% ethanol, 33% polypropylene glycol, 24% cremophor, diluted 1:16 with sterile water
      • Combination: this compound + carboplatin at above doses and schedule
      • Vehicle control: Appropriate vehicle solutions following same administration schedule
    • Monitor mice daily for clinical signs and weigh twice weekly
  • Endpoint Analysis:
    • Monitor tumor growth by bioluminescence imaging if luciferase-expressing cells were used
    • Record survival as primary endpoint, defined as time to reach predetermined humane endpoints (≥20% weight loss, neurological deficits, moribund state)
    • For subgroup, euthanize at predetermined timepoints for tumor collection, sectioning, and histological analysis (H&E staining, cleaved caspase-3 IHC for apoptosis, Ki-67 IHC for proliferation)

Data Analysis and Synergy Quantification Methods

Chou-Talalay Combination Index Method

Principle: The Chou-Talalay method quantifies drug interactions based on the median-effect principle and mass-action law, providing a quantitative measure of synergy (CI<1), additive effect (CI=1), or antagonism (CI>1) across different effect levels.

Analysis Protocol:

  • Dose-Effect Analysis: For each single agent and combination, plot dose-effect curves using the median-effect equation: log(fa/fu) = m × log(D) - log(Dm), where fa is the fraction affected, fu is the fraction unaffected (1-fa), m is the slope coefficient, and Dm is the median-effect dose (IC₅₀)
  • Combination Index Calculation: Calculate CI values using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ + α(D)₁(D)₂/(Dx)₁(Dx)₂, where (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce x% effect, (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce the same x% effect, and α is 0 or 1 depending on whether the drugs are assumed to be mutually exclusive (α=0) or non-exclusive (α=1)
  • Interpretation: Generate CI values at multiple effect levels (e.g., ED₅₀, ED₇₅, ED₉₀) to comprehensively characterize the interaction. Classify interactions as: strong synergy (CI<0.3), synergy (CI=0.3-0.7), moderate synergy (CI=0.7-0.85), additive (CI=0.9-1.1), or antagonism (CI>1.1)
Bliss Independence Model

Principle: The Bliss independence model assumes drugs act through independent mechanisms and calculates the expected additive effect as the probability of independent events, with values less than expected indicating synergy.

Analysis Protocol:

  • Expected Effect Calculation: For each dose combination, calculate the expected additive effect using the formula: Eexpected = EA + EB - (EA × EB), where EA and EB are the fractional effects (fa) of drug A and drug B alone at the respective concentrations used in combination
  • Combination Index Determination: Calculate the Bliss combination index as: CIBliss = Eexpected / Eobserved, where Eobserved is the measured effect of the combination. CIBliss <1 indicates synergy, CIBliss =1 indicates additive effect, and CIBliss >1 indicates antagonism
  • Visualization: Generate isobolograms or heat maps to visualize synergy patterns across different dose combinations, facilitating identification of optimal dosing ratios

Visualization of Signaling Pathways and Experimental Workflows

This compound-Carboplatin Synergy Mechanism in High MGMT Glioblastoma

This compound-Carboplatin Synergy Mechanism in High MGMT Glioblastoma cluster_mgmt High MGMT Expression cluster_this compound This compound Mechanism cluster_carboplatin Carboplatin Mechanism MGMT MGMT TMZ_Resistance TMZ Resistance MGMT->TMZ_Resistance Confers DNA_Adducts DNA Platinum Adducts MGMT->DNA_Adducts Enhanced Apoptosis Synergistic_Apoptosis Synergistic_Apoptosis MGMT->Synergistic_Apoptosis This compound This compound AURKA_Inhibition AURKA Inhibition This compound->AURKA_Inhibition Mitotic_Defects Mitotic Defects AURKA_Inhibition->Mitotic_Defects G2_M_Arrest G2/M Cell Cycle Arrest AURKA_Inhibition->G2_M_Arrest DNA_Damage_Response DNA Damage Response Activation G2_M_Arrest->DNA_Damage_Response DNA_Crosslinks DNA Crosslinks DNA_Damage_Response->DNA_Crosslinks Sensitizes To Carboplatin Carboplatin Carboplatin->DNA_Adducts DNA_Adducts->DNA_Crosslinks Replication_Block Replication Block DNA_Crosslinks->Replication_Block Apoptosis_Signal Apoptosis Signaling Replication_Block->Apoptosis_Signal Apoptosis_Signal->Synergistic_Apoptosis

This diagram illustrates the mechanistic basis for this compound and carboplatin synergy in high-MGMT glioblastoma cells. The key interaction occurs through AURKA inhibition-induced DNA damage response which sensitizes cells to carboplatin-induced DNA crosslinks. Importantly, in this specific context, high MGMT expression enhances apoptosis from the combination rather than conferring resistance, representing a paradigm shift from its classical role in TMZ resistance. This explains the inverse MGMT dependency observed in the research, where high MGMT expression predicts better response to this compound-carboplatin combination [2] [1].

Experimental Workflow for Combination Therapy Evaluation

Experimental Workflow for this compound-Carboplatin Evaluation cluster_mgmt MGMT Status Determination cluster_in_vitro In Vitro Screening cluster_molecular Molecular Manipulation cluster_in_vivo In Vivo Validation Start Start MGMT_Analysis MGMT Expression Analysis (Western Blot/Promoter Methylation) Start->MGMT_Analysis Classification Cell Line Classification High vs. Low MGMT MGMT_Analysis->Classification CFA Colony Formation Assay Classification->CFA AnnexinV Annexin V Apoptosis Assay CFA->AnnexinV Synergy_Calc Synergy Calculation (Chou-Talalay/Bliss) AnnexinV->Synergy_Calc Synergy_Calc->CFA Dose Optimization Knockdown MGMT Knockdown (siRNA/CRISPR) Synergy_Calc->Knockdown Overexpression MGMT Overexpression Knockdown->Overexpression Validation Functional Validation Overexpression->Validation Orthotopic Orthotopic Mouse Model Validation->Orthotopic Treatment Combination Treatment Orthotopic->Treatment Survival Survival Analysis Treatment->Survival Survival->Synergy_Calc Validation Biomarker Biomarker Correlation Survival->Biomarker

This comprehensive workflow outlines the systematic approach for evaluating the this compound-carboplatin combination, from initial MGMT characterization through in vivo validation. The process emphasizes the critical role of MGMT status determination at the outset, as this molecular feature dictates the subsequent experimental trajectory and interpretation. The iterative feedback between synergy calculation and dose optimization reflects the quantitative nature of combination therapy development, while the molecular manipulation phase establishes causal relationships between MGMT expression and treatment response. Finally, the orthotopic glioblastoma model provides clinically relevant validation of efficacy observed in vitro [2] [1].

Conclusion and Future Directions

The synergistic combination of this compound and carboplatin represents a promising therapeutic strategy for glioblastoma patients with high MGMT expression who typically respond poorly to standard temozolomide therapy. The inverse dependency on MGMT expression distinguishes this combination from conventional alkylating agent chemotherapy and provides a rational basis for biomarker-driven patient selection. The experimental protocols detailed in this document provide a standardized framework for evaluating this combination across preclinical models, with particular emphasis on MGMT status assessment, appropriate synergy quantification methods, and clinically relevant orthotopic models for validation.

Future development of this combination should focus on optimizing dosing schedules to maximize therapeutic index, investigating potential interactions with emerging immunotherapies, and developing novel formulations that enhance blood-brain barrier penetration. Additionally, further mechanistic studies to elucidate the precise molecular pathways linking AURKA inhibition and MGMT-mediated enhanced platinum sensitivity may reveal additional therapeutic targets. The compelling preclinical evidence summarized herein supports the initiation of clinical trials specifically targeting glioblastoma patients with high MGMT expression, who represent a population with significant unmet medical need.

References

Alisertib Biotransformation Pathways and Metabolite Identification: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction

Alisertib (MLN8237) is an investigational, orally available, selective Aurora A kinase inhibitor currently in clinical development for treating various hematologic malignancies and solid tumors. As a potent therapeutic agent targeting a key regulator of mitotic progression, understanding its metabolic fate is crucial for clinical pharmacology development and risk management in oncology drug development. The comprehensive characterization of this compound's biotransformation pathways provides essential insights into sources of exposure variability, potential drug-drug interactions (DDIs), and guidance for dosing in special populations. These application notes consolidate experimental findings from human absorption, distribution, metabolism, and excretion (ADME) studies and detail methodologies for metabolite profiling and identification, offering researchers in pharmaceutical development a structured framework for similar investigational compounds.

The Aurora A kinase targeted by this compound plays a fundamental role in regulating mitotic spindle formation, G2/M phase transition, and centrosome maturation. Its overexpression and amplification across diverse human cancers make it an attractive anticancer target. As an acidic compound (pKa 4.53) with pH-dependent solubility, this compound presents unique challenges in dissolution and absorption characteristics that influence its metabolic disposition [1]. These notes present integrated protocols and data to support the development of investigational kinase inhibitors with similar physicochemical properties.

Mass Balance and Routes of Excretion

The mass balance and excretion pathways of this compound were characterized in a phase I study involving three patients with advanced solid tumors who received a single 35-mg oral dose of [¹⁴C]this compound oral solution (approximately 80 μCi) [2]. The study design incorporated comprehensive sample collection over 14 days to ensure complete characterization of elimination pathways, with total radioactivity measured in plasma, urine, and feces to determine recovery rates and excretion kinetics.

Quantitative Recovery Data

Table 1: Mass balance and recovery of [¹⁴C]this compound-derived radioactivity following a single 35-mg oral dose in patients with advanced solid tumors

Matrix Mean % of Administered Dose Primary Components Identified Cumulative Recovery Timeframe
Feces 87.8% Hydroxy this compound (M3; 20.8%), Unchanged this compound (26.3%) 192 hours postdose
Urine 2.7% M1 (0.84%), M9 (0.66%) 192 hours postdose
Total Recovery 90.5% - 14 days postdose

The data demonstrate that fecal excretion serves as the predominant elimination pathway for this compound-derived radioactivity, accounting for nearly 90% of the administered dose, while renal elimination plays a minimal role (less than 3%) [2] [3]. This excretion profile suggests that hepatic metabolism followed by biliary excretion represents the primary clearance mechanism for this compound, with negligible dependence on renal function for elimination. The cumulative recovery of 90.5% within 14 days postdose indicates thorough characterization of the excretion pathways with minimal residual radioactivity retained in the body beyond this period.

Metabolite Profiling and Structural Identification

Metabolite profiling experiments were conducted using plasma, urine, and fecal samples collected from the human ADME study to identify circulating and excreted metabolites of this compound [2]. The structural characterization of these metabolites provides crucial insights into the primary biotransformation pathways and informs assessment of metabolite-mediated toxicity risks.

Circulating Metabolites in Plasma

Table 2: Major circulating drug-related components in plasma following oral administration of [¹⁴C]this compound

Analyte Mean % of Total Radioactivity Metabolic Pathway Structural Characteristics
Unchanged this compound 47.8% - Parent drug
O-desmethyl this compound (M2) 34.6% CYP-mediated O-demethylation Fluoro-6-hydroxyphenyl moiety
This compound acyl glucuronide (M1) 12.0% Direct acyl glucuronidation Benzoic acid glucuronide conjugate
Other minor metabolites <5.6% collectively Various oxidative pathways Hydroxylated derivatives

The metabolite profile in plasma indicates that unchanged this compound represents the predominant circulating drug-related component, followed by two major metabolites: M2, resulting from CYP-mediated oxidative metabolism, and M1, formed via direct glucuronidation [2]. The significant presence of both parent drug and metabolites in circulation underscores the contribution of multiple metabolic pathways to this compound's overall pharmacokinetic profile.

Excreted Metabolites in Urine and Feces

In urine, the minimal recovered radioactivity (2.7% of dose) primarily consisted of the acyl glucuronide M1 and the glucuronide conjugate of hydroxy this compound (M9), with negligible unchanged drug [2]. This metabolite profile suggests extensive metabolism prior to renal elimination, with phase II conjugation reactions serving as important pathways for facilitating urinary excretion of more hydrophilic metabolites.

In feces, the major drug-related components identified were hydroxy this compound (M3) and unchanged this compound, collectively accounting for approximately 47% of the administered dose [2]. The presence of significant unchanged drug in feces suggests possible incomplete absorption or hydrolytic cleavage of glucuronide conjugates in the gastrointestinal tract, potentially through bacterial β-glucuronidase activity. The fecal metabolite profile confirms that oxidative metabolism followed by biliary excretion of metabolites represents a significant elimination pathway for this compound.

G cluster_plasma Plasma Metabolites cluster_urine Urine Metabolites cluster_feces Fecal Metabolites This compound This compound M1 M1 (Acyl glucuronide) This compound->M1 UGT1A1/1A3/1A8 M2 M2 (O-desmethyl) This compound->M2 CYP3A4 M3 M3 (Hydroxy this compound) This compound->M3 CYP-mediated oxidation M9 M9 (Glucuronide of M3) M3->M9 Glucuronidation M1_plasma M1: 12.0% M2_plasma M2: 34.6% Parent_plasma This compound: 47.8% M1_urine M1: 0.84% of dose M9_urine M9: 0.66% of dose M3_feces M3: 20.8% of dose Parent_feces This compound: 26.3% of dose

Figure 1: this compound Biotransformation Pathways and Metabolite Distribution. The diagram illustrates the major metabolic routes of this compound and the relative abundance of metabolites identified in plasma, urine, and feces from human ADME studies [2].

In Vitro Metabolism and Enzyme Mapping

In vitro studies were conducted to identify the specific enzymes responsible for this compound metabolism and quantify their relative contributions to its overall clearance [2] [1]. These experiments provide critical information for predicting DDIs and understanding interindividual variability in drug exposure.

Cytochrome P450 Reaction Phenotyping

Reaction phenotyping experiments using human liver microsomes and recombinant CYP enzymes demonstrated that CYP3A4 serves as the primary enzyme responsible for the oxidative metabolism of this compound, with an estimated 86% contribution to its total clearance [1]. Additional studies with selective chemical inhibitors and inhibitory antibodies confirmed the dominant role of CYP3A, while other CYP isoforms played negligible roles in this compound metabolism. The major oxidative metabolite M2 (O-desmethyl this compound) was specifically formed via CYP3A-mediated O-demethylation of the fluoromethoxyphenyl moiety [2].

Uridine Diphosphate-Glucuronosyltransferase (UGT) Enzymology

The acyl glucuronidation of this compound to form M1 was characterized using recombinant UGT enzymes and human liver and intestinal microsomes. These studies identified UGT1A1, UGT1A3, and UGT1A8 as the primary enzymes catalyzing this reaction [2]. The involvement of UGT1A8, which is predominantly expressed in gastrointestinal tissue, suggests potential first-pass intestinal metabolism following oral administration. Stability assessments of the acyl glucuronide metabolite M1 demonstrated its relative stability in 0.1 M phosphate buffer, plasma, and urine, indicating low potential for hydrolysis and transacylation reactions that can sometimes lead to idiosyncratic toxicity [2].

Drug-Drug Interaction Assessment

Further in vitro evaluation assessed the potential for this compound and its major metabolites M1 and M2 to perpetrate DDIs through inhibition of cytochrome P450 enzymes. The results indicated minimal potential for this compound or its metabolites to inhibit major CYP450 enzymes, suggesting low likelihood of this compound altering the pharmacokinetics of coadministered drugs that are CYP substrates [2]. This profile is advantageous for an oncology therapeutic that will likely be used in combination regimens.

Table 3: Enzyme mapping and contribution to this compound metabolism based on in vitro studies

Enzyme System Specific Isoforms Contribution to Metabolism Primary Metabolite Formed
Cytochrome P450 CYP3A4 ~86% of oxidative metabolism O-desmethyl this compound (M2)
UGT UGT1A1, UGT1A3, UGT1A8 Primary for direct conjugation This compound acyl glucuronide (M1)
Other CYP isoforms CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6 Minimal (<14% collectively) Various minor oxidative metabolites

Experimental Protocols

Human ADME Study Protocol

Objective: To characterize the mass balance, pharmacokinetics, metabolism, and routes of excretion of this compound in patients with advanced malignancies.

Study Design:

  • Subjects: Patients with advanced solid tumors (n=3)
  • Dose: Single 35-mg oral dose of [¹⁴C]this compound oral solution (∼80 μCi)
  • Sample Collection: Blood, urine, and feces collected up to 14 days postdose
  • Analysis: Total radioactivity measured in all matrices; metabolite profiling conducted using HPLC with radiodetection and LC-MS/MS [2]

Sample Processing:

  • Plasma: Obtained via centrifugation of blood samples collected in K₂EDTA tubes
  • Urine: Pooled by interval (0-24, 24-48, 48-72, 72-96, 96-120, 120-144, 144-168, 168-192 h) and volume recorded
  • Feces: Homogenized with appropriate solvent/water mixture, weighed, and aliquoted for analysis [2]

Analytical Methods:

  • Radioactivity Determination: Liquid scintillation counting for all samples
  • Metabolite Profiling: HPLC with off-line radiodetection and LC-MS/MS with accurate mass measurement
  • Chromatography: Reverse-phase HPLC with gradient elution
  • Metabolite Quantification: Percentage of total radioactivity calculated for each metabolite [2]
In Vitro Metabolism Protocols

Enzyme Reaction Phenotyping:

  • CYP Inhibition Studies: Incubation of this compound with human liver microsomes in the presence of selective chemical inhibitors (furafylline for CYP1A2, sulfaphenazole for CYP2C9, quinidine for CYP2D6, ketoconazole for CYP3A4)
  • Recombinant CYP Enzymes: Incubation with individual cDNA-expressed CYP isoforms to confirm enzyme specificity
  • UGT Phenotyping: Incubation with recombinant UGT enzymes and assessment of glucuronide formation [2]

Metabolite Stability Assessment:

  • Acyl Glucuronide Stability: M1 metabolite incubated in 0.1 M phosphate buffer (pH 7.4), human plasma, and urine at 37°C for up to 24 hours
  • Sample Analysis: HPLC with radiodetection to monitor degradation and isomerization [2]

G Start Study Design Dosing Single 35 mg [¹⁴C]this compound Oral Solution Start->Dosing SampleCollection Sample Collection (14 days duration) Dosing->SampleCollection PlasmaProcessing Plasma Processing (Centrifugation) SampleCollection->PlasmaProcessing UrineProcessing Urine Processing (Pooling by interval) SampleCollection->UrineProcessing FecesProcessing Feces Processing (Homogenization) SampleCollection->FecesProcessing Analysis Sample Analysis PlasmaProcessing->Analysis UrineProcessing->Analysis FecesProcessing->Analysis Radioactivity Radioactivity Determination (Liquid Scintillation Counting) Analysis->Radioactivity MetaboliteProfiling Metabolite Profiling (HPLC with radiodetection) Analysis->MetaboliteProfiling StructuralID Structural Identification (LC-MS/MS) Analysis->StructuralID DataProcessing Data Processing Radioactivity->DataProcessing Quantification MetaboliteProfiling->DataProcessing Metabolite Distribution StructuralID->DataProcessing Pathway Elucidation

Figure 2: Experimental Workflow for this compound Human ADME Study. The diagram outlines the comprehensive methodology for characterizing the absorption, distribution, metabolism, and excretion of [¹⁴C]this compound in human subjects [2].

Clinical Pharmacology Implications

Drug-Drug Interaction Risk Assessment

Clinical DDI studies demonstrated that strong CYP3A inhibitors and inducers significantly alter this compound exposure, necessitating careful medication management in clinical practice [1]. Specifically:

  • Itraconazole (strong CYP3A inhibitor) increased this compound AUC by approximately 39% [1]
  • Rifampin (strong CYP3A inducer) decreased this compound AUC by approximately 47% [1]
  • Esomeprazole (proton pump inhibitor) increased this compound exposure by approximately 28%, potentially due to altered solubility characteristics of the enteric-coated tablet formulation [1]

These findings support contraindications with strong CYP3A inducers and precautions with strong CYP3A inhibitors and gastric acid-reducing agents in patients receiving this compound therapy [1].

Special Population Considerations

The minimal renal excretion of this compound (2.7% of dose) suggests that renal impairment is unlikely to significantly impact this compound pharmacokinetics [2]. However, the predominant hepatic clearance pathway indicates that hepatic impairment may substantially alter drug exposure, warranting dose adjustments in this population. Population pharmacokinetic analyses have confirmed that mild to moderate renal impairment does not clinically relevantly affect this compound exposure, while hepatic impairment requires additional investigation [4].

Pharmacogenomic Considerations

Genetic polymorphisms in UGT1A1 (e.g., UGT1A1*28 allele associated with Gilbert's syndrome) were evaluated as potential sources of interindividual variability in this compound pharmacokinetics. Analysis of data from over 300 patients indicated that UGT1A1 genotype did not significantly influence this compound clearance, suggesting that dose adjustments based on UGT1A1 status are not necessary [1].

Conclusion

The comprehensive biotransformation assessment of this compound demonstrates that this investigational Aurora A kinase inhibitor undergoes extensive hepatic metabolism via multiple pathways, including CYP3A-mediated oxidation and UGT-catalyzed glucuronidation, with fecal excretion as the primary elimination route. The minimal renal elimination and insignificant DDI potential as a perpetrator provide advantageous characteristics for its development as an oncology therapeutic.

The experimental protocols detailed in these application notes provide robust methodologies for characterizing the metabolic fate of investigational drugs, with specific applications for kinase inhibitors with similar physicochemical properties. The integration of human ADME studies with in vitro enzyme mapping approaches offers a comprehensive framework for predicting and managing sources of exposure variability in clinical development programs, ultimately supporting the optimization of the benefit-risk profile for novel therapeutic agents.

References

Alisertib Distribution: Key Challenges & Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge in using Alisertib for brain tumors is its limited penetration into the CNS, largely due to efflux transporters at the blood-brain barrier, while it simultaneously achieves higher exposure in the bone marrow, a known site of its dose-limiting toxicity (myelosuppression) [1] [2].

The following table summarizes key quantitative findings from murine studies on this compound's distribution [1] [2]:

Tissue / Parameter Wild-Type Mice P-gp/Bcrp Knockout Mice Key Finding
Brain-to-Plasma AUC Ratio < 1% (0.31%) [3] 17.26% [3] CNS exposure is very low and significantly limited by efflux transporters.
Spinal Cord-to-Plasma AUC Ratio 0.87% Information Not Specific Distribution within the CNS is relatively uniform.
Bone Marrow-to-Plasma AUC Ratio ~15% Not Significantly Affected Exposure at this site of toxicity is substantially higher than in the CNS.
Role of P-gp Significant N/A P-gp is a major efflux transporter limiting this compound CNS distribution [2].
Role of Bcrp Not Significant N/A Bcrp does not play a significant role in limiting this compound CNS distribution [2].

This disparate distribution profile underscores the need for innovative delivery strategies, such as convection-enhanced delivery (CED), to improve the drug's therapeutic index for CNS malignancies [1] [2] [3].

Experimental Protocols for Tissue Distribution Studies

Here is a detailed methodology for investigating this compound distribution, based on the protocols used in the cited research.

Protocol 1: Assessing Tissue Distribution and the Impact of Efflux Transporters

Objective: To quantify the concentration of this compound over time in target tissues (e.g., brain, spinal cord, bone marrow) and plasma, and to evaluate the role of efflux transporters P-gp and Bcrp.

Materials:

  • Animals: Friend leukemia virus strain B (FVB) wild-type, Mdr1a/b⁻/⁻ (P-gp knockout), Bcrp1⁻/⁻ (Bcrp knockout), and Mdr1a/b⁻/⁻Bcrp1⁻/⁻ (triple knockout) mice, 8-16 weeks old, equal numbers of males and females [2].
  • Test Article: this compound (Selleck Chemicals) [2].
  • Formulation: this compound is dissolved in a 10% Captisol (sulfobutyl ether beta-cyclodextrin) solution [2].
  • Equipment: HPLC-MS/MS system for bioanalysis, rapid equilibrium dialysis device, mechanical homogenizer.

Workflow:

The following diagram outlines the key steps of the experimental protocol.

G A 1. Animal Dosing A1 Administer this compound (IV or Oral) to Wild-Type & Transgenic Mice A->A1 B 2. Sample Collection B1 Collect Plasma, Brain, Spinal Cord, and Bone Marrow at Predetermined Time Points B->B1 C 3. Sample Processing C1 Homogenize Tissues and Precipitate Proteins C->C1 D 4. Bioanalysis (LC-MS/MS) D1 Measure this compound Concentration in All Samples D->D1 E 5. Data Analysis E1 Calculate AUC and Tissue-to-Plasma Ratios for Each Strain E->E1 A1->B1 B1->C1 C1->D1 D1->E1

Diagram Title: Workflow for this compound Distribution Study

Procedure:

  • Dosing: Administer this compound intravenously (e.g., 5 mg/kg) or orally to the different mouse strains [2].
  • Sample Collection: At predetermined time points post-dose (e.g., 0.5, 2, 4, 8, 12, 16, 24 hours), euthanize animals and collect blood (for plasma), brain, spinal cord, and bone marrow (from femurs and tibiae) [1] [2].
  • Sample Processing: Homogenize tissue samples in phosphate-buffered saline (PBS). Extract this compound from plasma and tissue homogenates using protein precipitation with an organic solvent like acetonitrile [2].
  • Bioanalysis: Analyze the processed samples using a validated LC-MS/MS method to determine the concentration of this compound in each matrix [1] [2].
  • Data Analysis: Calculate the area under the concentration-time curve (AUC) for plasma and each tissue. Determine the tissue-to-plasma AUC ratio (Kp) for each genotype. A significantly higher Kp in knockout mice compared to wild-type indicates that the deleted transporter(s) limit tissue distribution [1] [2].
Protocol 2: Determination of Protein Binding via Equilibrium Dialysis

Objective: To measure the free (unbound) fraction of this compound in plasma, brain, and spinal cord, which is the pharmacologically active species.

Procedure:

  • Matrix Preparation: Obtain blank (drug-free) mouse plasma, brain, and spinal cord. Homogenize brain and spinal cord tissues in 3 volumes (w/v) of PBS [2].
  • Spiking: Add this compound dissolved in DMSO to the blank matrices to achieve final concentrations relevant to the in vivo study (e.g., 2 and 10 µM). Keep the final DMSO concentration low (e.g., 0.5%) [2].
  • Dialysis: Load the spiked matrices into the donor chamber of a rapid equilibrium dialysis device. Fill the corresponding receiver chamber with PBS containing 0.5% DMSO. Incubate the device at 37°C with gentle shaking for a predetermined period (e.g., 6 hours) to reach equilibrium [2].
  • Analysis: Post-incubation, measure the concentration of this compound in both the donor and receiver chambers using LC-MS/MS.
  • Calculation: Calculate the free fraction (fu) using the formula: fu = (Concentration in Receiver Chamber) / (Concentration in Donor Chamber) [1] [2].

Application Notes & Strategic Implications

  • Interpreting Tissue Exposure: The low brain-to-plasma ratio in wild-type mice is a direct result of active efflux at the BBB. The marked increase in this ratio in P-gp/Bcrp knockout mice confirms that overcoming these transporters is key to improving CNS delivery [1] [2] [3].
  • Strategy for Efficacy vs. Toxicity: The high bone marrow exposure, while responsible for toxicity (myelosuppression) with systemic administration, also suggests this compound could be highly effective for hematological malignancies located in that compartment [4].
  • Route of Administration is Critical: For treating brain tumors, systemic administration may not yield sufficient therapeutic concentrations. Localized delivery strategies, such as convection-enhanced delivery (CED), which has been shown to achieve higher drug concentrations in the pons and cerebellum, should be strongly considered to bypass the BBB [3].
  • Combination Therapy Potential: Co-administration of this compound with an efflux transporter inhibitor (e.g., elacridar) could be a strategy to boost its brain penetration, though this may also increase systemic exposure and potential toxicity [1].

References

Alisertib Combination Therapy: Phase I Trial Designs and Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the design and results from recent phase I clinical trials of Alisertib in combination with other anticancer agents.

Trial & Combination Therapy Recommended Phase 2 Dose (RP2D) / Maximum Tolerated Dose (MTD) Dose-Limiting Toxicities (DLTs) Most Common Grade ≥3 TRAEs Efficacy (Response Evaluable Patients)

| This compound + Gemcitabine (NCT01924260) [1] | this compound: 50 mg BID, Days 1-3, 8-10, 15-17 Gemcitabine: 1000 mg/m², Days 1, 8, 15 Cycle length: 28 days [1] | Neutropenia (at DL3 & DL4) [1] | Neutropenia (54%) Thrombocytopenia Leukopenia Anemia [1] | PR: 9% (2/22) SD: 64% (14/22) Median PFS: 4.1 months [1] | | This compound + TAK-228 (mTOR Inhibitor) (Preclinical & Phase I) [2] [3] | this compound: 30 mg BID, Days 1-7 TAK-228: 2 mg daily, continuous dosing Cycle length: 21 days [2] [3] | Not specified in abstract | Neutropenia Fatigue, Nausea Rash, Mucositis Alopecia [2] [3] | Preclinical models showed significant tumor growth inhibition and increased apoptosis with the combination [3]. | | This compound + Irinotecan (NCT01923337) [4] | this compound: 20 mg BID, Days 1-3 & 8-10 Irinotecan: 100 mg/m², Days 1 & 8 Cycle length: 21 days [4] | Diarrhea, Dehydration, Neutropenia [4] | Hematologic and Gastrointestinal toxicities [4] | PR: 9% (1/11) in a patient with small cell lung cancer [4]. |


Detailed Experimental Protocols

For researchers aiming to replicate or build upon these studies, here are the detailed methodologies.

Clinical Trial Design and Dose Escalation
  • General Study Design: These were open-label, phase I trials with a dose escalation phase followed by an expansion cohort in specific cancers (e.g., pancreatic adenocarcinoma) [1] [4].
  • Dose Escalation Method: The trials employed a standard "3 + 3" design [1] [3]. In this rule-based design:
    • Three patients are enrolled at a given dose level.
    • If 0 of 3 experience a DLT, escalation proceeds to the next dose level.
    • If 1 of 3 experiences a DLT, three additional patients are enrolled at that same dose level.
    • If ≤1 of 6 experience a DLT, escalation continues. The MTD is exceeded if ≥2 of 3 or ≥2 of 6 patients experience a DLT [5].
  • Definition of DLT: Typically included any Grade 3+ non-hematologic toxicity (not reversible to Grade ≤2 within 96 hours), Grade 4 neutropenia lasting >96 hours or associated with fever, and Grade 4 thrombocytopenia [1] [4].
Patient Selection Criteria
  • Key Inclusion Criteria:
    • Advanced solid tumors refractory to standard treatment.
    • ECOG Performance Status of 0-2.
    • Adequate bone marrow, hepatic, and renal function [1] [4].
  • Key Exclusion Criteria:
    • History of Gilbert's syndrome (due to this compound metabolism via glucuronidation) [1] [4].
    • Known strong CYP3A4 inducers or inhibitors [4].
    • Active or symptomatic brain metastases [1].
Preclinical Assessment Workflow (TAK-228 Combination Study) [3]

The following diagram outlines the key experiments used to establish the rationale for the this compound and TAK-228 combination trial.

G Start Start: Rationale for Combination CellViability In Vitro Cell Viability Assays Start->CellViability Immunoblotting Immunoblotting Analysis (mTOR pathway proteins) CellViability->Immunoblotting CellCycle Cell-Cycle Analysis (FUCCI system) Immunoblotting->CellCycle InVivoPDX In Vivo PDX Model Treatment CellCycle->InVivoPDX ApoptosisSenescence Assessment of Apoptosis and Senescence InVivoPDX->ApoptosisSenescence ClinicalTrial Phase I Dose Escalation (3+3 Design) ApoptosisSenescence->ClinicalTrial

Detailed Preclinical Methods [3]:

  • Cell Viability Assays: TNBC cell lines were treated with this compound alone and in combination with TAK-228. Proliferation was assessed after 96 hours using the CellTiter-Glo Luminescent Cell Viability Assay.
  • Immunoblotting Analysis: Treated cells were lysed, and proteins were electrophoresed. Membranes were probed with antibodies against mTOR pathway markers (S6RP, pS6RP, 4EBP1, p4EBP1) and developed using an Odyssey Infrared Imaging System.
  • Cell-Cycle Analysis: Cells transduced with the FUCCI (fluorescent ubiquitination-based cell-cycle indicator) system were treated and monitored via live-cell microscopy to track cell-cycle phase transitions in real-time.
  • In Vivo PDX Models: TNBC Patient-Derived Xenograft (PDX) models were randomized into treatment groups (vehicle, TAK-228, this compound, combination). Tumor volumes were measured twice weekly, and tumor growth inhibition (TGI) was calculated.

Key Considerations for Protocol Development

  • Therapeutic Window for Targeted Agents: While the RP2D for this compound with gemcitabine was 50 mg BID, its combination with TAK-228 had a lower MTD (30 mg BID) [1] [2]. This highlights the need for combination-specific dose finding, as the maximum feasible dose may not always be the most effective, especially for targeted therapies [6].
  • Overlapping Toxicity Profile: The primary DLT across combinations was neutropenia, with significant gastrointestinal toxicity (diarrhea, mucositis) also observed [1] [2] [4]. Proactive monitoring and supportive care plans are essential.
  • Pharmacodynamic Biomarkers: Preclinical data suggests "% aligned spindles (AS)" is a robust, sustained pharmacodynamic marker for Aurora A inhibition, more viable than mitotic index (MI) for defining dose-response in clinical trials [7]. Incorporating such biomarkers can help determine the biologically effective dose.

References

Alisertib Dose-Limiting Toxicities (DLTs) and Management

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the common DLTs and general management recommendations.

Table 1: Common Dose-Limiting and Frequent Adverse Events

Toxicity Category Specific Adverse Events Severity & Context
Hematologic Neutropenia, Leukopenia, Anemia, Febrile Neutropenia, Thrombocytopenia Grade ≥3; Common DLTs; Most frequent grade ≥3 event [1] [2] [3].
Gastrointestinal Diarrhea, Stomatitis/Mucositis, Nausea, Vomiting Grade 3+ diarrhea and stomatitis are common DLTs [1] [4].
Other Common Events Fatigue, Alopecia, Anorexia, Somnolence Frequently observed; somnolence linked to benzazepine structure [4].

Table 2: General Risk Mitigation and Management Strategies

Strategy Category Specific Actions
Dosing & Scheduling Intermittent scheduling (e.g., 7 days on/14 days off) helps manage toxicity [4].
Patient Screening Exclude patients with Gilbert's syndrome or UGT1A1*28 homozygosity due to glucuronidation metabolism pathway [1] [3].
Proactive Monitoring Conduct frequent CBCs to monitor for hematologic toxicity [1] [3].
Dose Modification Implement protocol-defined dose reductions and delays for Grade 3+ toxicity [5].

Key Clinical Trial Protocols and Dosing

Here are methodologies from phase I trials that established the maximum tolerated dose (MTD) for alisertib combinations, providing experimental context for the DLT data.

Table 3: Summary of this compound Combination Phase I Trials

Combination Drug This compound Dosing in a 21-Day Cycle This compound Dosing in a 28-Day Cycle Established MTD (RP2D) Key DLTs Observed
Irinotecan [1] 20 mg BID, Days 1-3 & 8-10 Not applicable 20 mg BID Diarrhea, dehydration, neutropenia
Gemcitabine [3] Not applicable 50 mg BID, Days 1-3, 8-10, & 15-17 50 mg BID Neutropenia

Experimental Protocol Details:

  • Trial Design: These studies used a standard 3 + 3 dose escalation design [1] [3].
  • DLT Definition: Typically included any Grade 3 non-hematologic toxicity not reversible to Grade ≤2 within 96 hours, or any Grade 4 toxicity (with specific exceptions, e.g., transient Grade 4 neutropenia was only a DLT if it lasted >96 hours or was associated with fever) [1].
  • Patient Eligibility: Key inclusion criteria for these trials involved adults with refractory advanced solid tumors, adequate bone marrow and organ function, and no prior treatment with Aurora A kinase inhibitors [1] [3].

Management Workflows for Major Toxicities

The following diagrams outline logical workflows for managing the most critical this compound-associated toxicities, based on the protocols and data from the search results.

Hematologic Toxicity (Neutropenia) Management

Gastrointestinal Toxicity (Diarrhea) Management

References

Alisertib neutropenia anemia management strategies

Author: Smolecule Technical Support Team. Date: February 2026

Hematologic Adverse Events Profile of Alisertib

The following table synthesizes quantitative data on key hematologic toxicities from clinical trials. "Grade 3/4" refers to severe or life-threatening adverse events as per Common Terminology Criteria for Adverse Events (CTCAE).

Adverse Event Incidence (All Grades) Incidence (Grade 3/4) Remarks & Clinical Context
Neutropenia 51% of patients [1] 43% of patients [1] Most common Grade 3/4 event; also reported as dose-limiting toxicity (DLT) [2] [3].
Anemia 31% of patients [1] 10% of patients [3] Frequently observed, with lower rates of severe cases compared to neutropenia.
Leukopenia Not Specified 22% of patients [3] Often occurs concurrently with other cytopenias.
Thrombocytopenia Not Specified 14% of patients [3] Monitor platelet counts; can necessitate dose adjustments.

Management and Troubleshooting Guide for Researchers

Here are answers to frequently asked questions regarding the management of this compound-induced hematologic toxicities in a clinical trial setting.

What is the recommended strategy for dose modification?

Clinical protocols typically employ a dose reduction and treatment delay strategy.

  • Standard Starting Dose: 50 mg orally, twice daily on Days 1-7 of a 21-day cycle [4] [3].
  • Dose Reduction Scheme: For treatment-related Grade 3/4 toxicities (like neutropenia or thrombocytopenia), the dose is held until the event resolves to ≤ Grade 2. Upon resumption, the dose is reduced, first to 40 mg, and if needed, further to 30 mg twice daily [3].
  • Dose-Limiting Toxicity (DLT): Prolonged thrombocytopenia at day 40 post-induction has been defined as a DLT in some combination therapy studies [2].
How should patients be monitored during treatment?

Frequent blood count monitoring is essential.

  • Baseline and On-Treatment: Obtain a complete blood count (CBC) with differential before initiating therapy and regularly throughout each treatment cycle [2] [3].
  • Day 1 Criteria: Ensure absolute neutrophil count (ANC) is >1.0 × 10⁹/L and platelets are >50 × 10⁹/L before starting a new cycle [3].
Are there any known drug-drug interactions that could exacerbate neutropenia?

Yes, this compound's metabolism suggests potential for significant interactions.

  • Victim Drug: this compound is metabolized primarily by CYP3A4 and several UGT enzymes [5]. Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase this compound plasma levels and the risk of toxicity, including neutropenia. Conversely, strong CYP3A4 inducers (e.g., rifampin) may decrease its efficacy [6].
  • Perpetrator Drug: In vitro studies indicate this compound has a low potential to inhibit major CYP enzymes or transporters like ABCB1 and ABCG2. However, it is a potent inhibitor of the ABCC1 (MRP1) transporter [6]. This is a key consideration as ABCC1 inhibition could alter the pharmacokinetics and increase the toxicity of co-administered chemotherapeutics that are ABCC1 substrates.

The diagram below illustrates the key mechanisms behind this compound-induced neutropenia and the primary clinical management strategies.

G Start This compound Therapy Mech Mechanism of Toxicity: Aurora A Kinase Inhibition → Disruption of Hematopoietic Cell Division Start->Mech AE Primary Hematologic Adverse Events Mech->AE Neutro Neutropenia (Grade 3/4: 43%) AE->Neutro Anemia Anemia (Grade 3/4: 10%) AE->Anemia Other Other Events: Thrombocytopenia, Leukopenia AE->Other Manage Management Strategies Neutro->Manage Occurs Anemia->Manage Occurs Other->Manage Occurs Monitor Frequent CBC Monitoring Manage->Monitor Dose Dose Modification: Hold until resolution to ≤G2 → Reduce to 40mg BID → Further reduce to 30mg BID Manage->Dose DDI Manage Drug Interactions (CYP3A4 Inhibitors/Inducers) Manage->DDI

Key Experimental Considerations for Protocol Design

When planning studies involving this compound, you should consider:

  • Patient Selection: Be aware that pre-existing anemia and liver dysfunction have been identified as independent risk factors for severe neutropenia with other oncology drugs, which may also apply to this compound-treated patients [7].
  • Combination Therapy Vigilance: Exercise heightened caution and monitoring when combining this compound with other myelosuppressive agents, as the risk of severe cytopenias is likely increased [2].

References

Alisertib Combination Therapy Sequencing Guide

Author: Smolecule Technical Support Team. Date: February 2026

Combination Therapy Cancer Model Recommended Sequence Key Rationale & Mechanistic Insights
Alisertib + pGPC3 DNA Vaccine [1] Hepatocellular Carcinoma (HCC) Concurrent administration Combination enhances dendritic cell maturation and expands tumor-specific CD8+ T cells, providing long-term protection. [1]
This compound + DNA-damaging Chemo (e.g., Cisplatin) [2] Inflammatory Breast Cancer (IBC) This compound → Chemotherapy CDK2 inhibition by this compound downregulates DNA repair genes, sensitizing cells to subsequent DNA-damaging agents. [2]
This compound + Paclitaxel [2] Inflammatory Breast Cancer (IBC) Sequence not synergistic The study found that this particular sequence did not produce a synergistic effect, highlighting sequence dependency. [2]
This compound + Donafenib [3] Hepatocellular Carcinoma (HCC) Concurrent administration Co-treatment synergistically inhibits the NF-κB/NRF2 pathway, leading to profound ferroptosis (iron-dependent cell death). [3]
This compound + ABT-263 (BH3 mimetic) [4] Triple-Negative Breast Cancer (TNBC) Concurrent administration Dual blockade: this compound inhibits AKT-Mcl-1 survival pathway while ABT-263 inhibits Bcl-xL, synergistically inducing intrinsic apoptosis. [4]

Experimental Protocols for Key Assays

To support your work, here are detailed methodologies for critical experiments cited in the research.

Protocol 1: High-Throughput Survival Assay for Sequencing Screening

This protocol is adapted from research that identified the optimal sequence of this compound (a CDK2 inhibitor was used) and chemotherapy [2].

  • Objective: To systematically identify synergistic drug pairs and their most effective sequence.
  • Materials: 96-well cell culture plates, drug stocks, cell line panel, cell viability assay kit (e.g., CCK-8, MTT).
  • Procedure:
    • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
    • Drug Treatment: Apply drug pairs in different sequences:
      • Sequence A → B: Treat with Drug A for 24h, remove media, then treat with Drug B for 48h.
      • Sequence B → A: Treat with Drug B for 24h, remove media, then treat with Drug A for 48h.
      • Concurrent: Treat with both Drug A and B simultaneously for 72h.
    • Viability Assessment: After the total treatment time, measure cell viability using your chosen assay.
    • Data Analysis: Calculate the Combination Index (CI) for each sequence using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Flow Cytometry for Immune Profiling in the Tumor Microenvironment (TME)

This method is crucial for validating mechanisms when combining this compound with immunotherapies, as described in multiple studies [1] [4].

  • Objective: To quantify changes in immune cell populations (e.g., CD8+ T cells, NK cells) following combination treatment.
  • Materials: Tumor tissue from treated mice, collagenase/dispase for digestion, fluorescence-conjugated antibodies (e.g., anti-CD45, CD3, CD8, CD4, NK1.1), flow cytometer.
  • Procedure:
    • Single-Cell Suspension: Harvest tumors from control and treated mouse cohorts. Mechanically dissociate and digest with collagenase to create a single-cell suspension.
    • Cell Staining: Block Fc receptors to prevent non-specific binding. Incubate cells with surface marker antibodies for 30-60 minutes on ice.
    • Intracellular Cytokine Staining (Optional): For detecting IFN-γ or Granzyme B, stimulate cells with PMA/ionomycin in the presence of monensin for 4-6 hours. After surface staining, fix, permeabilize, and stain with intracellular antibodies.
    • Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on live, CD45+ leukocytes to identify and quantify the percentages of specific immune cell subsets.

Mechanistic Pathways and Workflows

The following diagrams illustrate the core mechanisms of action for two key this compound combinations, which can guide your hypothesis and experimental design.

Diagram 1: this compound Synergy with Immunotherapy/BH3 Mimetics

This diagram shows how this compound creates a favorable environment for immunotherapy and synergizes with BH3 mimetics to induce cell death [1] [4].

G cluster_immuno Immunomodulation cluster_apoptosis Synergistic Intrinsic Apoptosis This compound This compound A This compound Treatment This compound->A With Immunotherapy X This compound This compound->X With ABT-263 B Induces Immunogenic Cell Death A->B C Releases Tumor Antigens B->C D Dendritic Cell Maturation C->D E Activation & Expansion of Tumor-specific CD8+ T Cells D->E F Enhanced Tumor Cell Killing E->F Y Inhibits AKT Pathway X->Y Z Downregulates Mcl-1 Survival Protein Y->Z U Synergistic Induction of Mitochondrial Apoptosis Z->U W ABT-263 (BH3 Mimetic) V Inhibits Bcl-xL Survival Protein W->V V->U

Diagram 2: this compound Potentiates Ferroptosis with Donafenib

This workflow shows how the combination of this compound and donafenib cooperatively blocks a key survival pathway to trigger a non-apoptotic cell death [3].

G Start This compound + Donafenib Co-treatment Step1 Inhibition of NF-κB p65 Nuclear Translocation Start->Step1 Step2 Suppression of NRF2 Transcription Factor Step1->Step2 Step3 Downregulation of NRF2-target Antioxidant Genes Step2->Step3 Step4 Depletion of Antioxidant Glutathione (GSH) Step3->Step4 Step5 Accumulation of Lipid Reactive Oxygen Species (ROS) Step4->Step5 Step6 Execution of Ferroptotic Cell Death Step5->Step6

Key Troubleshooting FAQs

  • What is the recommended dosing schedule for this compound in in vivo models? A common and well-tolerated schedule is 30 mg/kg orally, once daily for 4 days, followed by a 3-day break, repeated weekly [4]. Another study used 30 mg/kg daily for 3 weeks [5]. You may need to optimize this based on your specific model and combination partner.

  • How do I determine if my combination therapy is working synergistically? Beyond cell viability assays, you must investigate the proposed mechanism. If combining with immunotherapy, use flow cytometry to confirm increased CD8+ T cell infiltration [1] [4]. If targeting ferroptosis, measure lipid ROS and GSH/GSSG levels [3]. For DNA-damaging agents, analyze DNA damage markers (e.g., γH2AX) following the sequential treatment [2].

  • The combination is too toxic in vivo. What are my options? Consider dose reduction or intermittent scheduling. The ongoing ALISCA-Breast1 trial is evaluating lower doses of this compound (30 mg and 40 mg BID on an intermittent schedule) combined with endocrine therapy to improve tolerability [6] [7]. This demonstrates that lower doses can still be clinically effective when used in rational combinations.

References

Alisertib Exposure-Safety Relationship: Stomatitis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative data on the exposure-safety relationship for stomatitis, a known antiproliferative mechanism-based toxicity of Alisertib.

Parameter Description and Values
Relationship Significance Statistically significant relationship (P < .01) observed between this compound exposure and incidence of grade ≥2 stomatitis [1].
Safety Event Grade Grade ≥2 (Moderate to severe) [1].
Mechanism Consistent with antiproliferative mechanism-related toxicity, as Aurora A kinase is expressed and active in the gastrointestinal epithelium [1].

| Reported Incidence | • Phase 3 PTCL Trial: 33% of patients (any grade) [2]. • Phase 1 Combo Study: Common side effect, but precise incidence not specified [3]. | | Key Covariate (Body Size) | Apparent oral clearance and central volume of distribution were correlated with Body Surface Area (BSA). This supports the use of BSA-based dosing (mg/m²) in pediatric patients to achieve consistent exposure across different body sizes [1]. | | Recommended Dose (Pediatric) | 80 mg/m² once daily (enteric-coated tablets) provides similar exposures across pediatric age groups and is comparable to the exposure in adults receiving the 50 mg twice daily regimen [1]. |

Proposed Experimental Protocol for Investigating Exposure-Safety

For researchers aiming to characterize this relationship in a preclinical or clinical setting, the following methodology, derived from the population pharmacokinetic (PopPK) analysis, can serve as a guide.

1. Study Design & Dosing

  • Model: Use a population pharmacokinetic (PopPK) approach with nonlinear mixed-effects modeling (e.g., using NONMEM software) [1].
  • Dosing Regimen: Administer oral this compound. Doses can be evaluated once or twice daily for 7 days in 21-day cycles. The referenced pediatric studies used doses from 45 mg/m² to 100 mg/m² [1].
  • Formulation: Note that pharmacokinetics can be influenced by formulation (e.g., powder-in-capsule vs. enteric-coated tablets) [1].

2. Sample Collection for PK Analysis

  • Schedule: Collect serial blood samples for plasma PK analysis.
    • Intensive Sampling: Pre-dose, and at 0.5, 1, 2, 3, 4, 6-8, and 24 hours post-dose on Cycle 1, Day 1 [1].
    • Sparse Sampling: Pre-dose and a limited number of time points (e.g., 1-2, 3-4, and 6-8 hours post-dose) can also be used [1].
    • Trough Samples: Additional trough samples can be collected before dosing on later days (e.g., Day 4 ±1 and Day 7 ±1) of the cycle [1].

3. Bioanalytical Method

  • Use a validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) assay to determine plasma concentrations of this compound [1].
  • The method should have a lower limit of quantification (LLOQ) of at least 10 nmol/L, with demonstrated precision and accuracy [1].

4. Safety & Toxicity Monitoring

  • Adverse Event Recording: Record all adverse events throughout the study cycle.
  • Grading: Grade stomatitis and other adverse events using a standardized grading system like the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 4.0 or newer [1] [2]. For stomatitis, focus on tracking events of Grade 2 or higher.

5. Data Analysis

  • PK Model: Develop a structural PK model. A 2-compartment model with first-order elimination and absorption described by transit compartments has been successfully used for this compound [1].
  • Covariate Analysis: Test and quantify the influence of covariates like Body Surface Area (BSA), age, hepatic/renal function, and formulation on PK parameters (e.g., apparent oral clearance - CL/F) [1].
  • Exposure-Safety Modeling: Link the individual exposure metrics (e.g., predicted trough concentration or area under the curve - AUC) from the PopPK model to the time-to-event or probability of experiencing Grade ≥2 stomatitis using logistic regression or other time-to-event models.

This workflow illustrates the process of using patient data and PK modeling to establish a quantitative link between this compound exposure and the safety outcome of stomatitis:

PatientData Patient Data & Dosing PK_Sampling PK Blood Sampling PatientData->PK_Sampling Bioanalysis Bioanalysis (LC-MS/MS) PK_Sampling->Bioanalysis PopPK_Model Population PK (PopPK) Model Bioanalysis->PopPK_Model Plasma Concentration Data Exposure_Metrics Individual Exposure Metrics (e.g., Cₜᵣₒᵤ𝑔ₕ, AUC) PopPK_Model->Exposure_Metrics Safety_Monitoring Safety Monitoring (CTCAE Grading) Exposure_Safety_Model Exposure-Safety Model Safety_Monitoring->Exposure_Safety_Model Stomatitis Grade ≥2 Exposure_Metrics->Exposure_Safety_Model Final_Relationship Quantified Exposure-Safety Relationship Exposure_Safety_Model->Final_Relationship Statistical Link (P<0.01) Covariates Covariates (e.g., BSA, Formulation) Covariates->PopPK_Model Influence CL/F, Vd/F

Frequently Asked Questions (FAQs)

Q1: What is the biological rationale for stomatitis being a dose-limiting toxicity for this compound? Stomatitis is an antiproliferative mechanism-based toxicity. Aurora A kinase, the target of this compound, is expressed and active in the rapidly dividing cells of the gastrointestinal epithelium. Inhibiting this kinase disrupts normal cell division and renewal in the oral mucosa, leading to inflammation and ulceration [1].

Q2: How can the risk of stomatitis be managed in clinical practice? The primary strategy is dose management. The established exposure-safety relationship supports using BSA-based dosing to minimize variability and avoid unexpectedly high exposures in smaller individuals [1]. In clinical trials, dose reductions and treatment delays were implemented to manage toxicities like stomatitis and neutropenia [3]. Proactive supportive care, including oral hygiene protocols and symptom management, is also essential.

Q3: Are there any drug-drug interactions that could alter this compound exposure and subsequent stomatitis risk? Yes. This compound is predominantly metabolized by the CYP3A4 enzyme. Coadministration with strong CYP3A4 inhibitors (e.g., itraconazole) can increase this compound exposure by approximately 40%, while strong inducers (e.g., rifampin) can decrease exposure by 50% [1]. This altered exposure could significantly change the risk of concentration-dependent toxicities like stomatitis, so concomitant use of such drugs requires careful monitoring or dose adjustment.

References

Alisertib's Metabolism and CYP3A Interaction Profile

Author: Smolecule Technical Support Team. Date: February 2026

Alisertib is predominantly metabolized in the liver, and clinical studies have identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for its oxidative metabolism [1] [2].

The table below summarizes the key clinical evidence and implications for drug-drug interactions (DDIs):

Aspect Clinical Evidence & Impact
Major Metabolic Pathway CYP3A4-mediated oxidation [2]
Clinical DDI Evidence Co-administration with strong CYP3A4 inhibitors (e.g., itraconazole) increases this compound exposure [1].
Clinical DDI Evidence Co-administration with strong CYP3A4 inducers (e.g., rifampin) decreases this compound exposure [1].
Perpetrator Potential In vitro studies show this compound has negligible potential to inhibit or induce major CYP enzymes, including CYP3A4 [3].

Experimental Data on Transporter Inhibition

Beyond CYP enzymes, this compound's interaction with drug transporters is a critical factor in its pharmacokinetics and potential for multidrug resistance (MDR) modulation. The following table summarizes quantitative in vitro findings on its inhibition of key ATP-Binding Cassette (ABC) efflux transporters [3].

Transporter Common Name Probe Substrate(s) Used Inhibitory Effect (IC₅₀)
ABCC1 MRP1 Calcein AM, Daunorubicin 19.9 μM (Calcein AM), 2.59 μM (Daunorubicin) [3]
ABCB1 P-gp Digoxin, Rhodamine 123 Negligible inhibition [3]
ABCG2 BCRP Hoechst 33342, Mitoxantrone Negligible inhibition [3]

Experimental Protocol: Assessing this compound's Transporter Inhibition

This methodology is based on the in vitro assays used to generate the transporter data above [3].

Key Reagents and Cell Lines
  • Inhibitor: this compound (prepare stock solution in DMSO).
  • Model Systems: MDCKII (Madin-Darby Canine Kidney) cells genetically modified to overexpress human transporters (ABCB1, ABCG2, ABCC1). Use parental cells as a control.
  • Probe Substrates:
    • For ABCC1: Calcein AM or Daunorubicin.
    • For ABCB1: Digoxin or Rhodamine 123.
    • For ABCG2: Hoechst 33342 or Mitoxantrone.
  • Reference Inhibitors: Use known potent inhibitors as positive controls (e.g., MK-571 for ABCC1).
Accumulation Assay Workflow

The following diagram illustrates the key steps for performing the transporter inhibition assay:

G Start Seed MDCKII transporter cells (ABCB1, ABCG2, ABCC1, parental) A Pre-incubate cells with: - this compound (varying doses) - Vehicle control (DMSO) - Reference inhibitor Start->A B Add fluorescent probe substrate (e.g., Calcein AM, Daunorubicin) A->B C Incubate to allow substrate accumulation B->C D Stop incubation and wash cells C->D E Lyse cells and measure fluorescence or intracellular substrate concentration D->E

Data Analysis
  • Measure the intracellular accumulation of the probe substrate in the presence of this compound versus controls.
  • Calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis of the concentration-response data.

Key Considerations for Researchers

  • Focus on Victim Role: When designing DDI studies, the primary concern is this compound's role as a victim drug. Its pharmacokinetics are significantly altered by co-administered CYP3A4 inhibitors and inducers, necessitating dose adjustments in clinical practice [1] [2].
  • Explore Chemosensitization Potential: The potent inhibition of ABCC1 (MRP1) suggests this compound could act as a dual-activity resistance modulator. This presents a promising research avenue to investigate its combination with conventional chemotherapeutics that are ABCC1 substrates to overcome multidrug resistance [3].
  • Leverage Established Models: The MDCKII cell line overexpressing specific transporters provides a robust and validated in vitro system for characterizing this compound's interaction with efflux pumps [3].

References

Frequently Asked Questions (FAQs) on Alisertib Mucosal Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Key Strategies
What is the primary cause of alisertib-induced mucositis? Systemic exposure from oral administration. The drug affects rapidly dividing cells, including those in the mucosal lining [1].
What is the most promising strategy to reduce this toxicity? Topical/localized delivery. This method aims to deliver the drug directly to the target site, drastically reducing its concentration in the systemic circulation [2].
Are there any formulated systems available for this approach? Yes, research demonstrates the feasibility of an This compound-loaded Intravaginal Ring (IVR). This system provides sustained, localized release for conditions like cervical cancer [2].
Does topical delivery compromise the drug's stability or efficacy? No. Studies confirm that this compound remains stable and effective in simulated vaginal fluid and is selectively lethal to target cancer cells (e.g., HPV+ cervical cancer cells) after release from the delivery system [2].
What alternative mechanisms of resistance might cause low efficacy? The induction of Polyploid Giant Cancer Cells (PGCCs). This compound treatment can enrich for these resistant cells, leading to reduced long-term sensitivity. Combining this compound with mifepristone has been shown to target this population [3].

Experimental Protocols & Technical Guides

Protocol 1: Developing a Topical Delivery System for this compound

This protocol is adapted from a study that successfully developed an intravaginal ring (IVR) for localized this compound delivery [2].

  • Objective: To fabricate a silicone-based matrix IVR for the sustained release of this compound and characterize its performance.
  • Materials:
    • This compound (e.g., Jomar Life Research)
    • Biomedical grade silicone elastomer (e.g., SILASTIC MDX4-4210, Dow Corning) and curing agent.
    • Custom 3D-printed molds (e.g., 4.2 mm diameter, 1.4 mm depth for mouse-sized rings).
    • Solvents: Isopropanol, DMSO.
    • HPLC system with C18 column.
  • Methodology:
    • Preparation: Heat the silicone elastomer base and curing agent (10:1 weight ratio) to 80°C to lower viscosity.
    • Drug Loading: Mix this compound thoroughly into the elastomer base at the desired concentration (e.g., 0.5%, 1%, or 2% w/w).
    • Molding & Curing: Add the curing agent to the drug-elastomer mixture, pour into molds, and cure at 80°C.
    • Drug Release Testing: Incubate the IVRs in a suitable release medium (e.g., simulated vaginal fluid or PBS at 37°C). Collect samples at predetermined time points.
    • Analytical Quantification: Use a validated HPLC method to measure this compound concentration in the release samples. Calculate cumulative drug release over time.
    • Stability & Bioactivity: Test the released drug's stability (via LC/MS) and its efficacy against relevant cell lines (e.g., CaSki for cervical cancer) in vitro.

The workflow for this protocol can be summarized as follows:

Start Start: Develop Topical Delivery System P1 Heat silicone elastomer and curing agent Start->P1 P2 Mix this compound into elastomer base P1->P2 P3 Add curing agent and pour into 3D-printed molds P2->P3 P4 Cure at 80°C to form solid IVR P3->P4 P5 Incubate IVR in release medium at 37°C P4->P5 P6 Collect release medium at time points P5->P6 P7 Quantify this compound release using HPLC P6->P7 P8 Test stability (LC/MS) and bioactivity of released drug P7->P8 End End: Characterized Topical System P8->End

Protocol 2: Investigating and Overcoming this compound Insensitivity via PGCCs

This protocol is based on research exploring the mechanism of insensitivity in Triple-Negative Breast Cancer (TNBC) and a method to overcome it [3].

  • Objective: To determine if this compound treatment induces PGCCs and to test the efficacy of mifepristone combination therapy.
  • Materials:
    • TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468).
    • This compound (e.g., Selleckchem), Mifepristone (e.g., Sigma).
    • Cell culture reagents, MTT/BrdU assay kits, antibodies for EMT (e.g., Vimentin, Slug) and stemness markers (e.g., CD44, OCT4).
    • Flow cytometer, phase contrast microscope.
  • Methodology:
    • Induction of PGCCs: Treat cells with a sublethal dose of this compound (e.g., 100 nM for 48 hours).
    • Observation & Quantification:
      • Identify PGCCs manually by their large size using phase-contrast microscopy.
      • Confirm polyploidy by flow cytometric analysis of DNA content using Propidium Iodide (PI) staining.
    • Viability Assessment: Perform single-cell MTT and BrdU incorporation assays on the recovered PGCCs to confirm their proliferative potential.
    • Characterization: Use immunofluorescence to check for the retention of EMT and stemness markers in PGCCs, which are hallmarks of their resilience.
    • Combination Therapy: Treat this compound-induced PGCCs (or this compound-insensitive cells developed via repeated pulsing) with mifepristone (e.g., 40 µM for 48 hours).
    • Efficacy Assessment: Measure the reduction in PGCC population and the decrease in cell viability (via MTT assay) after combination treatment compared to this compound alone.

The mechanism of insensitivity and the proposed combination therapy strategy is illustrated below:

A This compound Treatment B Inhibition of Aurora Kinase A A->B C Induction of Polyploid Giant Cancer Cells (PGCCs) B->C D PGCCs exhibit: - Replicative potency - EMT/Stemness markers - Therapy insensitivity C->D E Add Mifepristone (GR Antagonist) D->E F Targeting of PGCCs and Sensitization E->F

Key Quantitative Data for Experimental Design

For a quick comparison, the following table summarizes critical quantitative data from the research.

Table 1: Key Experimental Parameters from Literature

| Parameter | Value / Concentration | Context / Model | Reference | | :--- | :--- | :--- | :--- | | This compound In Vitro Dose | 100 nM (sublethal) | Used to induce PGCC formation in TNBC cell lines [3]. | | | This compound In Vitro Dose | 50 mg twice daily (oral, systemic) | Common clinical schedule; associated with mucosal toxicity [4]. | | | Mifepristone In Vitro Dose | 40 µM | Used to target and reduce this compound-induced PGCCs [3]. | | | Drug Loading in IVR | 0.5%, 1%, 2% (w/w) | Effective loading for sustained release from a topical silicone ring [2]. | | | Primary Toxicity (Systemic) | Mucositis, Myelosuppression, Diarrhea | Most common treatment-related adverse events from clinical trials [1] [5]. |

References

FAQ: Are Mood Alterations a Known Effect of Alisertib?

Author: Smolecule Technical Support Team. Date: February 2026

Yes. Mood alterations, including depression, are documented side effects of Alisertib (MLN8237), particularly in pediatric clinical trials. These effects are considered a dose-limiting toxicity (DLT) [1] [2].

The table below summarizes the clinical evidence on these neuropsychiatric adverse events:

Population Reported Mood Alterations Clinical Context Citation
Pediatric patients (solid tumors) Depression, mood alteration, impaired memory, agitation, euphoria, somnolence Identified as Dose-Limiting Toxicities (DLTs) in a phase 1 study. [1]
Children & adolescents (recurrent/refractory cancers) Mood alterations (e.g., depression) Observed toxicities in a phase 2 trial. [3]

FAQ: What Is the Putative Mechanism Behind These Mood Changes?

The exact mechanism in the central nervous system is not fully established, but two key factors are highlighted in the literature:

  • Benzodiazepine-like Structure: The somnolence and some mood-altering effects are likely due to the benzazepine structure of this compound, which may confer benzodiazepine-like activity [1] [2]. This suggests a potential direct interaction with GABA receptors in the brain.
  • Impact on Key Signaling Pathways: Preclinical studies in leukemic cells show that this compound can suppress the AKT/mTOR/AMPK/p38 MAPK signaling pathway [4] [5]. This pathway is implicated in the regulation of cellular processes and is a target of investigation in mood disorder pathologies [6].

The following diagram synthesizes these potential mechanisms leading to mood alterations:

G cluster_pharm Proposed Pharmacological Mechanism cluster_path Observed Molecular Mechanism (Preclinical) This compound This compound GABA_Interaction Potential GABA Receptor Interaction This compound->GABA_Interaction Pathway_Inhibition Inhibition of AKT/mTOR/ AMPK/p38 MAPK Pathway This compound->Pathway_Inhibition CNS_Effects Direct CNS Effects (Somnolence, Mood Alterations) GABA_Interaction->CNS_Effects Mood Alterations\n(e.g., Depression, Agitation, Euphoria) Mood Alterations (e.g., Depression, Agitation, Euphoria) CNS_Effects->Mood Alterations\n(e.g., Depression, Agitation, Euphoria) Altered_Signaling Altered Neuronal Cell Signaling Pathway_Inhibition->Altered_Signaling Altered_Signaling->CNS_Effects


FAQ: How Are These Mood Alterations Managed in a Clinical Context?

Based on clinical trial protocols, management primarily involves dose modification [1] [2].

Management Strategy Protocol Description Citation
Dose Interruption & Adjustment Patients with intolerable treatment-related toxicities at 50 mg twice daily can be dose-reduced to 40 or 30 mg on the same schedule. [1] [2]
Monitoring Close monitoring for signs of mood alteration, depression, and other neuropsychiatric symptoms is essential. [1] [3]

Experimental & Technical Support Guide

Issue: A subject in a pre-clinical study or clinical trial exhibits depression-like behavior or other mood alterations after administration of this compound.

Troubleshooting Steps:

  • Verify Causality: Correlate the onset and resolution of symptoms with the timing of this compound dosing and withdrawal to establish a substance-induced relationship [7].
  • Dose Modification:
    • Action: Follow the established clinical protocol for dose reduction. Population PK/PD modeling indicates that dose reduction from 50 mg to 40 or 30 mg twice daily (7 days on/14 days off) maintains tumor pharmacodynamic effects while mitigating toxicity [1] [2].
    • Rationale: This is the primary method for managing dose-limiting toxicities like mood alteration.
  • Safety Monitoring:
    • Action: Implement enhanced monitoring for neuropsychiatric adverse events. In a research setting, this could include standardized behavioral assessments in animal models or more frequent patient-reported outcome surveys in clinical trials.
    • Rationale: Early detection allows for prompt intervention and prevents more severe complications [7].
  • Consult a Specialist:
    • Action: For severe cases, involve a psychiatrist or clinical toxicologist.
    • Rationale: They can assist in differential diagnosis and management, as substance-induced disorders can mimic primary psychiatric illnesses [7].

References

Alisertib pediatric dose optimization solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Alisertib Pediatric Dosing & Efficacy at a Glance

The table below summarizes the core quantitative findings from pivotal pediatric clinical trials to facilitate easy comparison.

Trial Phase & Focus Recommended Dose & Schedule Key Efficacy Findings Primary Toxicities
Phase II: Single Agent (Multiple Recurrent/Refractory Solid Tumors) [1] [2] [3] 80 mg/m²/day, orally, Days 1-7, every 21 days [1] Objective Response Rate (ORR) < 5% (5/137 patients) [1] [2] Myelosuppression (most frequent) [1]
Phase I: Combination Therapy (with Irinotecan & Temozolomide for Neuroblastoma) [4] [5] 60 mg/m²/day, orally, Days 1-7, every 21 days [4] [5] ORR: 31.8% (50% at MTD); 2-year Progression-Free Survival: 52.4% [4] [5] Myelosuppression (neutropenia 69%, thrombocytopenia 84%), Diarrhea (55%), Nausea (54%) [4]

Detailed Experimental Protocols from Clinical Studies

For researchers designing preclinical or translational studies, here are the detailed methodologies from the cited clinical trials.

Phase II Single-Agent Trial (ADVL0921) Protocol

This multicenter study established the single-agent activity profile of this compound in a pediatric population [1] [2].

  • Patient Population: Children and adolescents (median age 10 years) with recurrent or refractory solid tumors (including neuroblastoma, rhabdomyosarcoma, osteosarcoma) or acute leukemias. Patients were enrolled in 12 distinct disease strata [2].
  • Dosing Protocol:
    • Drug: this compound as enteric-coated tablets.
    • Dose: 80 mg/m² per dose.
    • Route: Oral.
    • Schedule: Once daily for 7 consecutive days, followed by a 14-day break (21-day cycle) [1].
  • Pharmacokinetic (PK) & Pharmacogenomic (PG) Sampling:
    • PK Studies: Plasma samples were collected to determine the trough concentration (target: ≥1 μmol/L). The median trough on day 4 was 1.3 μmol/L, achieved in 67% of patients [1] [2].
    • PG Evaluation: Analysis for polymorphisms in the AURKA gene (Phe31Ile, Val57Ile) and the drug-metabolizing enzyme UGT1A1 (*28 allele). No correlations between PG findings and toxicity were observed [2].
  • Response Assessment: Tumor response was evaluated using RECIST 1.1 criteria for solid tumors after cycle 1 and then every other cycle [2].
Phase I Combination Therapy Trial (NANT) Protocol

This study defined the Maximum Tolerated Dose (MTD) for this compound when combined with a standard chemotherapy backbone [4] [5].

  • Patient Population: Patients aged 1-30 years with relapsed or refractory neuroblastoma [4].
  • Dosing Protocol:
    • This compound: Dose-escalated from 45 to 80 mg/m²/day, orally, on Days 1-7.
    • Irinotecan: 50 mg/m²/dose, intravenously, on Days 1-5.
    • Temozolomide: 100 mg/m²/dose, orally, on Days 1-5.
    • Cycle: 21 days [4].
  • Supportive Care: At the MTD, the protocol mandated mandatory myeloid growth factor support (starting on Day 8) and cephalosporin prophylaxis for diarrhea [4].
  • Dose-Limiting Toxicities (DLTs) & MTD:
    • The MTD for this compound in this combination was established at 60 mg/m²/day.
    • Key DLTs were hematological (neutropenia, thrombocytopenia). Non-hematological DLTs included diarrhea and nausea [4].
  • Drug-Drug Interaction Analysis: Pharmacokinetic testing was performed and showed no evidence of a drug-drug interaction between this compound and irinotecan [4].

Mechanisms and Workflow for Dose Optimization

The following diagrams illustrate the core mechanism of action of this compound and a logical framework for dose-finding in pediatric populations, based on the clinical evidence.

G Start This compound Administration (Oral, Enteric-Coated Tablet) PK Pharmacokinetics (PK) - Trough Concentration (Cmin) - Target: ≥1 μmol/L Start->PK MoA Mechanism of Action (MoA) PK->MoA AAK_Inhibit Inhibits Aurora A Kinase (AAK) MoA->AAK_Inhibit Sub1 Disrupts Mitotic Spindle Formation AAK_Inhibit->Sub1 Sub2 Causes Mitotic Delay & Slipgage AAK_Inhibit->Sub2 Sub3 Disrupts AAK/N-Myc Complex (in MYCN-amplified tumors) AAK_Inhibit->Sub3 Effect Cellular Effects Sub1->Effect Sub2->Effect Sub3->Effect E1 Cell Cycle Arrest Effect->E1 E2 Aneuploidy Effect->E2 E3 Apoptosis (Cell Death) Effect->E3 Outcome Antitumor Activity E1->Outcome E2->Outcome E3->Outcome

Figure 1. This compound Mechanism of Action and Pharmacologic Pathway

G Start Pediatric Dose Optimization Strategy Step1 1. Establish Starting Dose Start->Step1 Step1a Reference adult RP2D with body surface area (BSA) scaling Step1->Step1a Step2 2. Define Dose & Schedule Step1a->Step2 Step2a Single Agent: 80 mg/m², 7 days on/14 off Step2->Step2a Step2b Combination (e.g., with Irinotecan/Temozolomide): 60 mg/m², 7 days on/14 off Step2->Step2b Step3 3. Conduct PK/PD Analysis Step2a->Step3 Step2b->Step3 Step3a PK: Verify trough ≥1 μmol/L Step3->Step3a Step3b PD: Assess target engagement (e.g., mitotic figures, pHH3) Step3->Step3b Step4 4. Manage Toxicities Step3a->Step4 Step3b->Step4 Step4a Myelosuppression: Monitor blood counts Step4->Step4a Step4b Mucositis/Diarrhea: Prophylaxis & supportive care Step4->Step4b Step5 5. Assess Efficacy & Adjust Step4a->Step5 Step4b->Step5 Step5a Toxicity? → Dose reduction/de-escalation Step5->Step5a Step5b No response? → Evaluate combination strategies Step5->Step5b

Figure 2. Logical Workflow for Pediatric this compound Dose-Finding

Frequently Asked Questions (FAQs) for Researchers

Q1: Why is the maximum tolerated dose (MTD) lower when this compound is used in combination with chemotherapy compared to as a single agent? The MTD is often lower in combination therapy due to overlapping toxicities. In the neuroblastoma trial, this compound, irinotecan, and temozolomide all cause myelosuppression and gastrointestinal toxicity (diarrhea, nausea). Combining them exacerbates these side effects, necessitating a lower dose of this compound (60 mg/m² vs. 80 mg/m²) to maintain a tolerable safety profile [4] [5].

Q2: What is the scientific rationale for developing this compound in pediatric neuroblastoma specifically? The rationale is strongly linked to MYCN biology. Aurora A kinase binds to and stabilizes the N-Myc oncoprotein, which is a key driver of high-risk neuroblastoma. This compound not only inhibits Aurora A's catalytic activity but also acts allosterically to disrupt its interaction with N-Myc, leading to N-Myc degradation. This unique dual mechanism provides a compelling rationale for targeting MYCN-amplified neuroblastoma [6].

Q3: What are the critical pharmacokinetic (PK) targets and how were they assessed in pediatric trials? Preclinical models indicated that this compound concentrations exceeding 1 μmol/L are required for maximum antitumor and pharmacodynamic effects [2] [6]. The pediatric phase II trial confirmed that a dose of 80 mg/m² once daily achieved a median trough concentration of 1.3 μmol/L on day 4, meeting this target in 67% of patients [1] [2]. This PK validation is essential for confirming that a biologically active exposure is achieved in the pediatric population.

References

Alisertib resistance mechanisms potential solutions

Author: Smolecule Technical Support Team. Date: February 2026

Alisertib Resistance: Mechanisms & Detection

Q: What are the primary cellular mechanisms that cause resistance to this compound? Researchers have identified several key mechanisms that cancer cells use to survive this compound treatment. The table below summarizes these mechanisms and how to detect them.

Mechanism Description Evidence/Model System Detection Methods
PGCC Formation [1] This compound treatment enriches for Polyploid Giant Cancer Cells (PGCCs). These cells can continue to replicate and produce progeny, leading to reduced drug sensitivity. Triple-Negative Breast Cancer (TNBC) cell lines (MDA-MB-231, MDA-MB-468); patient-derived tumor histocultures. Phase-contrast microscopy (cell morphology), Flow Cytometry (DNA content analysis via PI staining), BrdU incorporation assay [1].
Metabolic Adaptation [2] Upon chronic this compound exposure, cells shift their energy production from glycolysis to oxidative metabolism, including increased fatty acid oxidation. Glioblastoma cell lines; patient-derived xenograft mouse models. Seahorse Analyzer (metabolic flux), Gene Expression Analysis (metabolic pathways), Mitochondrial imaging (size and morphology) [2].
TCP1 Overexpression [3] The chaperonin TCP1 is associated with this compound resistance. Its overexpression promotes cell proliferation and migration in resistant cells. Breast cancer cell lines (MDA-MB-231, BT-549) with acquired this compound resistance. RNA-seq, Western Blot, CCK-8 proliferation assay, Transwell migration assay [3].

Potential Solutions & Combination Strategies

Q: What are the potential strategies to overcome or bypass this compound resistance? Current preclinical research suggests that combination therapies are the most promising approach to counteract resistance.

| Strategy | Combination Agent(s) | Proposed Mechanism | Experimental Evidence | | :--- | :--- | :--- | :--- | | Target PGCCs [1] | Mifepristone (GR antagonist) | Targets and depletes the PGCC population that survives initial this compound treatment. | In TNBC models, combination of Mifepristone with this compound reduced the enrichment of this compound-insensitive mammospheres [1]. | | Inhibit Metabolic Shift [2] | Etomoxir (Fatty acid oxidation inhibitor) | Blocks the alternative energy pathway (fatty acid oxidation) that resistant cells rely on. | In Glioblastoma models, the combination of this compound and Etomoxir enhanced cell death in vitro and significantly extended animal survival in vivo compared to single-agent treatment [2]. | | Target Resistance Factor [3] | siRNA against TCP1 | Silencing TCP1 expression counteracts its resistance-promoting effects. | In this compound-resistant breast cancer cells, TCP1 knockdown reduced cell proliferation and migration, re-sensitizing cells to the drug [3]. | | Sequential Combination [4] | BH3-mimetics (e.g., Venetoclax), Panobinostat (HDAC inhibitor) | Sequential administration, rather than simultaneous use, with BH3-mimetics showed synergistic effects in promoting cell death in Multiple Myeloma models [4]. |

Experimental Protocols for Key Analyses

To help you integrate these findings into your own work, here are detailed methodologies for two key assays cited in the research.

Protocol 1: Detecting Polyploid Giant Cancer Cells (PGCCs) by Flow Cytometry This protocol is used to identify and quantify polyploid cells based on their increased DNA content [1].

  • Treatment & Harvest: Treat cells with this compound (e.g., 100 nM for 48 hours) or vehicle control (0.001% DMSO). Harvest cells by trypsinization.
  • Fixation: Wash cell pellet with ice-cold PBS. Gently vortex the cell suspension while adding dropwise 70% chilled ethanol to fix the cells. Incubate on ice for at least 1 hour.
  • Staining: Pellet the cells, remove ethanol, and wash twice with cold PBS. Treat cells with RNase A (e.g., 20 µg) to digest RNA. Finally, stain DNA with Propidium Iodide (PI) solution in the dark for 15 minutes.
  • Analysis: Acquire data using a flow cytometer (e.g., BD LSRFortessa). Analyze the DNA content by gating for populations with higher DNA content (e.g., >4N) on a plot of PE-A (PI signal) vs. FSC-H.

Protocol 2: Assessing Cell Viability and IC50 via CCK-8 Assay This method is used to determine the half-maximal inhibitory concentration (IC50) of this compound, including in resistant cell lines [3].

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 2,000-5,000 cells/well in 100 µL of culture medium). Incubate for 24 hours to allow cell attachment.
  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to each well. Include vehicle control (DMSO) and blank (medium only) wells.
  • Incubation & CCK-8 Addition: Incubate the plate for a predetermined time (e.g., 48-72 hours). Then, add 10 µL of CCK-8 solution directly to each well. Incubate the plate for 1-4 hours at 37°C.
  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Calculate the cell viability percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response model).

Signaling Pathways in this compound Resistance

The diagram below illustrates the key signaling pathways involved in this compound's mechanism of action and the primary resistance mechanisms that have been identified.

Key Takeaways for Researchers

  • Monitor for PGCCs: In your experiments, particularly with solid tumor models like TNBC, routinely check for the emergence of Polyploid Giant Cancer Cells as a sign of developing resistance [1].
  • Consider Metabolic Profiling: If working with resistant cell lines, profiling their metabolic state could reveal a dependency on oxidative pathways, presenting a combinatorial target [2].
  • Explore Sequential Dosing: When testing this compound combinations with other agents like BH3-mimetics, the sequence of administration can be critical for achieving synergistic effects [4].

References

Alisertib versus pralatrexate romidepsin peripheral T-cell lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

Feature Alisertib (Single Agent) Investigator's Choice (Single Agents) Pralatrexate + Romidepsin (Combination)
Study Design & Citation Phase III Randomized (Lumiere trial) [1] Phase III Randomized (Comparator Arm) [1] Phase I, Single-Institution [2]
Patient Population Relapsed/Refractory PTCL (after ≥1 prior therapy) Relapsed/Refractory PTCL (after ≥1 prior therapy) Relapsed/Refractory Lymphoma (including PTCL)
Overall Response Rate (ORR) 33% [1] 45% (Pralatrexate, Romidepsin, or Gemcitabine) [1] 71% (in PTCL patients, 10/14) [2]
Complete Response (CR) Rate Information not specified in result summary Information not specified in result summary 29% (4/14 in PTCL patients) [2]
Median Progression-Free Survival (PFS) 115 days [1] 104 days [1] Not reported
Common Adverse Events (AEs) Anemia (53%), Neutropenia (47%) [1] Anemia (34%), Neutropenia (31%) [1] Oral mucositis, Sepsis (DLTs) [2]
Conclusion Not superior to comparator arm [1] Standard options for comparison Safe, well-tolerated, highly active combination [2]

Experimental Protocols Overview

Here are the detailed methodologies for the key clinical trials cited in the comparison.

Phase III Trial of this compound vs. Investigator's Choice (Lumiere Trial) [1]
  • Objective: To evaluate the efficacy of single-agent this compound versus investigator-selected single-agent therapy in patients with relapsed/refractory PTCL. The primary endpoints were Overall Response Rate (ORR) and Progression-Free Survival (PFS).
  • Study Design: This was an open-label, randomized, two-arm, international phase III trial. Patients were stratified by disease type, prognostic index score, and region.
  • Treatment Protocols:
    • Arm A (this compound): Patients received oral this compound at 50 mg twice daily on Days 1-7 of a 21-day cycle.
    • Arm B (Comparator): Investigators selected from pre-specified single-agent regimens:
      • Pralatrexate: 30 mg/m² IV once per week for 6 weeks in a 7-week cycle.
      • Romidepsin: 14 mg/m² IV on Days 1, 8, and 15 of a 28-day cycle.
      • Gemcitabine: 1000 mg/m² IV on Days 1, 8, and 15 of a 28-day cycle.
  • Assessments: Tumor response was assessed by an Independent Review Committee (IRC) using International Working Group 2007 criteria. Imaging scans were conducted every 8 weeks.
Phase I Trial of Pralatrexate and Romidepsin Combination [2]
  • Objective: To determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and preliminary response rates of the pralatrexate and romidepsin combination in patients with relapsed/refractory lymphoma.
  • Study Design: This was a single-institution, open-label, dose-escalation phase I study using a 3+3 design.
  • Treatment Protocols: Patients were treated on one of three schedules to find the optimal administration method:
    • Schedule A: Days 1, 8, and 15 on a 28-day cycle.
    • Schedule B: Days 1 and 8 on a 21-day cycle.
    • Schedule C (Recommended Phase 2 Dose): Days 1 and 15 on a 28-day cycle.
    • Dosing: Pralatrexate was escalated from 10 to 25 mg/m², and romidepsin from 12 to 14 mg/m². All patients received vitamin B12 and folic acid supplementation.
  • Assessments: DLTs were assessed in the first cycle. Response was evaluated according to standard criteria, and treatment continued until disease progression or unacceptable toxicity.

Clinical Development Pathways

The following diagram illustrates the distinct clinical pathways and rationales for the this compound trial and the pralatrexate-romidepsin combination study.

G cluster_this compound This compound (AURKA Inhibitor) Pathway cluster_combo Pralatrexate + Romidepsin Pathway Start Relapsed/Refractory PTCL A1 Preclinical Rationale: AURKA Overexpression in PTCL Start->A1 C1 Preclinical Rationale: Demonstrated Synergy Start->C1 A2 Clinical Strategy: Single-agent vs. Standard Care A1->A2 A3 Phase III Trial: Direct Comparison A2->A3 A4 Conclusion: Not Superior to Comparator A3->A4 C2 Clinical Strategy: Novel Drug Combination C1->C2 C3 Phase I Trial: Dose Finding & Safety C2->C3 C4 Conclusion: High Response Rate (71% ORR) C3->C4

Interpretation of Findings and Future Directions

  • This compound's Outcome: The phase III Lumiere trial found that this compound was not statistically superior to existing single-agent therapies in relapsed/refractory PTCL [1]. This led to the cessation of its development as a single agent for this specific indication. The search results also suggest that mechanisms like the formation of polyploid giant cancer cells (PGCCs) may contribute to insensitivity to Aurora A kinase inhibitors like this compound in other cancers [3].
  • Promise of the Combination: The high response rate (71%) observed with the pralatrexate-romidepsin combination is notably greater than the historical ORRs of either drug used alone (25-29%) [2] [4]. This synergy-based approach represents an important evolution in PTCL therapy, moving from sequential single agents to rationally designed combinations. The findings supported the initiation of a phase II study to further determine the efficacy of this combination in PTCL [2].
  • Therapeutic Landscape: The development of these regimens highlights key strategies in PTCL drug development. This compound was investigated based on target overexpression, while the pralatrexate-romidepsin combination was driven by demonstrated preclinical synergy [1] [2]. The continued focus on personalized, subtype-specific treatments and novel combinations is critical for improving outcomes in this challenging disease [5] [6].

References

Alisertib efficacy comparison bacillus Calmette-Guérin bladder cancer

Author: Smolecule Technical Support Team. Date: February 2026

Alisertib in Clinical Trials

The phase III clinical trial for this compound (referred to as the "Lumiere" trial) focused on relapsed or refractory peripheral T-cell lymphoma (PTCL), not bladder cancer [1]. The key outcomes from this study are summarized below.

Parameter This compound (n=138) Investigator's Choice Comparator (n=133)
Centrally Assessed Overall Response Rate 33% 45%
Median Progression-Free Survival 115 days 104 days
Common Adverse Events (Grade not specified) Anemia (53%), Neutropenia (47%) Anemia (34%), Neutropenia (31%)
Treatment-Related Discontinuations 9% 14%
Conclusion Not statistically superior to the comparator arm.

The comparator arm consisted of other single-agent drugs used in PTCL, such as pralatrexate, romidepsin, or gemcitabine [1].

Current Landscape of Bladder Cancer Therapies

For reference, the standard and emerging treatments for high-risk non-muscle invasive bladder cancer (NMIBC), where Bacillus Calmette-Guérin (BCG) is a cornerstone therapy, are quite different. The field is rapidly evolving with new alternatives for BCG-unresponsive cases [2] [3]. The table below outlines some of these newer agents.

Therapy Mechanism of Action Key Efficacy Data (Complete Response Rate)
Nadofaragene Firadenovec [3] Gene therapy (delivers interferon alfa-2b) 53.4% at 3 months (in patients with carcinoma in situ)
Nogapendekin Alfa Inbakicept (NAI) + BCG [3] IL-15 receptor agonist (activates NK and CD8+ T cells) 55% at 3 months (in patients with carcinoma in situ)
Cretostimogene (CG0070) [3] Oncolytic virus 75.5% overall response rate
Pembrolizumab [4] [5] Immune checkpoint inhibitor (anti-PD-1) 41% complete response rate at 3 months

BCG Mechanism of Action Workflow

The following diagram illustrates the general mechanism of action for intravesical BCG, which remains a first-line immunotherapy for bladder cancer.

Start BCG Instillation into Bladder A BCG binds to tumor cell surface Start->A B Cellular internalization and cytokine release A->B C Immune Cell Recruitment (NK cells, CD4+, CD8+ T cells) B->C D Granulomatous Response and Tumor Cell Cytotoxicity C->D End Tumor Cell Death D->End

References

Alisertib clinical activity across cancer types phase II

Author: Smolecule Technical Support Team. Date: February 2026

Alisertib Clinical Activity at a Glance

Cancer Type Study Details Key Efficacy Findings Safety Findings

| HR+/HER2- Metastatic Breast Cancer [1] [2] [3] | Population: Endocrine-resistant, previously treated with CDK4/6i. Regimen: this compound monotherapy vs. This compound + Fulvestrant (Phase 2, Randomized) [1]. | ORR: ~20% in both arms [1] [2]. mPFS: 5.6 months (mono) vs. 5.4 months (combo) [1]. CBR (24-week): 41.3% (mono) vs. 28.9% (combo) [1]. | Most common grade ≥3 AEs: Neutropenia (41.8%), anemia (13.2%) [1]. | | HPV+ Head and Neck Squamous Cell Carcinoma (HNSCC) [4] | Population: Immunotherapy- and platinum-resistant. Regimen: this compound + Pembrolizumab (Phase 1/2) [4]. | ORR: 0% [4]. Prolonged SD: 4 of 15 patients had SD ≥6 months [4]. mOS: 16.8 months; mPFS: 1.4 months [4]. | Combination was well-tolerated. Expected toxicity was cytopenia, leading to dose reductions in some patients after many cycles [4]. |

Detailed Efficacy and Context by Cancer Type

Breast Cancer

The TBCRC041 trial demonstrated that this compound has clinically meaningful activity in a difficult-to-treat population of patients with endocrine-resistant, CDK4/6i-resistant metastatic breast cancer [1] [2]. The notable finding was that adding fulvestrant to this compound did not improve response rates or progression-free survival compared to this compound monotherapy [1]. This suggests that the observed clinical benefit is primarily driven by this compound itself.

  • Ongoing Research: Based on these results, a subsequent phase 2 trial (ALISCA-Breast1) is underway. This study is evaluating this compound at different doses (50mg, 40mg, 30mg) in combination with endocrine therapy for the same patient population, with initial data anticipated in 2025 [5] [3].
Head and Neck Cancer

In a phase 1/2 study of patients with immunotherapy-resistant, HPV-positive HNSCC, the combination of this compound and pembrolizumab did not lead to any objective tumor responses [4]. However, a significant portion of patients achieved prolonged stable disease, with a median overall survival of 16.8 months, which is considered promising in this resistant population [4].

  • Biomarker Insights: Researchers found that patients with stable disease had higher levels of specific immune cells (HLA-DR–expressing natural killer cells), while those with progressive disease had a more immunosuppressive profile [4]. This provides a biological rationale for the observed clinical outcomes.

Mechanism of Action and Rationale for Combination

This compound is a selective inhibitor of Aurora A Kinase (AURKA), a key regulator of mitosis [5] [6]. Inhibition of AURKA leads to mitotic defects, cell cycle arrest, and apoptosis in cancer cells [6].

Preclinical studies provide a strong rationale for combining this compound with other agents, revealing several synergistic mechanisms:

  • Sensitizing to Immunotherapy: Aurora A inhibition can induce immunogenic cell death and activate the cGAS-STING pathway, enhancing anti-tumor immunity [4] [7]. It also selectively depletes myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, helping to reverse immunosuppression and improve the efficacy of checkpoint inhibitors like anti-CTLA-4 and anti-PD-1 [7].
  • Overcoming Treatment Resistance: In breast cancer models, AURKA activation is linked to downregulation of the estrogen receptor (ERα) and resistance to endocrine therapy and CDK4/6 inhibitors. This compound can upregulate ERα, potentially restoring sensitivity to endocrine therapy [1] [2].

The following diagram illustrates how this compound targets cancer cells and modulates the tumor microenvironment.

G cluster_cancer_cell Cancer Cell cluster_tme Tumor Microenvironment (TME) This compound This compound (Aurora A Inhibitor) Mitosis Mitotic Disruption This compound->Mitosis Inhibition ICD Immunogenic Cell Death (ICD) Mitosis->ICD cGAS cGAS-STING Activation Mitosis->cGAS MDSC Depletion of Myeloid-Derived Suppressor Cells (MDSCs) ICD->MDSC Reduces CD8 Enhanced CD8+ T-cell Infiltration cGAS->CD8 Promotes Outcomes Outcomes: • Tumor Cell Death • Improved Response to  Immunotherapy MDSC->Outcomes Leads to CD8->Outcomes

Interpretation for Research and Development

The clinical data suggests that this compound's development path is nuanced:

  • In breast cancer, its promise lies as a monotherapy or backbone for endocrine therapy in heavily pre-treated, resistant populations [1] [2].
  • In HNSCC, its primary value may be in reversing immunotherapy resistance by altering the tumor immune microenvironment, rather than as a direct cytotoxic agent [4] [7]. Combinations with CTLA-4 inhibitors may be particularly compelling based on strong preclinical synergy [7].

The ongoing ALISCA-Breast1 trial will be crucial in defining the optimal dose and further confirming the efficacy of this compound in the treatment algorithm for HR+/HER2- metastatic breast cancer [5] [3].

References

Alisertib comparison standard care relapsed aggressive lymphomas

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety: Alisertib vs. Standard Care in PTCL

Outcome Measure This compound (n=138) Investigator's Choice (n=133) Comparative Result
Overall Response Rate (ORR) 33% [1] [2] 45% [1] [2] Odds Ratio: 0.66 (95% CI, 0.33–1.08) [1]
Complete Response (CR) Rate 18% [1] 27% [1]
Median Progression-Free Survival (PFS) 115 days [1] [2] 104 days [1] [2] Hazard Ratio (HR): 0.87 (95% CI, 0.644–1.162) [1] [2]
2-Year Overall Survival (OS) 35% [1] [2] 35% [1] [2]
Median Duration of Response 225 days [1] 172 days [1]
Common Grade ≥3 Adverse Events
• Anemia 53% [1] [2] 34% [1] [2]
• Neutropenia 47% [1] [2] 31% [1] [2]
Drug Discontinuation due to AEs 9% [1] [2] 13% [1] [2]

Experimental Protocols & Key Findings

For researchers, the methodologies and contextual findings from the core trials are critical.

Phase III Trial in Relapsed/Refractory PTCL (LUMIERE trial, NCT01482962)
  • Study Design: This was an open-label, randomized, two-arm, phase III trial conducted across 105 centers in 27 countries [2].
  • Patient Population: The trial enrolled 271 adults with relapsed/refractory PTCL after one or more prior systemic therapies. Disease subtype was centrally confirmed [2].
  • Interventions:
    • Experimental Arm: Oral this compound (50 mg) twice daily on days 1-7 of 21-day cycles [2].
    • Control Arm: Investigator's choice of a single-agent comparator: pralatrexate (30 mg/m² IV weekly for 6 weeks in 7-week cycles), romidepsin (14 mg/m² IV on days 1, 8, and 15 of 28-day cycles), or gemcitabine (1000 mg/m² IV on days 1, 8, and 15 of 28-day cycles) [2].
  • Primary Endpoints: Overall response rate (ORR) and progression-free survival (PFS), assessed by an independent review committee (IRC) [2].
  • Key Limitation: A notable study limitation was that 17% of enrolled patients were subsequently found by central review to lack a protocol-eligible PTCL subtype. This meant the response-evaluable population was smaller than the safety population, potentially impacting the ORR analysis [1].
Investigation in Other Lymphoid Malignancies

Research indicates that this compound's potential may lie beyond single-agent use in PTCL.

  • Combination with Romidepsin: A phase I trial investigated this compound combined with the histone deacetylase (HDAC) inhibitor romidepsin in relapsed/refractory aggressive B-cell and T-cell lymphomas [3]. The rationale was preclinical synergy, as HDAC inhibitors can degrade Aurora A Kinase and modify kinetochore assembly [3]. Although the objective response rate (ORR) was 28% across the cohort, it reached 71% (5 out of 7) in patients with classical Hodgkin Lymphoma (cHL), suggesting a more promising signal in this specific patient population [3].

  • Combination in Mantle Cell Lymphoma (MCL): Preclinical studies show that this compound combined with the BTK inhibitor ibrutinib is synergistic in inhibiting MCL cell lines, even those insensitive to ibrutinib alone [4]. In a mouse xenograft model, the doublet of this compound plus ibrutinib showed comparable anti-tumor response to ibrutinib plus rituximab. Furthermore, the triplet combination of this compound, ibrutinib, and rituximab demonstrated significantly stronger tumor growth inhibition than the doublets [4].

Mechanism of Action & Research Context

To understand the biological rationale for these trials, the mechanism of action and research context is key.

G cluster_cell Cancer Cell This compound This compound (AAK Inhibitor) AAK Aurora A Kinase (AAK) Mitosis Mitotic Processes AAK->Mitosis Drives Proliferation Uncontrolled Cell Proliferation Mitosis->Proliferation Alistinib Alistinib Alistinib->AAK Inhibits

Aurora A Kinase is a serine/threonine kinase that is essential for mitosis, regulating processes like centrosome maturation, spindle assembly, and chromosome alignment [3] [5]. It is frequently overexpressed in various human tumors, including lymphomas [2] [5]. This compound is a selective, small-molecule inhibitor of AAK. By binding to its ATP-site, it disrupts mitotic progression, leading to mitotic defects and ultimately, cell death [4] [5].

Future Research Directions

The collected data point towards specific future pathways for this compound research:

  • Patient Selection: Future studies should confirm disease subtypes before dosing to ensure an appropriate patient population [1].
  • Novel Combinations: Research should focus on combining this compound with other novel agents, such as ibrutinib in MCL or romidepsin in cHL, to overcome resistance and improve efficacy [1] [3] [4].
  • Biomarker Exploration: The phase III trial protocol included exploratory analysis of candidate biomarkers (e.g., AAK, Ki-67) in tumor biopsies [6]. Identifying predictive biomarkers could help select patients most likely to benefit from this compound therapy.

References

Alisertib pharmacokinetic profile comparison Asian Western populations

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Dosing Comparison

The table below summarizes the key differences in alisertib's pharmacokinetics and the resulting dosing strategies between Asian and Western populations.

Parameter Western Population East Asian Population Explanation/Implication
Recommended Adult Dose (single-agent) 50 mg twice daily (b.i.d.) [1] [2] 30 mg twice daily (b.i.d.) [1] [3] A 40% lower dose is recommended in East Asia.
Apparent Oral Clearance (CL/F) 4.39 L/h [1] 2.65 L/h [1] [3] Clearance is ~40% lower in East Asian patients.
Relative Bioavailability (F) Reference [1] 52% higher [1] East Asian patients have significantly higher drug exposure from the same dose.
Steady-State AUC(0-τ) at respective RP2D 24.1 µM·h (50 mg b.i.d.) [1] 21.4 µM·h (30 mg b.i.d.) [1] The lower 30 mg dose in Asia yields similar drug exposure to the 50 mg dose in the West.
Maximum Tolerated Dose (MTD) 50 mg b.i.d. [1] [2] 30 mg b.i.d. [3] The highest safe dose is lower in East Asian patients.

This difference in pharmacokinetics translates directly to clinical practice. Model-based simulations support that a 40% lower dose (30 mg b.i.d.) in East Asian patients results in systemic drug exposure equivalent to the 50 mg b.i.d. dose in Western patients [1]. This approach ensures a similar efficacy and safety profile across regions.

Detailed Experimental Data and Methodologies

The primary evidence comes from a global population pharmacokinetic analysis that pooled data from 10 clinical trials, including 671 cancer patients from Western countries and Japan/East Asia [1].

Population Pharmacokinetic Modeling
  • Objective: To quantitatively describe sources of interpatient variability and estimate the effect of region on this compound's apparent oral clearance (CL/F) [1].
  • Structural Model: this compound pharmacokinetics were best described by a two-compartment model with a four-transit compartment absorption model and linear elimination [1].
  • Covariate Analysis: The final model identified region as a significant covariate on relative bioavailability. East Asian patients were estimated to have a 52% higher bioavailability compared to Western patients. This finding explains the lower clearance and higher exposure observed in East Asian patients [1].
  • Validation: The model was validated and used to simulate exposures in both populations, confirming the bioequivalence of the different dosing regimens [1].
Exposure-Safety Relationship Analysis
  • Objective: To link systemic drug exposure to the incidence of key adverse events (AEs) and support the regional dosing rationale [1].
  • Methodology: Logistic regression was used to analyze the relationship between this compound exposure (e.g., AUC) and the probability of experiencing mechanism-based toxicities.
  • Key Toxicities Analyzed: The analysis focused on:
    • Grade ≥3 Neutropenia [1]
    • Grade ≥2 Stomatitis/Mucositis [1] [4]
    • Grade ≥2 Diarrhea [1]
  • Findings: Statistically significant exposure-safety relationships were established for these adverse events [1] [4]. This confirmed that achieving similar exposure levels in both populations would lead to a comparable and manageable safety profile.

The following diagram illustrates the workflow of the population pharmacokinetic and exposure-safety analysis that established the dosing rationale.

Data Data Collection & Integration (PK & Covariate data from 671 patients across 10 clinical trials) PopPK Population PK (PopPK) Modeling Data->PopPK Covariate Covariate Analysis PopPK->Covariate FinalModel Final PopPK Model Covariate->FinalModel Simulation Model-Based Simulation FinalModel->Simulation ExpSafety Exposure-Safety Analysis FinalModel->ExpSafety Conclusion Dosing Recommendation Simulation->Conclusion ExpSafety->Conclusion

Underlying Reasons for the Differences

While the population PK analysis quantitatively established the difference in bioavailability, the exact biological or environmental causes are multifaceted. The search results suggest that inter-ethnic PK differences are common and can be attributed to a combination of factors [5]:

  • Genetic Polymorphisms: Differences in the frequency of genes coding for drug-metabolizing enzymes can significantly impact clearance. For example, polymorphisms in the CYP3A4 enzyme, which is responsible for the majority of this compound's oxidative metabolism, could be a contributing factor [4] [5].
  • Physiological and Environmental Factors: Differences in average body weight, diet, and concomitant use of traditional medicines or specific foods can also influence drug absorption and metabolism [5].

References

Quantitative Specificity & Cellular Activity of Alisertib

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Data Experimental Context / Notes
Biochemical IC50 (Aurora A) 1.2 nM [1] Cell-free kinase assay.
Biochemical IC50 (Aurora B) 396.5 nM [1] Cell-free kinase assay.
Selectivity Ratio (Aurora A/B) >200-fold [1] Calculated from IC50 values.
Cellular IC50 (Proliferation) Ranged from 62 nM to 1.5 μM across various human tumor cell lines (e.g., HL-60, MV-4-11, HCT116) [1] Measures anti-proliferative effect in whole cells.
Key Cellular Phenotype Mitotic arrest, mitotic spindle defects, and apoptosis [2]. Can also lead to polyploid giant cancer cells (PGCCs) and subsequent insensitivity [3]. Phenotype is consistent with primary inhibition of Aurora A. PGCC formation indicates a route to reduced efficacy.

Mechanism of Action and Experimental Evidence

The high specificity of Alisertib translates into distinct cellular outcomes. Understanding the mechanism and how to measure it is crucial for your experimental design.

  • Mechanism of Aurora A Inhibition: this compound binds to the ATP-binding site of Aurora A, preventing its autophosphorylation at Thr288 and subsequent activation [2]. This leads to defects in centrosome separation, the formation of monopolar spindles, and arrest of cells in the mitotic (G2/M) phase [2]. This prolonged arrest can ultimately trigger apoptosis (cell death) [2].

  • Key Experimental Protocols: To demonstrate this compound's activity and specificity in your research, you can use these well-established methods:

    • Western Blot for Phospho-Histone H3 (Ser10): A standard method to confirm functional inhibition of Aurora B is to monitor the phosphorylation status of its substrate, histone H3. Barasertib (a selective Aurora B inhibitor) will strongly suppress pHH3 (Ser10), while This compound will have a minimal effect at concentrations that inhibit Aurora A [4]. This serves as a critical control to confirm this compound's on-target specificity in your cellular models.
    • Cell Cycle Analysis by Flow Cytometry: Treat cells with this compound for 16-24 hours, then fix and stain DNA with propidium iodide (PI). Analyze the DNA content by flow cytometry. A successful Aurora A inhibition will show a characteristic increase in the 4N DNA population (G2/M arrest) [1] [2].
    • Immunofluorescence for Spindle Morphology: Fix treated cells and stain for α-tubulin (spindle microtubules) and DNA. Visualization by fluorescent microscopy will reveal the formation of monopolar spindles and misaligned chromosomes, a direct consequence of Aurora A inhibition [4].

The diagram below illustrates the experimental workflow and the key phenotypic outcomes to assess when evaluating this compound's activity.

Start Treat Cells with this compound WB Western Blot Analysis Start->WB FC Flow Cytometry Start->FC IF Immunofluorescence Start->IF Phenotype1 Observed: Minimal change in p-Histone H3 (Ser10) levels WB->Phenotype1 Phenotype2 Observed: Accumulation of cells in 4N (G2/M) phase FC->Phenotype2 Phenotype3 Observed: Monopolar spindles, chromosome misalignment IF->Phenotype3 Conclusion Conclusion: Confirmed Specific Aurora A Inhibition Phenotype1->Conclusion Phenotype2->Conclusion Phenotype3->Conclusion

Research Considerations and Combination Strategies

A key challenge observed in Triple-Negative Breast Cancer (TNBC) models is that this compound treatment can induce Polyploid Giant Cancer Cells (PGCCs) [3]. These cells can survive, proliferate, and contribute to reduced drug sensitivity, representing a pathway to insensitivity. Research suggests this can be targeted; the glucocorticoid receptor antagonist Mifepristone has been shown to target PGCCs and mitigate this form of this compound insensitivity [3].

Furthermore, the biological requirement for inhibition can vary by cancer type. For example, in HPV-driven cervical cancers, simultaneous inhibition of both Aurora A and B was found to be necessary for maximal efficacy [5]. This suggests that in some contexts, combining this compound with a selective Aurora B inhibitor, or using a pan-Aurora inhibitor, might be a more effective therapeutic strategy.

Key Takeaways for Your Research

  • High Specificity, Cellular Context Matters: While this compound is biochemically highly selective for Aurora A, always confirm its on-target activity and the resulting phenotype (e.g., G2/M arrest, spindle defects) in your specific cellular models using the protocols above.
  • Monitor for Resistance Mechanisms: Be aware that the primary cellular response (mitotic arrest/apoptosis) can be accompanied by the emergence of polyploid giant cells, which may require combination strategies to overcome.
  • Choose the Right Tool: this compound is the ideal compound for specifically probing Aurora A biology. If your research question involves concomitant Aurora B inhibition, consider combination studies with an Aurora B-specific inhibitor like Barasertib [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

518.1157110 g/mol

Monoisotopic Mass

518.1157110 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T66ES73M18

Drug Indication

For the treatment of various forms of cancer.

Pharmacology

Alisertib is a second-generation, orally bioavailable, highly selective small molecule inhibitor of the serine/threonine protein kinase Aurora A kinase with potential antineoplastic activity. Alisertib binds to and inhibits Aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis, and is thought to regulate spindle assembly. Aberrant expression of Aurora kinases occurs in a wide variety of cancers, including colon and breast cancers.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
AURKA [HSA:6790] [KO:K11481]

Other CAS

1028486-01-2

Wikipedia

Alisertib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1. Preparation of [(phenylpyrimidobenzazepinyl)amino]methoxybenzoic acid derivatives for us as antitumor agents. Claiborne, Christopher F.; Sells, Todd B.; Stroud, Stephen G. (Millennium Pharmaceuticals, Inc., USA). PCT Int. Appl. (2008), 43pp. CODEN: PIXXD2 WO 2008063525 A1 20080529 . Patent written in English. Application: WO 2007-US23948 20071114. Priority: US 2006-859340 20061116.

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